molecular formula C19H22N2O4S2 B597764 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane CAS No. 13595-48-7

2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Katalognummer: B597764
CAS-Nummer: 13595-48-7
Molekulargewicht: 406.515
InChI-Schlüssel: SSBYIOBPVGLYQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Ditosyl-2,6-diazaspiro[3.3]heptane (CAS 13595-48-7) is a protected derivative of the 2,6-diazaspiro[3.3]heptane scaffold, a structure of high significance in modern medicinal chemistry. This compound serves as a crucial synthetic intermediate for the preparation of diverse 2,6-diazaspiro[3.3]heptane-containing molecules . The diazaspiro[3.3]heptane core is valued as a saturated bioisostere of piperazine, offering improved physicochemical properties and metabolic stability for drug discovery programs . This building block has demonstrated practical utility in metal-catalyzed cross-coupling reactions, such as Pd-catalyzed aryl amination, to create novel chemical entities for research . The tosyl (p-toluenesulfonyl) groups act as protective functionalities for the secondary amines, allowing for selective deprotection and further functionalization to create targeted libraries of compounds . Researchers leverage this scaffold in the exploration of pharmacologically active agents, including investigations into ligands for central nervous system targets . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-bis-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-15-3-7-17(8-4-15)26(22,23)20-11-19(12-20)13-21(14-19)27(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBYIOBPVGLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661199
Record name 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-48-7
Record name 2,6-Bis[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13595-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(4-methylbenzene-1-sulfonyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important scaffold. The guide emphasizes the rationale behind the spectroscopic characteristics, offering insights grounded in the molecule's unique spirocyclic structure.

Introduction

This compound is a key synthetic intermediate, valued for its rigid, three-dimensional structure which serves as a bioisostere for commonly used motifs like piperazine. The tosyl protecting groups offer stability and defined stereochemistry, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations. This guide provides a detailed analysis of its hallmark spectral features.

Molecular Structure and Key Features

The structure of this compound is characterized by a central quaternary carbon, the spiro center, connecting two four-membered azetidine rings. Both nitrogen atoms are protected with a p-toluenesulfonyl (tosyl) group. This symmetrical arrangement dictates the simplicity observed in its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. The following data is predicted based on the analysis of the closely related, fully characterized compound, 2-Benzyl-6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane[1].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.75d, J ≈ 8.0 Hz4HAr-H (ortho to SO₂)
~7.35d, J ≈ 8.0 Hz4HAr-H (meta to SO₂)
~3.85s8HCH ₂ (azetidine)
~2.45s6HAr-CH

Interpretation of ¹H NMR Spectrum:

  • The aromatic protons of the two tosyl groups are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield (~7.75 ppm) compared to the protons meta to the sulfonyl group (~7.35 ppm).

  • Due to the molecule's symmetry, all eight methylene protons of the two azetidine rings are chemically equivalent and are expected to appear as a single sharp singlet at approximately 3.85 ppm.

  • The six protons of the two methyl groups on the tosyl rings are also equivalent and will give rise to a singlet at around 2.45 ppm.

¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~144.5Ar-C (ipso to SO₂)
~131.0Ar-C (ipso to CH₃)
~129.8Ar-C H (meta to SO₂)
~128.0Ar-C H (ortho to SO₂)
~60.0C H₂ (azetidine)
~35.0C (spiro)
~21.5Ar-C H₃

Interpretation of ¹³C NMR Spectrum:

  • The aromatic region will show four signals corresponding to the four distinct carbon environments in the para-substituted tosyl groups.

  • A single signal around 60.0 ppm is predicted for the four equivalent methylene carbons of the azetidine rings.

  • The spiro quaternary carbon is expected to appear at a higher field, around 35.0 ppm.

  • The methyl carbons of the tosyl groups will give a signal at approximately 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Characteristic IR Absorptions (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050-2850MediumC-H stretching (aromatic and aliphatic)
~1600, ~1490MediumC=C stretching (aromatic ring)
~1340, ~1160 Strong Asymmetric and symmetric SO₂ stretching
~1090StrongS-N stretching
~815Strongp-substituted benzene C-H out-of-plane bending

Interpretation of IR Spectrum:

The most characteristic feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations are expected to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. The presence of these two strong bands is a definitive indicator of the sulfonamide functionality. Other notable absorptions include those for the aromatic C-H and C=C bonds, and the characteristic out-of-plane bending for a para-substituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data
m/z Value (Predicted)Ion Species
~407.1045[M+H]⁺
~429.0864[M+Na]⁺

Interpretation of Mass Spectrum:

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of C₁₉H₂₂N₂O₄S₂. Another common adduct that might be observed is the sodium adduct [M+Na]⁺. Fragmentation in the mass spectrometer could involve the loss of one or both tosyl groups.

G cluster_0 Spectroscopic Analysis Workflow Sample 2,6-Ditosyl-2,6- diazaspiro[3.3]heptane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on the analysis of closely related structures, offer a reliable reference for researchers working with this versatile building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for its application in drug discovery and development.

References

  • Burstein, G. D., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(4), 513-516. (Supporting Information). [Link]

Sources

IUPAC name and CAS number for 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Key Intermediate in Modern Drug Discovery

Authored by: Senior Application Scientist, Chemical Biology

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in medicinal chemistry. We will delve into its chemical identity, including its IUPAC name and CAS number, and explore its synthesis, physicochemical properties, and critical applications. The focus will be on its role as a protected precursor to the 2,6-diazaspiro[3.3]heptane (DSH) scaffold, a highly valued bioisostere for the ubiquitous piperazine ring in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction: The Strategic Importance of a Protected Spirocycle

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer improved physicochemical and pharmacological properties to drug candidates is relentless. The piperazine ring, a cornerstone in the structure of over 100 FDA-approved drugs, is frequently employed due to its favorable aqueous solubility and the presence of two functionalizable nitrogen atoms.[1] However, the flexibility of the piperazine ring can lead to metabolic liabilities, prompting the exploration of rigid bioisosteres.[1]

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a compelling three-dimensional, rigid alternative to piperazine.[1][2] Its spirocyclic nature, composed of two fused four-membered azetidine rings, offers a distinct and predictable vectorization for substituents, which can lead to enhanced target selectivity.[1][3]

This brings us to the subject of this guide: This compound . This compound is the nitrogen-protected form of the DSH core, where both amine functionalities are masked with tosyl (p-toluenesulfonyl) groups. The tosyl groups are robust protecting groups that are stable to a wide range of reaction conditions, making this compound an ideal intermediate for multi-step syntheses. It allows for chemical modifications on other parts of a larger molecule without affecting the DSH core, with the tosyl groups being removed in a later synthetic step to reveal the secondary amines for further functionalization.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is crucial for its effective use in research and development.

PropertyValueSource
IUPAC Name 2,6-bis(4-methylbenzenesulfonyl)-2,6-diazaspiro[3.3]heptane[4]
CAS Number 13595-48-7[4][5]
Molecular Formula C₁₉H₂₂N₂O₄S₂[5]
Molecular Weight 406.52 g/mol [5]
Canonical SMILES CC1=CC=C(S(=O)(=O)N2CC3(C2)CN(S(=O)(=O)C2=CC=C(C)C=C2)C3)C=C1[4]
InChI Key SSBYIOBPVGLYQB-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is intrinsically linked to the synthesis of the parent DSH scaffold. A common synthetic strategy involves the cyclization of a suitably substituted precursor.

General Synthetic Workflow

A practical synthetic route to functionalized 2,6-diazaspiro[3.3]heptanes often involves the reductive amination of a readily available aldehyde with primary amines, followed by a cyclization step.[6] The tosyl groups can be introduced by reacting the parent 2,6-diazaspiro[3.3]heptane with p-toluenesulfonyl chloride in the presence of a base.

Synthesis_Workflow start Precursor Aldehyde (e.g., 1-benzyl-3-chloromethyl azetidine-3-carbaldehyde) reductive_amination Reductive Amination (Primary Amine, NaBH(OAc)₃) start->reductive_amination intermediate Acyclic Amine Intermediate reductive_amination->intermediate cyclization Cyclization (e.g., K-t-BuOK) intermediate->cyclization dsh_core 2,6-Diazaspiro[3.3]heptane (DSH Core) cyclization->dsh_core tosylation Tosylation (TsCl, Base) dsh_core->tosylation final_product 2,6-Ditosyl-2,6- diazaspiro[3.3]heptane tosylation->final_product

Caption: General synthetic workflow for this compound.

Deprotection and Reactivity Considerations

The removal of the tosyl groups is a critical step to unmask the DSH core for further derivatization. However, this step requires careful consideration of reaction conditions. It has been noted that 2,6-diazaspiro[3.3]heptane compounds can undergo ring-opening when treated with strong acids like hydrochloric acid (HCl).[7] Therefore, trifluoroacetic acid (TFA) is often the preferred reagent for deprotection, as it is less prone to inducing this side reaction.[7]

Application in Drug Discovery: A Bioisosteric Replacement for Piperazine

The primary value of this compound lies in its role as a protected precursor to the DSH scaffold, which is increasingly recognized as a superior bioisostere for piperazine.

Bioisosterism cluster_piperazine Piperazine cluster_dsh 2,6-Diazaspiro[3.3]heptane (DSH) cluster_properties piperazine Flexible Chair Conformation dsh Rigid Spirocyclic Structure piperazine->dsh Bioisosteric Replacement prop_piperazine Advantages: - High aqueous solubility - Well-established chemistry Disadvantages: - Metabolic liabilities - Conformational flexibility piperazine->prop_piperazine prop_dsh Advantages: - Improved metabolic stability - Rigid 3D structure - Novel chemical space Disadvantages: - More complex synthesis dsh->prop_dsh

Caption: Comparison of Piperazine and 2,6-Diazaspiro[3.3]heptane (DSH) as scaffolds in drug design.

The rigid DSH core offers several advantages over the more flexible piperazine ring:

  • Improved Metabolic Stability: The rigid framework can block metabolically susceptible sites.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents can lead to more specific interactions with biological targets.

  • Access to Novel Chemical Space: The DSH scaffold provides a means to explore new areas of chemical space, potentially leading to the discovery of compounds with novel pharmacological profiles.[8]

The DSH core has been explored in the development of ligands for various biological targets, including σ2 receptors, which are implicated in oncology and neurodegenerative diseases.[7]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and the scale of the reaction.

Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (A DSH derivative)

This protocol is adapted from the literature and demonstrates the cyclization step to form the DSH core.[6]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.695 mmol, 1 equivalent) in tetrahydrofuran (THF, 1.5 mL), add potassium tert-butoxide (t-BuOK) (1.53 mmol, 2.2 equivalents, as a 1.0 M solution in THF).

  • Seal the reaction vessel and heat to 70 °C.

  • After 90 minutes, add an additional portion of t-BuOK (0.7 mmol, 1 equivalent, 1.0 M solution in THF).

  • Continue heating for an additional hour.

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Protocol: Tosylation of the DSH Core
  • Dissolve the synthesized 2,6-diazaspiro[3.3]heptane derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine or pyridine (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain this compound.

Protocol: Deprotection of the Ditosyl-DSH

Caution: This reaction should be performed in a well-ventilated fume hood.

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents).

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the deprotected 2,6-diazaspiro[3.3]heptane.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its robustly protected nature allows for its seamless integration into complex synthetic routes, providing access to the highly desirable 2,6-diazaspiro[3.3]heptane scaffold. As the pharmaceutical industry continues to move towards molecules with greater three-dimensionality and improved drug-like properties, the importance of building blocks like this will only continue to grow. A thorough understanding of its synthesis, reactivity, and strategic application is therefore essential for any researcher working at the forefront of drug discovery.

References

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available from: [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]

  • Hamza, D., Stocks, M., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. Available from: [Link]

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available from: [Link]

  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. Available from: [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available from: [Link]

  • Sci-Hub. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

Sources

The Architectural Rigidity and Spectroscopic Signature of 2,6-Diazaspiro[3.3]heptanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Rigid Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable physicochemical and pharmacological properties is a perpetual endeavor. Among the scaffolds that have garnered significant attention are spirocycles, which offer a three-dimensional arrangement of atoms that can effectively probe the complex topographies of biological targets. The 2,6-diazaspiro[3.3]heptane core, a rigid bicyclic system, has emerged as a particularly valuable building block. Its constrained conformation and the precise spatial orientation of its nitrogen atoms make it an attractive bioisosteric replacement for more flexible diamine-containing moieties, such as piperazine, in efforts to enhance metabolic stability, modulate basicity, and explore new chemical space.[1][2] This guide provides an in-depth technical overview of the structural analysis of 2,6-diazaspiro[3.3]heptane derivatives, intended for researchers, scientists, and drug development professionals.

I. The Conformational Landscape: A Study in Rigidity

The defining characteristic of the 2,6-diazaspiro[3.3]heptane scaffold is its inherent rigidity, a direct consequence of the spirocyclic fusion of two azetidine rings. This rigidity has profound implications for its application in drug design, as it reduces the entropic penalty upon binding to a biological target.

Core Geometry and Puckering

Crystallographic analysis of 2,6-diazaspiro[3.3]heptane derivatives reveals that the two four-membered azetidine rings are not perfectly planar but exhibit a slight puckering.[1] The central spiro-carbon atom imposes a fixed, approximately perpendicular orientation between the mean planes of the two rings. This "twisted" conformation is a key differentiator from the chair/boat conformations of piperazine.

Quantum mechanics (QM) calculations have shown that the molecular volume of 2,6-diazaspiro[3.3]heptane analogues is significantly larger than that of their piperazine counterparts, a direct result of this constrained geometry.[3] This fixed three-dimensional structure provides well-defined vectors for the substituents attached to the nitrogen atoms, allowing for precise control over their spatial presentation.

Figure 1: General structure of the 2,6-diazaspiro[3.3]heptane core.

Comparison with Piperazine

The structural differences between 2,6-diazaspiro[3.3]heptane and piperazine are significant. While piperazine can adopt multiple low-energy conformations (chair, boat, twist-boat), the 2,6-diazaspiro[3.3]heptane scaffold is conformationally restricted. This rigidity can be advantageous in locking in a bioactive conformation but also means it may not be a suitable bioisostere in cases where the flexibility of the piperazine ring is critical for binding.[3]

II. Synthesis of the 2,6-Diazaspiro[3.3]heptane Core

A practical and scalable synthesis of 2,6-diazaspiro[3.3]heptane derivatives is crucial for their widespread use. A common and effective method involves a two-step process of reductive amination followed by intramolecular cyclization.[4]

Synthetic Workflow

The general synthetic strategy commences with a suitably substituted azetidine precursor, which undergoes reductive amination with a primary amine to form an intermediate, followed by a base-mediated cyclization to yield the spirocyclic product.

workflow start Azetidine Precursor (e.g., 1-benzyl-3-chloromethyl azetidine-3-carbaldehyde) reductive_amination Reductive Amination (Primary Amine, Reducing Agent) start->reductive_amination intermediate Acyclic Diamine Intermediate reductive_amination->intermediate cyclization Intramolecular Cyclization (Base, e.g., t-BuOK) intermediate->cyclization product 2,6-Diazaspiro[3.3]heptane Derivative cyclization->product

Figure 2: Synthetic workflow for 2,6-diazaspiro[3.3]heptane derivatives.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from a reported synthesis and serves as a representative example.[4]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add potassium tert-butoxide (t-BuOK, 2.2 eq, as a 1.0 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C in a sealed tube for 2-3 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the final 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane product.

III. Spectroscopic Characterization

Unambiguous structural elucidation of 2,6-diazaspiro[3.3]heptane derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine structural analysis of these compounds in solution.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectra of 2,6-diazaspiro[3.3]heptane derivatives are typically simple and well-resolved due to the high symmetry of the core in many cases.

  • Azetidine Protons (CH2): The eight methylene protons of the unsubstituted core are chemically equivalent and appear as a single sharp singlet. In asymmetrically substituted derivatives, these protons become diastereotopic and may appear as two or more distinct signals, often as singlets or complex multiplets depending on the substitution pattern. For example, in 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, the four protons of the phenyl-substituted azetidine ring appear as a singlet at approximately 3.92 ppm, while the four protons of the benzyl-substituted azetidine appear as another singlet at around 3.38 ppm.[4]

  • N-Substituent Protons: The signals corresponding to the N-substituents will appear in their expected regions. For instance, the benzylic CH2 protons typically resonate around 3.58 ppm.[4]

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum provides direct information about the carbon skeleton.

  • Spiro Carbon (C4): This quaternary carbon is a key diagnostic signal and typically appears in the range of 30-40 ppm. For example, in a 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane, the spiro carbon resonates at 34.5 ppm.[4]

  • Azetidine Carbons (CH2): The methylene carbons of the azetidine rings typically resonate in the range of 60-65 ppm. The specific chemical shift is influenced by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen will shift these carbon signals downfield.[4]

Carbon Atom Typical 13C Chemical Shift Range (ppm) Example Value (ppm)[4]
Spiro (C4)30 - 4034.5
Azetidine (C1, C3, C5, C7)60 - 6562.6, 63.4, 64.2, 64.3

Table 1: Characteristic 13C NMR Chemical Shifts for the 2,6-Diazaspiro[3.3]heptane Core.

3.1.3. Experimental Protocol: NMR Sample Preparation and Analysis

  • Weigh approximately 5-10 mg of the 2,6-diazaspiro[3.3]heptane derivative.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe it clean before insertion into the spectrometer.

  • Acquire 1H and 13C NMR spectra using standard instrument parameters. For 13C NMR, a proton-decoupled experiment is standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds and to gain structural information through fragmentation analysis.

3.2.1. Ionization Techniques

Electrospray ionization (ESI) is commonly used for these compounds as the nitrogen atoms are readily protonated, typically yielding a prominent [M+H]+ ion. Electron ionization (EI) can also be used, which may provide more extensive fragmentation.

3.2.2. Fragmentation Patterns

The fragmentation of the 2,6-diazaspiro[3.3]heptane core is expected to be dominated by cleavages of the azetidine rings.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the opening of one of the azetidine rings.

  • Ring Fission: The strained four-membered rings can undergo fission, potentially leading to the loss of ethene or related fragments.

  • Loss of N-Substituents: Cleavage of the N-substituent bond is also a likely fragmentation pathway, particularly for labile groups like benzyl, which can form a stable tropylium ion (m/z 91).[4]

fragmentation M_plus [M+H]+ alpha_cleavage Ring Opening (α-Cleavage) M_plus->alpha_cleavage ring_fission Ring Fission M_plus->ring_fission loss_substituent Loss of N-Substituent M_plus->loss_substituent fragments Fragment Ions alpha_cleavage->fragments ring_fission->fragments loss_substituent->fragments

Figure 3: Conceptual fragmentation pathways for 2,6-diazaspiro[3.3]heptane derivatives.

Infrared (IR) Spectroscopy

While less informative for the core structure than NMR, IR spectroscopy can confirm the presence of certain functional groups.

  • N-H Stretch: For derivatives with a secondary amine, a characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm-1.

  • C-N Stretch: C-N stretching vibrations for the azetidine rings are expected in the fingerprint region, typically around 1200 cm-1.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm-1.

IV. Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation.

Key Structural Parameters

Analysis of the crystal structure of 2,6-diazaspiro[3.3]heptane derivatives provides precise measurements of the core geometry.[1] This data is invaluable for computational modeling and structure-based drug design, offering an experimentally validated conformation of the scaffold.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For the dihydrochloride salt, crystallization from a protic solvent mixture like methanol/ether is a common approach.

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas. Collect a preliminary set of frames to determine the unit cell parameters and then proceed with a full data collection.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

V. Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable asset in the medicinal chemist's toolbox. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to improve the properties of drug candidates. A thorough understanding of its synthesis and structural features, as determined by a combination of spectroscopic and crystallographic techniques, is essential for its rational application in drug design. This guide has provided a comprehensive overview of the key analytical methods and their interpretation, aiming to empower researchers to confidently incorporate this promising scaffold into their discovery programs.

VI. References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available from: [Link]

  • Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Figshare. Available from: [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3736-3746. Available from: [Link]

Sources

The 2,6-Diazaspiro[3.3]heptane Scaffold in Neuropharmacology: A Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a significant building block in modern medicinal chemistry, primarily valued as a rigid and three-dimensional bioisostere for the flexible piperazine ring.[1] Its unique conformational constraint offers a powerful tool to enhance selectivity, improve physicochemical properties, and explore novel chemical space in drug design. This guide provides an in-depth exploration of the mechanisms of action associated with compounds incorporating the DSH core. Rather than possessing a single intrinsic mechanism, the DSH scaffold serves as a versatile chassis upon which diverse pharmacological activities can be engineered. We will dissect the key molecular targets and signaling pathways modulated by DSH-containing compounds, with a focus on their applications in treating complex central nervous system (CNS) disorders. This analysis is supported by detailed experimental protocols and visual workflows to provide a comprehensive resource for drug development professionals.

The 2,6-Diazaspiro[3.3]heptane Core: A Structural Advancement in Drug Design

The limitations of the widely used piperazine motif, such as potential metabolic liabilities, have driven the exploration of bioisosteric replacements.[1] The DSH scaffold, a spirocyclic system composed of two fused four-membered azetidine rings, presents a compelling alternative.

Key Physicochemical and Structural Advantages
  • Conformational Rigidity: Unlike the flexible chair/boat conformations of piperazine, the DSH core is rigid. This structural pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Three-Dimensionality: The spirocyclic nature of DSH provides a distinct three-dimensional vectoral array for substituents, allowing for the exploration of chemical space not accessible to flatter piperazine derivatives. This is a critical advantage in designing ligands for complex protein binding pockets.[2]

  • Improved Properties: DSH derivatives have been shown to possess greater aqueous solubility and often exhibit enhanced metabolic stability compared to their piperazine counterparts, which are favorable properties for drug candidates.[3][4]

The DSH scaffold is not merely a passive structural element; its rigidity and defined exit vectors are key to enabling and fine-tuning the interaction of the entire molecule with its biological targets.

A Multi-Target Landscape: Mechanisms of Action

The pharmacological profile of a DSH-containing compound is dictated by the functional groups appended to its two nitrogen atoms. This allows for the creation of molecules that can interact with a wide array of CNS targets.

Multimodal Modulation of the Serotonergic System

The most clinically advanced example of a complex spirocyclic scaffold's potential is vortioxetine, an antidepressant with a multimodal mechanism of action. While not a simple DSH derivative, its pharmacology provides a blueprint for the types of activity that can be achieved. Its mechanism is thought to involve a combination of potent serotonin (5-HT) reuptake inhibition and direct modulation of multiple serotonin receptors.[5][6]

  • Serotonin Transporter (SERT) Inhibition: The primary mechanism for many antidepressants is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft.[6]

  • 5-HT Receptor Modulation: DSH-containing compounds can be designed to act as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes:

    • 5-HT1A Receptor Agonism: Stimulating these autoreceptors can enhance downstream serotonergic effects and may contribute to anxiolytic and antidepressant properties.[7]

    • 5-HT3 Receptor Antagonism: Blocking these receptors is associated with anti-nausea effects and may modulate other neurotransmitter systems, including dopamine and acetylcholine.[8]

    • 5-HT7 and 5-HT1D Receptor Antagonism: These actions are being investigated for their potential contributions to pro-cognitive and antidepressant effects.[7]

This polypharmacology, where a single molecule engages multiple targets, may offer a broader spectrum of efficacy, particularly in treating cognitive symptoms associated with depression.[9]

Caption: Multimodal action of a hypothetical DSH compound on a serotonergic synapse.
Targeting Ligand-Gated Ion Channels: nAChRs and GABA-A Receptors

The rigid DSH scaffold is well-suited for targeting the specific subunit interfaces of ligand-gated ion channels.

  • Nicotinic Acetylcholine Receptors (nAChRs): These receptors are critical for cognitive function, attention, and memory.[10] Different combinations of subunits (e.g., α7, α4β2, α3β4) create a diversity of nAChR subtypes, which are attractive targets for various neurological and psychiatric disorders.[11][12] The defined structure of DSH derivatives can be exploited to achieve selectivity for a particular nAChR subtype, acting as agonists, antagonists, or positive allosteric modulators (PAMs).[13] Research on related spirocycles has already demonstrated potent and selective antagonism of muscarinic acetylcholine receptors, highlighting the potential of such scaffolds in cholinergic modulation.[14]

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are well-established targets for anxiolytics, sedatives, and anticonvulsants.[15] These receptors have multiple allosteric binding sites where drugs can modulate the channel's response to GABA.[16][17] The development of spirocyclic amino acid derivatives as GABA uptake inhibitors suggests the DSH core could be a valuable template for novel GABAergic modulators.[18][19]

G cluster_activation receptor Extracellular Domain Transmembrane Domain Intracellular Domain channel_closed Ion Channel (Closed) receptor->channel_closed Maintains State channel_open Ion Channel (Open) receptor->channel_open Conformational Change ions_out Ions (Na+, Ca2+ or Cl-) ions_in Ion Influx channel_open->ions_in Potentiated Response dsh_pam DSH Compound (PAM) dsh_pam->receptor:f1 Binds to Allosteric Site agonist Endogenous Agonist (e.g., ACh, GABA) agonist->receptor:f0 Binds to Orthosteric Site G start Start: Novel DSH Compound Library binding Step 1: In Vitro Binding Assays (Radioligand Competition) start->binding determine_ki Determine Target Affinity (Ki) binding->determine_ki functional Step 2: In Vitro Functional Assays (Electrophysiology, Uptake Assays) determine_ki->functional High-Affinity Hits determine_moa Characterize MoA (Agonist, Antagonist, PAM, Inhibitor) functional->determine_moa adme Step 3: In Vitro ADME/Tox (Metabolic Stability, Permeability) determine_moa->adme Desired Functional Profile select_lead Select Lead Candidate(s) adme->select_lead select_lead->binding SAR-driven Optimization invivo Step 4: In Vivo Efficacy Models (e.g., Behavioral, PK/PD) select_lead->invivo Good Drug-like Properties end End: Preclinical Candidate invivo->end

Caption: High-level experimental workflow for characterizing DSH-containing compounds.

Quantitative Data Summary

The following table summarizes the binding affinities of vortioxetine, illustrating the polypharmacology achievable with complex heterocyclic scaffolds. This serves as a reference for the types of quantitative data generated in the characterization process.

TargetBinding Affinity (Ki, nM)Pharmacological ActionReference(s)
Serotonin Transporter (SERT)1.6Inhibitor[5][6]
5-HT3 Receptor3.7Antagonist[5][6]
5-HT1A Receptor15Agonist[5][6]
5-HT7 Receptor19Antagonist[6]
5-HT1B Receptor33Partial Agonist[6]
5-HT1D Receptor54Antagonist[6]
Norepinephrine Transporter113Inhibitor (Weak)[5]
Dopamine Transporter>1000Inhibitor (Very Weak)[5]

Conclusion and Future Directions

The 2,6-diazaspiro[3.3]heptane scaffold is a powerful and versatile tool in the modern drug discovery arsenal. Its rigid, three-dimensional structure provides a distinct advantage over more traditional, flexible scaffolds like piperazine, enabling the design of compounds with enhanced selectivity, metabolic stability, and novel pharmacological profiles. The mechanism of action of DSH-containing compounds is not monolithic; rather, it is a function of the specific chemical moieties attached to the core, which can be tailored to interact with a wide range of CNS targets, from monoamine transporters to ligand-gated ion channels.

Future research will undoubtedly focus on further exploiting the unique structural features of the DSH core to design next-generation therapeutics with precisely tuned polypharmacology for complex neuropsychiatric and neurodegenerative disorders. The continued development of synthetic methodologies to functionalize the DSH scaffold will be critical in expanding the accessible chemical space and unlocking the full potential of this remarkable building block.

References

  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). Takeda Pharmaceuticals. [Link]

  • Chen, G., et al. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 39(1), 24–29. [Link]

  • Vortioxetine - Wikipedia. Wikimedia Foundation. [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. Psych Scene Hub. [Link]

  • Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]

  • Hamza, D., & Burtin, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(12), 1939-1941. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. ACS Publications. [Link]

  • 2,6-Diazaspiro[3.3]heptane; | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • 2-methyl-2,6-diazaspiro[3.3]heptane. MySkinRecipes. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake Inhibitors. Archiv der Pharmazie, 331(1), 21-6. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. Wikimedia Foundation. [Link]

  • Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms. Nature Neuroscience, 2(10), 879-81. [Link]

  • GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22. [Link]

  • Naturally-expressed nicotinic acetylcholine receptor subtypes. Journal of neurochemistry, 119(2), 254–273. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering and biotechnology, 19(1), 123. [Link]

Sources

biological activity of substituted 2,6-diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 2,6-Diazaspiro[3.3]heptanes

Authored by Gemini, Senior Application Scientist

Abstract

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Characterized by its rigid, three-dimensional architecture, the DSH core offers a compelling alternative to more flexible saturated heterocycles like piperazine. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted DSH derivatives. We will delve into the strategic rationale for its use as a bioisosteric replacement, explore its impact on critical drug-like properties, and present detailed case studies of its application in targeting therapeutically relevant proteins, such as the sigma-2 (σ2) receptor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Primer

The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Strained spiro heterocycles have garnered significant attention for their ability to confer conformational rigidity and provide predictable exit vectors for substituents, thereby enhancing target selectivity and overall drug-likeness.[1][2] Among these, the 2,6-diazaspiro[3.3]heptane scaffold is particularly noteworthy.

Its structure, consisting of two azetidine rings fused at a central quaternary carbon, imparts a distinct three-dimensional geometry that is fundamentally different from the chair/boat conformations of piperazine. This rigidity is the cornerstone of its utility, allowing chemists to project substituents into specific regions of a protein binding pocket with greater precision. It is frequently employed as a bioisostere of piperazine , a common fragment in bioactive compounds.[3][4] However, as we will explore, this substitution is not merely a replacement but a strategic modification to fine-tune a molecule's properties.

Key Structural and Physicochemical Attributes:
  • Conformational Rigidity: Unlike the flexible piperazine ring, the DSH core is rigid, which can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

  • Defined Exit Vectors: The substituents on the two nitrogen atoms are held in a more defined spatial orientation, which is critical for precise interactions with a biological target.

  • Improved Physicochemical Properties: Incorporation of the DSH motif has been shown to lower lipophilicity (logD) and, in some cases, improve aqueous solubility and metabolic stability compared to piperazine analogues.[5][6] This "lipophilicity-lowering" effect is particularly valuable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies: Accessing the DSH Core

A key enabler for the adoption of any chemical scaffold is its synthetic accessibility. Fortunately, practical and scalable routes to substituted 2,6-diazaspiro[3.3]heptanes have been developed, making them amenable to both large-scale synthesis and library generation for screening campaigns.[7][8] A prevalent and effective strategy involves the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Substituted 2,6-Diazaspiro[3.3]heptanes

This protocol outlines a general two-step procedure for synthesizing DSH derivatives, adapted from established literature methods.[7]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or a toluene-methanol mixture), add the desired primary amine (1.0-1.2 eq).

  • For anilines, add acetic acid (1.0 eq) and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • For alkyl amines, imine formation can be accelerated by stirring in a toluene-methanol mixture and then removing the solvents under reduced pressure.

  • Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is effective for the one-pot reaction with anilines. Sodium borohydride (NaBH₄, 1.5 eq) is used for the stepwise reduction of the isolated imine from alkyl amines.

  • Stir the reaction at room temperature until completion (typically 2-16 hours), monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude secondary amine intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine intermediate from Step 1 in a solvent mixture of DMF and water (e.g., 8:2 v/v).[7]

  • Causality: The use of a polar aprotic solvent like DMF at elevated temperatures facilitates the SN2 cyclization. The addition of water was found to be optimal for driving the reaction to completion, particularly at lower temperatures.[7]

  • Heat the reaction mixture in a sealed tube at 110 °C for 3-6 hours. The progress is monitored by LC-MS.

  • Self-Validation: The disappearance of the starting material and the emergence of a new product with the expected mass is a primary indicator of success. A key control is to run the reaction without a base; at high temperatures, the reaction proceeds cleanly as the HCl salt dissociates, and the irreversible cyclization acts as a thermodynamic sink.[7]

  • After cooling to room temperature, the product can be purified. A common method involves loading the reaction mixture onto an SCX (Strong Cation Exchange) ion-exchange cartridge, washing with methanol to remove neutral impurities, and then eluting the desired basic product with a solution of ammonia in methanol.

  • Concentrate the eluate to yield the final 2,6-diazaspiro[3.3]heptane product.

Diagram: General Synthetic Workflow

Below is a diagram illustrating the key steps in the synthesis of substituted 2,6-diazaspiro[3.3]heptanes.

G cluster_prep Intermediate Preparation cluster_main DSH Synthesis Start Azetidine Precursor (Chloroester 1) Reduction LiAlH4 Reduction Start->Reduction Oxidation Swern Oxidation Reduction->Oxidation Aldehyde Aldehyde Intermediate (3) Oxidation->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine Primary Amine (R-NH2) Amine->ReductiveAmination Intermediate Secondary Amine Intermediate ReductiveAmination->Intermediate Cyclization Intramolecular Cyclization (Heat, DMF/H2O) Intermediate->Cyclization Product Substituted 2,6-Diazaspiro[3.3]heptane Cyclization->Product

Caption: Workflow for the synthesis of DSH derivatives.[7]

Biological Applications: A Case Study on Sigma-2 (σ2) Receptor Ligands

The true value of the DSH scaffold is demonstrated through its successful incorporation into molecules targeting proteins of therapeutic interest. A compelling example is the development of ligands for the sigma-2 (σ2) receptor, also known as TMEM97, which is implicated in various neurological disorders and cancer.[9]

In a study aimed at developing selective σ2 receptor ligands, researchers replaced the piperazine moiety of a known lead compound with various diazaspiroalkanes, including the 2,6-diazaspiro[3.3]heptane core.[9] While this specific substitution led to a decrease in affinity for the σ2 receptor in this particular series, the study provides a valuable framework for understanding the SAR of the DSH scaffold.

Structure-Activity Relationship (SAR) Insights

The study highlighted that bioisosteric replacement is not always straightforward. The precise geometry and vector of the nitrogen lone pairs and their substituents are critical for productive interactions within the receptor binding site.

  • Impact of Spirocyclic Core: Replacing the flexible piperazine with the rigid DSH scaffold resulted in reduced affinity for the σ2 receptor but a modest increase in affinity for the related σ1 receptor. This demonstrates how scaffold rigidity can dramatically alter the selectivity profile of a compound.

  • Molecular Modeling: Docking studies suggested that a key interaction for high-affinity binding is a salt bridge between a protonated nitrogen of the ligand and the amino acid residue ASP29 in the σ2 receptor.[9] The specific bond angles and distances imposed by the DSH scaffold may alter this crucial interaction compared to a piperazine-containing analogue, explaining the observed drop in potency.

This case serves as an expert insight: while the DSH scaffold offers many advantages, its successful application requires careful consideration of the target's topology. The rigidity that can be an asset can also be a liability if the required binding conformation is not supported by the spirocyclic framework.[5]

Table 1: Comparative Binding Affinities of Diazacycloalkane-Based σ-Receptor Ligands

The following table summarizes selected data, illustrating the effect of modifying the core diamine structure on receptor affinity.

Compound IDDiamine Coreσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)σ1/σ2 Selectivity
1 (Lead) Piperazine1.1240218
2d 2,6-Diazaspiro[3.3]heptane 1301801.4
2t Homopiperazine (1,4-Diazepane)4.06015
2r 2,5-Diazabicyclo[2.2.1]heptane11222.0
Data adapted from Al-Abed et al., Int. J. Mol. Sci. 2022.[9]

Protocol for Biological Evaluation: Radioligand Binding Assay

To assess the biological activity of newly synthesized DSH derivatives, a robust and validated assay is essential. A radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

Experimental Protocol: σ Receptor Radioligand Competition Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.[9]

  • Preparation:

    • Prepare membrane homogenates from a suitable tissue source or cell line expressing the target receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of the radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2 in the presence of a masking agent for σ1 sites).

    • Prepare serial dilutions of the DSH test compounds.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add membrane homogenate, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane homogenate, radioligand, and a high concentration of a known, non-labeled competitor (e.g., Haloperidol). This is a critical control to measure the amount of radioligand that binds to non-receptor components.

    • Competition Binding: Add membrane homogenate, radioligand, and varying concentrations of the DSH test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90-120 minutes).

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Biological Screening Workflow

This diagram illustrates the logical flow for evaluating novel DSH compounds.

G cluster_screening Screening Cascade cluster_validation Hit Validation & Optimization synthesis Synthesized DSH Library primary_assay Primary Screen: Radioligand Binding Assay synthesis->primary_assay determine_affinity Determine IC50 / Ki primary_assay->determine_affinity sar Analyze Structure-Activity Relationship (SAR) determine_affinity->sar hits Potent Hits sar->hits secondary_assay Secondary Screen: Functional / Cellular Assays hits->secondary_assay adme_tox In Vitro ADME/Tox Profiling secondary_assay->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: A typical workflow for the biological evaluation of DSH derivatives.

Critical Considerations and Future Outlook

While the 2,6-diazaspiro[3.3]heptane scaffold holds immense promise, it is essential to recognize its potential limitations.

  • Chemical Stability: The strained azetidine rings can be susceptible to ring-opening under certain conditions. For instance, treatment with HCl has been reported to cause ring opening, making trifluoroacetic acid (TFA) the preferred reagent for deprotection of Boc-protected DSH compounds.[9]

  • Bioisosterism is Not Universal: As the σ2 receptor case study demonstrates, DSH is not a "drop-in" replacement for piperazine. A dramatic loss of potency can occur if the rigid scaffold cannot adopt the optimal geometry for the target binding site.[5] Careful structural analysis and molecular modeling are crucial before committing to a synthetic campaign.

Despite these considerations, the future for DSH derivatives in drug discovery is bright. Its unique three-dimensional structure provides access to novel chemical space, and its favorable impact on physicochemical properties addresses key challenges in modern drug design. As synthetic methodologies become even more robust and our understanding of its SAR across different target classes deepens, the 2,6-diazaspiro[3.3]heptane scaffold is poised to become an increasingly vital tool in the development of next-generation therapeutics.

References

  • ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available from: [Link]

  • Al-Abed, Y. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available from: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available from: [Link]

  • Hamza, D. et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available from: [Link]

  • Scott, J. S. et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(8), 812-817. Available from: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Available from: [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Available from: [Link]

  • Google Patents. (2024). WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Available from: [Link]

Sources

An In-Depth Technical Guide to 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1] Its prevalence is due to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms for facile functionalization.[1] However, the piperazine moiety can also introduce metabolic liabilities and undesirable off-target effects, compelling the search for effective bioisosteres. This guide provides a comprehensive technical overview of 2,6-diazaspiro[3.3]heptane (DSH), a rigid, three-dimensional piperazine bioisostere that has garnered significant attention for its potential to overcome the limitations of its predecessor. We will explore its discovery, comparative physicochemical properties, synthesis, and strategic application in modern drug discovery programs, offering field-proven insights for researchers and drug development professionals.

The Enduring Legacy and Latent Challenges of Piperazine

For decades, the piperazine motif has been a reliable tool for medicinal chemists. Its chair conformation and dual nitrogen atoms provide a predictable framework for engaging with biological targets and for modulating aqueous solubility. However, this flexibility is not always advantageous. The piperazine ring can be susceptible to CYP450-mediated metabolism, leading to N-dealkylation and the formation of potentially problematic metabolites. Furthermore, its widespread use has led to its association with numerous off-target activities, including interactions with hERG channels and various CNS receptors, creating challenges in developing selective drug candidates. These liabilities necessitate the exploration of novel scaffolds that can mimic the desirable properties of piperazine while offering an improved metabolic and safety profile.

The Emergence of 2,6-Diazaspiro[3.3]heptane: A Rigid Solution

Bioisosteric replacement is a cornerstone strategy in lead optimization. The ideal bioisostere should retain the key biological activity of the parent molecule while improving its drug-like properties. 2,6-Diazaspiro[3.3]heptane (DSH) has emerged as a compelling piperazine replacement due to its unique spirocyclic structure, composed of two fused four-membered azetidine rings.[1] This strained, rigid architecture offers a distinct three-dimensional geometry compared to the more flexible piperazine ring, providing a novel way to explore chemical space and optimize ligand-target interactions.[1][2][3]

Structural Distinction: Rigidity and Vectorial Projection

The fundamental difference between piperazine and DSH lies in their topology. Piperazine's chair conformation allows for a degree of conformational flexibility, whereas DSH is a rigid spirocyclic system. This rigidity reduces the entropic penalty upon binding to a target protein and provides well-defined exit vectors for substituents, which can lead to enhanced potency and selectivity.[4][5]

cluster_0 Piperazine (Flexible Chair Conformation) cluster_1 2,6-Diazaspiro[3.3]heptane (Rigid Spirocyclic Scaffold) Piperazine Piperazine DSH DSH

Caption: Structural comparison of Piperazine and 2,6-Diazaspiro[3.3]heptane.

This structural distinction has profound implications for its physicochemical properties and its presentation to biological targets. X-ray crystallography studies have shown that when DSH replaces piperazine, the distal nitrogen atom is positioned approximately 1.2-1.5 Å further away, and the molecule adopts a distinctive 90° twist.[4] This can fundamentally alter how a molecule interacts with its target, sometimes leading to significant improvements in binding affinity.[4]

A Head-to-Head Comparison: Physicochemical Properties

The decision to employ a bioisosteric replacement strategy hinges on a thorough understanding of the comparative physicochemical properties of the scaffolds. DSH presents a compelling alternative to piperazine, often improving key drug-like characteristics.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Change & Impact on Drug Design
Lipophilicity (logD at pH 7.4) HigherLower (ΔlogD ≈ -0.8 to -1.2)[4]The rigid, spirocyclic structure of DSH increases its polarity and reduces lipophilicity. This is a significant advantage in modern drug discovery, where minimizing lipophilicity is crucial for improving solubility, reducing metabolic clearance, and avoiding toxicity.
Basicity (pKa) LowerHigher (ΔpKa ≈ +1.3 to +1.9)[4]The constrained geometry of the azetidine rings in DSH alters the hybridization of the nitrogen lone pairs, making them more basic. This increased basicity can lead to stronger ionic interactions with acidic residues (e.g., Asp, Glu) in a target binding pocket, potentially enhancing potency.[4] However, it can also increase the risk of hERG inhibition and reduce cell permeability, requiring careful balancing.
Aqueous Solubility HighHigherThe increased polarity and hydrogen bonding capacity of the DSH scaffold generally lead to improved aqueous solubility compared to piperazine-containing analogues.[3]
Molecular Shape Flexible (Chair)Rigid (Spirocyclic)DSH's rigidity provides predictable vectorization of substituents, allowing for more precise optimization of target interactions. This can improve selectivity and reduce the entropic cost of binding.[5]
Metabolic Stability Susceptible to N-dealkylationGenerally ImprovedThe rigid DSH core can be less susceptible to metabolism by cytochrome P450 enzymes compared to the more flexible piperazine ring, often leading to improved metabolic stability in human liver microsomes (HLM).[4]

Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

The accessibility of a scaffold is critical for its widespread adoption. Fortunately, practical and scalable synthetic routes to DSH have been developed, enabling its integration into drug discovery programs.[6][7][8]

General Synthetic Workflow

A common strategy involves the reductive amination of a key aldehyde intermediate with a primary amine, followed by an intramolecular cyclization to form the second azetidine ring.[6]

G start 1-Benzyl-3-chloromethylazetidine -3-carbaldehyde reductive_amination Reductive Amination (Primary Amine, Na(OAc)3BH) start->reductive_amination intermediate Acyclic Amine Intermediate reductive_amination->intermediate cyclization Cyclization (t-BuOK, THF) intermediate->cyclization product 2-Benzyl-6-aryl- 2,6-diazaspiro[3.3]heptane cyclization->product

Caption: Synthetic workflow for functionalized 2,6-diazaspiro[3.3]heptanes.

Example Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is adapted from established literature methods and provides a reliable route to a functionalized DSH core.[6]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane, add aniline (1.0 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amine from Step 1 in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (t-BuOK, 2.2 eq, 1.0 M solution in THF) to the stirred solution.

  • Heat the reaction mixture in a sealed tube at 70 °C for 2-3 hours.[6] Monitor progress by LC-MS.

  • Cool the reaction to room temperature and filter to remove inorganic salts (KCl).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[6]

Strategic Application in Drug Discovery: A Bioisosteric Replacement Workflow

The replacement of a piperazine with DSH is a strategic decision made during the lead optimization phase, typically to address specific liabilities such as poor metabolic stability, low solubility, or off-target activity.

A Lead Compound with Piperazine B Identify Liabilities (e.g., Metabolism, Off-Target Activity, Low Solubility) A->B C Bioisosteric Replacement Strategy: Synthesize DSH Analog B->C D In Vitro & In Vivo Profiling (Potency, Selectivity, PK/PD) C->D E Improved Candidate (Enhanced Properties) D->E Success F New or Unresolved Liabilities (Iterate Design) D->F Failure F->C

Caption: Lead optimization workflow for piperazine to DSH bioisosteric replacement.

Case Studies
  • SOS1 Agonists: In the development of Son of sevenless homolog 1 (SOS1) agonists, replacement of a piperazine with a DSH moiety resulted in a 3-fold improvement in binding affinity. This was attributed to the increased rigidity of the DSH scaffold, which lowered the entropic binding penalty, and its higher basicity, which formed a stronger ionic interaction with an aspartate residue (Asp887) in the binding site.[4]

  • Sigma-2 Receptor (σ2R) Ligands: In contrast, a study exploring DSH as a piperazine isostere in σ2R ligands found that the replacement generally led to a loss of affinity for σ2R and an increase in affinity for the off-target σ1R.[9][10] This highlights a critical point: DSH is not a universal "drop-in" replacement. The significant change in geometry (the ~1.3 Å shift and 90° twist) can be detrimental if the precise positioning of the piperazine is optimal for target engagement.[4]

Pharmacokinetic and Metabolic Considerations

A primary driver for using DSH is the potential for improved pharmacokinetic (PK) profiles. The increased sp³ character and rigidity of the DSH core often translate to better metabolic stability. While specific PK data is highly dependent on the overall molecule, general trends show that DSH-containing compounds can exhibit lower clearance and longer half-lives compared to their piperazine counterparts.[4][11] However, the increased basicity of DSH can sometimes lead to higher tissue distribution and may require careful optimization to manage potential liabilities associated with high basicity.

Conclusion and Future Outlook

2,6-Diazaspiro[3.3]heptane is a powerful and validated tool in the medicinal chemist's arsenal for lead optimization. It is not merely a piperazine mimic but a distinct scaffold that offers a unique combination of rigidity, altered basicity, and reduced lipophilicity. Its successful application requires a nuanced understanding of the target's structure-activity relationship. When piperazine-related liabilities are encountered, DSH provides a rational path toward molecules with improved solubility, enhanced metabolic stability, and potentially greater potency and selectivity. The continued development of novel synthetic routes and a deeper understanding of its structural and electronic properties will further solidify the role of 2,6-diazaspiro[3.3]heptane as a key bioisostere in the future of drug discovery.

References

  • SYNLETT. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Tu, Z. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Scott, J. S. et al. (2022). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... [Link]

  • PubMed. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ResearchGate. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate. (n.d.). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Carreira, E. M. et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6680–6683. [Link]

  • ResearchGate. (2024). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • ResearchGate. (2013). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Diazaspiro[3.3]heptane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Diazaspiro[3.3]heptane in Modern Drug Discovery

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional geometry offers a unique vectoral projection of substituents into chemical space, making it an attractive bioisostere for more flexible diamine cores like piperazine.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets, while the sp³-rich character often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[3][4] Consequently, this scaffold is increasingly incorporated into novel therapeutic agents across various disease areas.

This application note provides a comprehensive guide to the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes utilizing reductive amination, a robust and versatile C-N bond-forming reaction.[5][6] We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Engine of Synthesis: Understanding the Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity, often allowing for a one-pot procedure.[5][7] The reaction proceeds through a two-stage mechanism: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[5][8]

The initial condensation is a reversible process, and the equilibrium can be shifted towards the imine intermediate by removing water, though this is often not necessary with in-situ reduction methods.[5] The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6][9]

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Substituted Amine Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 1: Generalized mechanism of reductive amination.

Strategic Approaches to 2,6-Diazaspiro[3.3]heptane Synthesis

A practical and scalable route to substituted 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a pre-formed azetidine carbaldehyde with a primary amine, followed by an intramolecular cyclization.[10] This strategy allows for the introduction of diversity at one of the nitrogen atoms.

Core Experimental Workflow

The overall synthetic strategy can be visualized as a two-part process: first, the reductive amination to form an intermediate, and second, the cyclization to yield the final spirocyclic product.

Synthesis_Workflow Start 1-Benzyl-3-chloromethylazetidine- 3-carbaldehyde Step1 Reductive Amination with Primary Amine (R-NH₂) Start->Step1 Intermediate (1-Benzyl-3-chloromethylazetidin- 3-ylmethyl)amine Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 2-Benzyl-6-substituted- 2,6-diazaspiro[3.3]heptane Step2->Product

Figure 2: High-level workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes.

Detailed Experimental Protocols

The choice of reducing agent and reaction conditions is highly dependent on the nature of the amine (e.g., aniline vs. alkylamine). Below are two detailed protocols that have proven effective.

Protocol 1: Reductive Amination of Anilines with Sodium Triacetoxyborohydride

This protocol is particularly well-suited for less nucleophilic anilines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is effective under slightly acidic conditions, which also helps to catalyze iminium ion formation.[9][11]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the desired aniline (1.0 eq) followed by acetic acid (1.0 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Stepwise Reductive Amination of Alkylamines with Sodium Borohydride

For more reactive alkylamines, a stepwise procedure is often more effective to avoid side reactions.[10] Sodium borohydride (NaBH₄) is a stronger reducing agent than NaBH(OAc)₃ and can reduce the starting aldehyde, so the imine is pre-formed before its addition.[6][11]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and the primary alkylamine (1.0 eq) in a toluene-methanol mixture (e.g., 9:1 v/v).

  • Solvent Removal: Remove the solvents under reduced pressure. This step helps to drive the equilibrium towards imine formation.

  • Reduction: Dissolve the resulting crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Data Presentation: A Comparative Overview

The choice of protocol significantly impacts the reaction yield. The following table summarizes typical yields for the reductive amination step with different classes of amines.

Amine TypeReducing AgentSolvent(s)Typical Yield (%)Reference
AnilineSodium TriacetoxyborohydrideDichloroethane75-85[10]
Substituted AnilinesSodium TriacetoxyborohydrideDichloroethane70-80[10]
AlkylamineSodium BorohydrideToluene/Methanol80-95[10]

Final Step: Intramolecular Cyclization

Following successful reductive amination, the resulting chloro-amine intermediate is cyclized to form the desired 2,6-diazaspiro[3.3]heptane ring system.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.2 eq), to the solution.

  • Heating: Heat the reaction mixture in a sealed tube at a temperature ranging from 70 °C to 110 °C.

  • Reaction Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Conclusion and Future Perspectives

The reductive amination protocols detailed herein provide a reliable and adaptable synthetic platform for accessing diverse 2,6-diazaspiro[3.3]heptane derivatives. The strategic choice of reducing agent and reaction conditions based on the amine's reactivity is paramount for achieving high yields. These building blocks are poised for further elaboration and will undoubtedly continue to play a significant role in the development of next-generation therapeutics.

References

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Reductive Amination. WordPress. [Link]

  • Myers Chem 115. Harvard University. [Link]

Sources

Application Notes and Protocols for the Synthesis of the Spiro[3.3]heptane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptane in Modern Chemistry

The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and materials science.[1] Its unique non-planar geometry provides access to a region of chemical space largely unexplored by traditional flat, aromatic systems, offering a compelling strategy to overcome the limitations of "flatland" in drug discovery.[1] The spiro[3.3]heptane core is increasingly utilized as a saturated bioisostere for phenyl rings, enhancing physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity.[2] This guide provides an in-depth exploration of the primary cyclization strategies for constructing this valuable ring system, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approaches to Spiro[3.3]heptane Synthesis

The construction of the spiro[3.3]heptane framework can be broadly categorized into several key strategic approaches. The choice of method is often dictated by the desired substitution pattern, scale, and available starting materials. This document will delve into the following key cyclization strategies:

  • [2+2] Cycloaddition Reactions: A powerful and modular approach for the formation of the cyclobutane rings.

  • Double Alkylation of Active Methylene Compounds: A classical and reliable method for constructing the spirocyclic core.

  • Semipinacol Rearrangements: An elegant strategy that leverages strain release to drive the formation of the spirocycle.

  • Heterospirocycle Formation: Specific methods for the synthesis of biologically relevant diazaspiro[3.3]heptanes.

I. [2+2] Cycloaddition Strategies: A Modular Gateway to Spiro[3.3]heptanones

The [2+2] cycloaddition represents a highly convergent and versatile method for the synthesis of spiro[3.3]heptanones. This approach typically involves the reaction of a ketene or a keteniminium salt with an alkene.

A. Keteniminium Salt Mediated [2+2] Cycloaddition

The reaction of keteniminium salts, generated in situ from amides, with alkenes provides a reliable route to substituted spiro[3.3]heptanones.[3] The choice of amide precursor and alkene allows for considerable variation in the final product.

Mechanism Insight: The reaction is initiated by the activation of a tertiary amide with an electrophilic reagent, such as triflic anhydride, to form a highly reactive keteniminium salt. This electrophilic species then undergoes a concerted or stepwise [2+2] cycloaddition with an alkene. The resulting cyclobutaniminium salt is subsequently hydrolyzed to afford the corresponding cyclobutanone.

Diagram 1: General Mechanism of Keteniminium [2+2] Cycloaddition

G cluster_0 Keteniminium Salt Formation cluster_1 [2+2] Cycloaddition cluster_2 Hydrolysis Amide Tertiary Amide Keteniminium Keteniminium Salt Amide->Keteniminium + Tf2O, Base Tf2O Tf2O Cyclobutaniminium Cyclobutaniminium Salt Keteniminium->Cyclobutaniminium + Alkene Alkene Alkene Spiroheptanone Spiro[3.3]heptanone Cyclobutaniminium->Spiroheptanone Hydrolysis H2O H2O G cluster_0 Reaction Preparation cluster_1 Reaction Conditions cluster_2 Workup and Purification Vial Reaction Vial Degas Degas with Ar/N2 Vial->Degas Reagents Reactants + Photosensitizer in Anhydrous Solvent Reagents->Vial Irradiation Irradiate with Blue LED (Stirring, Room Temp) Degas->Irradiation Concentration Concentration Irradiation->Concentration Purification Column Chromatography Concentration->Purification G cluster_0 Nucleophilic Addition cluster_1 Rearrangement BCB Lithiated Bicyclo[1.1.0]butane Intermediate Bicyclobutylcyclopropanol Intermediate BCB->Intermediate Cyclopropanone Cyclopropanone Equivalent Cyclopropanone->Intermediate Spiroheptanone Spiro[3.3]heptan-1-one Intermediate->Spiroheptanone + Acid Acid Acid (MsOH)

Sources

Application Notes and Protocols for the Deprotection of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane to its Free Amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Diazaspiro[3.3]heptane Scaffold and the Tosyl Protecting Group

The 2,6-diazaspiro[3.3]heptane motif is a rigid, three-dimensional scaffold of significant interest in medicinal chemistry. It serves as a valuable bioisosteric replacement for the more common piperazine ring, often leading to improved metabolic stability and novel pharmacological profiles.[1][2][3] The spirocyclic nature of this framework provides unique vectors for substituent placement, allowing for a nuanced exploration of chemical space not accessible with simpler cyclic diamines.[3][4]

The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes frequently employs protecting groups to control the reactivity of the two nitrogen atoms. The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for amines due to the stability of the resulting sulfonamide.[5] This stability, however, also presents a challenge when the free amine is desired for subsequent synthetic transformations. The robust nature of the N-tosyl bond necessitates specific and often vigorous conditions for its cleavage.[5][6]

This document provides a comprehensive guide to the deprotection of 2,6-ditosyl-2,6-diazaspiro[3.3]heptane, detailing two primary methodologies: acidic hydrolysis and reductive cleavage. The choice between these methods is critical and depends on the overall molecular structure and the compatibility of other functional groups. We will explore the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the nuances of product isolation and handling.

Understanding the Deprotection Challenge

The primary challenge in the deprotection of this compound lies in the inherent stability of the sulfonamide bonds. These bonds are resistant to mild acidic or basic conditions. Therefore, forcing conditions are typically required, which can pose a risk to the integrity of the strained diazaspiro[3.3]heptane core. For instance, treatment of some 2,6-diazaspiro[3.3]heptane compounds with hydrogen chloride (HCl) has been noted to cause ring opening.[7] Consequently, the selection of an appropriate deprotection strategy is paramount to achieving a high yield of the desired free amine without compromising the structural integrity of the scaffold.

Method 1: Acidic Hydrolysis for Tosyl Group Removal

Strong protic acids, such as hydrobromic acid (HBr) and sulfuric acid (H2SO4), are commonly employed for the cleavage of tosyl amides.[5][8] The mechanism involves the protonation of the sulfonamide oxygen, followed by nucleophilic attack of a bromide or bisulfate ion on the sulfur atom, or hydrolysis facilitated by the strongly acidic medium.

Protocol 1: Deprotection using Hydrobromic Acid in Acetic Acid

This method is often effective but requires careful control of temperature and reaction time to prevent degradation of the product.

Materials:

  • This compound

  • Hydrobromic acid (48% in acetic acid)

  • Phenol (as a scavenger for liberated tosyl cations)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Caption: Workflow for acidic deprotection of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and phenol (2.0-4.0 eq).

  • Carefully add a solution of 48% hydrobromic acid in acetic acid. The amount will vary depending on the scale, but a significant excess is typically used.

  • Reaction: Heat the mixture to a temperature between 70 °C and 110 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the dihydrobromide salt of the product.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Isolation of the Free Amine: Dissolve the collected salt in water and cool in an ice bath.

  • Slowly add a solution of sodium hydroxide with stirring until the pH is basic (pH > 11).

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Quantitative Data Summary:

ParameterTypical RangeNotes
Reaction Temperature 70 - 110 °CHigher temperatures may lead to degradation.
Reaction Time 4 - 24 hoursMonitor closely to avoid side reactions.
Yield 60 - 85%Highly dependent on substrate and conditions.

Method 2: Reductive Cleavage for Tosyl Group Removal

Reductive methods offer a milder alternative to harsh acidic conditions and are often compatible with a wider range of functional groups. These methods typically involve the use of dissolving metals or metal hydrides.[9]

Protocol 2: Deprotection using Magnesium in Methanol

This method utilizes magnesium turnings in methanol to effect the reductive cleavage of the N-S bond.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride (NH4Cl) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Reaction Mechanism Overview:

Reductive_Cleavage_Mechanism A N-Tosyl Amide B Single Electron Transfer from Mg A->B Mg(0) C Radical Anion Intermediate B->C D Cleavage of N-S Bond C->D E Amine Anion + Sulfinate D->E F Protonation by Methanol E->F G Free Amine F->G

Caption: Simplified mechanism of reductive detosylation using magnesium.

Step-by-Step Procedure:

  • Reaction Setup: To a suspension of magnesium turnings (a large excess, e.g., 20-40 eq) in anhydrous methanol in a round-bottom flask, add a solution of this compound (1.0 eq) in methanol.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. If necessary, a gentle reflux can be applied to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove the magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Isolation: To the remaining aqueous residue, add a suitable organic solvent (e.g., DCM or EtOAc) and basify with a strong base (e.g., NaOH) to pH > 11.

  • Separate the layers and extract the aqueous phase with the organic solvent (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Quantitative Data Summary:

ParameterTypical RangeNotes
Mg Equivalents 20 - 40 eqA large excess is crucial for driving the reaction.
Reaction Temperature Room Temperature to RefluxOften initiated at RT and may require heating.
Reaction Time 2 - 12 hoursGenerally faster than acidic methods.
Yield 70 - 95%Often provides higher yields than acidic hydrolysis.

Product Handling and Characterization

The free amine, 2,6-diazaspiro[3.3]heptane, is typically isolated as a dihydrochloride or dihydrobromide salt after acidic deprotection, which enhances its stability and aqueous solubility.[1][10][11][12] The free base can be obtained by neutralization. The free amine is a low-melting solid or an oil and should be stored under an inert atmosphere to prevent reaction with atmospheric carbon dioxide.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the removal of the tosyl groups (disappearance of aromatic and methyl signals of the tosyl group) and the integrity of the diazaspiro[3.3]heptane core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine.

  • Purity Analysis (HPLC/GC): To determine the purity of the final product.

Conclusion and Best Practices

The deprotection of this compound is a critical step in the synthesis of derivatives of this important scaffold.

  • For substrates sensitive to strong acids , the reductive cleavage with magnesium in methanol is the recommended method due to its milder conditions and often higher yields.

  • Acidic hydrolysis with HBr in acetic acid is a viable alternative, particularly for large-scale syntheses where the handling of large quantities of magnesium may be less practical. However, careful optimization of temperature and reaction time is essential to minimize degradation.

  • Always monitor the reaction progress closely using appropriate analytical techniques (TLC, LC-MS) to avoid over-reaction and the formation of byproducts.

  • The final product, 2,6-diazaspiro[3.3]heptane, is best handled as its salt for long-term storage and can be converted to the free base immediately before its use in subsequent reactions.

By carefully selecting the deprotection method and adhering to the protocols outlined in this guide, researchers can efficiently access the versatile 2,6-diazaspiro[3.3]heptane free amine for their drug discovery and development programs.

References

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • ResearchGate. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Carreira, E. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • The Journal of Organic Chemistry. (2021). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Link]

  • Hot Selling Chemical. (n.d.). 2,6-diazaspiro[3.3]heptane Dihydrochloride. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. [Link]

  • The Chemical Society of Japan. (n.d.). Electrolytic Reductive Cleavage of the Tosyl Group of Toluene-p-sulfonamides. [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • ResearchGate. (n.d.). Reductive detosylation of N-tosyl amides by dual PRC. [Link]

  • ResearchGate. (n.d.). Detosylation. [Link]

  • ResearchGate. (n.d.). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides. [Link]

  • University of Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]

  • National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

Sources

Application Notes & Protocols: Synthesis of High-Affinity Sigma-2 Receptor Ligands Utilizing a 2,6-Diazaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of 2,6-Diazaspiro[3.3]heptane in Sigma-2 Receptor Ligand Design

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a high-value target in contemporary drug discovery, with profound implications in oncology, neurodegenerative diseases, and diagnostic imaging.[1][2] Its significant overexpression in rapidly proliferating cancer cells has catalyzed the development of selective ligands for both therapeutic intervention and precise diagnostic applications.[1][3] Within the diverse landscape of scaffolds utilized for sigma-2 ligand synthesis, the 2,6-diazaspiro[3.3]heptane moiety has garnered considerable attention as a structurally novel and synthetically tractable core.[1]

This spirocyclic system offers a rigidified, three-dimensional architecture that can be advantageous for optimizing ligand-receptor interactions and enhancing pharmacokinetic profiles when compared to more flexible acyclic or monocyclic amines.[4] The 2,6-diazaspiro[3.3]heptane scaffold serves as a unique bioisostere for piperazine, a common motif in sigma receptor ligands, while providing distinct conformational constraints and exit vectors for further chemical elaboration.[5]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of sigma-2 receptor ligands incorporating the 2,6-diazaspiro[3.3]heptane scaffold. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and strategic considerations for each synthetic step.

Synthetic Strategy Overview

The synthesis of the target sigma-2 receptor ligands is conceptually divided into a multi-step sequence, commencing with the functionalization of a commercially available or readily synthesized mono-Boc-protected 2,6-diazaspiro[3.3]heptane. The general synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Pharmacophore Coupling cluster_2 Evaluation A tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate B N-Arylated Intermediate (Boc-protected) A->B Buchwald-Hartwig Amination C N-Arylated 2,6-diazaspiro[3.3]heptane B->C Boc-Deprotection (TFA) E Final Sigma-2 Ligand C->E N-Alkylation D Bromoalkyl-substituted Pharmacophore D->E F Purification & Characterization E->F G Biological Evaluation (Binding Assays) F->G

Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptane-based sigma-2 ligands.

Part 1: Synthesis of the N-Arylated 2,6-Diazaspiro[3.3]heptane Intermediate

This initial phase focuses on the crucial C-N cross-coupling reaction to introduce the desired aryl moiety, followed by the removal of the Boc protecting group to prepare the scaffold for subsequent alkylation.

Protocol 1.1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly efficient method for the formation of the key C-N bond between the spirocyclic core and an aryl halide.[4] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and minimizing side reactions.

Materials:

ReagentCAS NumberSupplier Recommendation
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate1264433-59-9Commercially Available
Aryl Halide (e.g., 4-fluorobromobenzene)460-00-4Sigma-Aldrich, Alfa Aesar
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem Chemicals
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)787618-22-8Strem Chemicals
Sodium tert-butoxide (NaO-t-Bu)865-48-5Sigma-Aldrich
Anhydrous Dioxane123-91-1Acros Organics

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.), the selected aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaO-t-Bu (1.4 equiv.).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 20-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure, protected N-arylated 2,6-diazaspiro[3.3]heptane.

Protocol 1.2: Boc-Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is achieved under acidic conditions. It is critical to use trifluoroacetic acid (TFA) for this transformation, as the use of hydrochloric acid (HCl) has been reported to cause an undesirable ring-opening of the strained 2,6-diazaspiro[3.3]heptane scaffold.

Materials:

ReagentCAS NumberSupplier Recommendation
N-arylated intermediate (from 1.1)--
Dichloromethane (DCM)75-09-2Fisher Scientific
Trifluoroacetic Acid (TFA)76-05-1Sigma-Aldrich
Saturated Sodium Bicarbonate Solution-Lab-prepared

Step-by-Step Procedure:

  • Dissolve the purified Boc-protected N-arylated intermediate (1.0 equiv.) in dichloromethane.

  • At room temperature, add trifluoroacetic acid (10 equiv.) dropwise to the stirring solution.

  • Continue stirring at room temperature for approximately 3 hours, monitoring the reaction by TLC or LC-MS until complete deprotection is observed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected N-arylated 2,6-diazaspiro[3.3]heptane, which is often used in the next step without further purification.

Part 2: Final Ligand Synthesis via N-Alkylation

With the deprotected N-arylated core in hand, the final step involves coupling with a suitable pharmacophore, typically bearing an alkyl halide. This example utilizes a bromoalkyl-substituted benzimidazolone, a common pharmacophore in high-affinity sigma-2 ligands.

Protocol 2.1: N-Alkylation with a Bromoalkyl-Substituted Pharmacophore

This standard N-alkylation reaction proceeds via an S_N2 mechanism and is typically facilitated by a weak base in a polar aprotic solvent.

Materials:

ReagentCAS NumberSupplier Recommendation
N-arylated intermediate (from 1.2)--
Bromoalkyl-substituted benzimidazoloneVariesSynthesized separately
Potassium Carbonate (K₂CO₃)584-08-7Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2Acros Organics

Step-by-Step Procedure:

  • To a solution of the N-arylated 2,6-diazaspiro[3.3]heptane intermediate (1.0 equiv.) in anhydrous DMF, add the bromoalkyl-substituted benzimidazolone (1.2 equiv.) and potassium carbonate (2.5 equiv.).

  • Heat the reaction mixture to 80 °C and stir overnight, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final target sigma-2 receptor ligand.

Part 3: Ligand Evaluation and Data Interpretation

Following synthesis and purification, the affinity of the novel ligands for the sigma-1 and sigma-2 receptors must be determined to assess potency and selectivity. This is typically achieved through competitive radioligand binding assays.

G A Synthesized Ligand B Purification & Characterization (NMR, MS) A->B C Radioligand Binding Assay (Determine IC50) B->C D Data Analysis (Cheng-Prusoff for Ki) C->D E Structure-Activity Relationship (SAR) Analysis D->E

Caption: Workflow for ligand synthesis and evaluation.[1]

Radioligand Binding Assays

Radioligand binding assays are performed to determine the inhibition constant (Ki) of the synthesized compounds for both sigma-1 and sigma-2 receptors. These assays typically use specific radioligands, such as [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG in the presence of (+)-pentazocine to mask sigma-1 sites for sigma-2.[6] The IC₅₀ values obtained from these experiments are then converted to Kᵢ values using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The data generated from binding assays allows for the development of structure-activity relationships, guiding future ligand design. Below is a representative table of binding affinities for a series of 2,6-diazaspiro[3.3]heptane-based ligands.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of 2,6-Diazaspiro[3.3]heptane-Based Ligands

Compound IDR Group (Aryl)LinkerCoreKᵢ (σ₁, nM)Kᵢ (σ₂, nM)
2aPhenylEthylene2,6-Diazaspiro[3.3]heptane>10,000>10,000
2b4-FluorophenylEthylene2,6-Diazaspiro[3.3]heptane1,027 ± 1561,183 ± 276
2c4-MethoxyphenylEthylene2,6-Diazaspiro[3.3]heptane2,056 ± 1,0232,228 ± 87
2d3,4-DichlorophenylEthylene2,6-Diazaspiro[3.3]heptane1,324 ± 1652,235 ± 634
2fPhenylButylene2,6-Diazaspiro[3.3]heptane1,734 ± 3451,113 ± 211

Data adapted from representative literature values.[1]

Interpretation of SAR Data: The initial data suggests that simple aryl and alkyl substitutions on the 2,6-diazaspiro[3.3]heptane core alone are insufficient to confer high affinity for sigma receptors. This highlights the critical role of the coupled pharmacophore (e.g., benzimidazolone) and the length of the alkyl linker in achieving potent and selective binding. Further optimization is necessary to identify high-affinity ligands.

Expert Insights & Causality

  • Choice of Scaffold: The 2,6-diazaspiro[3.3]heptane core is selected for its conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity compared to more flexible analogs. Its three-dimensional structure also allows for exploration of novel chemical space.

  • Buchwald-Hartwig Reaction Conditions: The use of a bulky, electron-rich phosphine ligand like RuPhos is crucial for promoting the reductive elimination step in the catalytic cycle, leading to efficient C-N bond formation, especially with less reactive aryl chlorides or sterically hindered substrates.

  • Deprotection Strategy: The instability of the diazaspiro[3.3]heptane ring system to HCl underscores the importance of understanding the chemical liabilities of novel scaffolds. The use of TFA provides a milder, effective alternative for Boc removal without inducing skeletal rearrangement or degradation. This is a critical, field-proven insight for working with this specific scaffold.

Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold represents a valuable and synthetically accessible platform for the development of novel sigma-2 receptor ligands. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of these compounds. By understanding the nuances of the synthetic steps, particularly the C-N coupling and deprotection, researchers can efficiently generate diverse libraries of ligands for biological screening. The continued exploration of this unique spirocyclic core holds significant promise for the discovery of next-generation therapeutics and diagnostics targeting the sigma-2 receptor.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 · Receptor Ligands. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. [Link]

  • What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]

Sources

The Strategic Advantage of Spirocycles: A Guide to Palladium-Catalyzed Amination of 2,6-Diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, the 2,6-diazaspiro[3.3]heptane motif has emerged as a compelling bioisostere for the ubiquitous piperazine ring. Its rigid, spirocyclic framework provides a unique conformational constraint, enabling finer control over ligand-receptor interactions and often leading to improved metabolic stability and pharmacokinetic profiles. The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of synthetic methodology for forging the critical C-N bond, seamlessly integrating this valuable spirocycle into a diverse array of molecular architectures. This guide provides an in-depth exploration of the mechanistic nuances, practical protocols, and optimization strategies for the successful Pd-catalyzed amination of 2,6-diazaspiro[3.3]heptane derivatives, tailored for researchers, scientists, and drug development professionals.

The Mechanistic Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] The catalytic cycle, a finely orchestrated sequence of elementary steps, is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[2] This is often achieved in situ by the amine reactant or the phosphine ligand.[2]

The catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[3]

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.[3]

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The judicious selection of the phosphine ligand is critical for the success of this transformation. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)(L)-X Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Amine Coordination Complex Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (+ HNR'R'') Ar-Pd(II)(L)-NR'R'' Palladium-Amido Complex Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (+ Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'') Pd(II) Precatalyst Pd(II) Precatalyst Pd(II) Precatalyst->Pd(0)L Reduction

Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Synthesis of N-Aryl-2,6-diazaspiro[3.3]heptane Derivatives

This protocol provides a general procedure for the Pd-catalyzed amination of a mono-Boc-protected 2,6-diazaspiro[3.3]heptane with an aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:
  • N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-2,6-diazaspiro[3.3]heptane, the aryl bromide, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Inert atmosphere start->setup reaction Reaction: - Add solvent - Heat and stir setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool and dilute - Filter through Celite monitoring->workup Reaction Complete extraction Extraction: - Wash with water and brine - Dry organic layer workup->extraction purification Purification: - Concentrate - Column chromatography extraction->purification end End Product purification->end

Figure 2: Experimental Workflow for Pd-Catalyzed Amination.

Data Presentation: Optimizing Reaction Conditions

The choice of palladium source, ligand, and base significantly impacts the efficiency of the Buchwald-Hartwig amination. The following table summarizes a comparative study for the coupling of N-Boc-2,6-diazaspiro[3.3]heptane with 4-bromotoluene.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10092
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10085
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene10088
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11075
5Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11078

Yields are isolated yields after column chromatography.

This data highlights that for this specific transformation, the combination of Pd₂(dba)₃, XPhos, and NaOtBu in toluene provides the highest yield. While weaker inorganic bases like K₃PO₄ and Cs₂CO₃ can be employed, they generally lead to lower yields and may require higher reaction temperatures.[5]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues encountered during the Pd-catalyzed amination of 2,6-diazaspiro[3.3]heptane derivatives and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (improper generation of Pd(0))- Poorly soluble base- Steric hindrance of the spirocyclic amine- Use a pre-formed Pd(0) catalyst or a more efficient precatalyst.- Use a more soluble base (e.g., LHMDS) or a solvent that better solubilizes the base (e.g., THF).- Increase catalyst and ligand loading.- Screen a panel of bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).[5]
Formation of Side Products - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure an oxygen-free environment.
Ring-opening of the Azetidine Ring - Harsh reaction conditions (e.g., strongly acidic or basic conditions during workup)- Use milder workup conditions. For example, if deprotecting a Boc group, trifluoroacetic acid (TFA) is preferred over HCl, which has been observed to cause ring-opening.[6]

Conclusion

The palladium-catalyzed amination of 2,6-diazaspiro[3.3]heptane derivatives is a robust and versatile method for the synthesis of novel, three-dimensionally complex molecules with significant potential in drug discovery. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural and pharmacological advantages of the 2,6-diazaspiro[3.3]heptane scaffold in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • BenchChem. (2025).
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3526.
  • ResearchGate. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • BenchChem. (2025).
  • PubMed. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • National Institutes of Health. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Mechanism of Pd-Catalyzed Amination. Controversy? And Conclusion?. Denmark Group, University of Illinois Urbana-Champaign.
  • PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

  • LookChem. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • University of Nottingham. (2020).
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2021).
  • University of Groningen. (2019).
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Diazaspiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a critical building block in modern medicinal chemistry, primarily serving as a rigid and three-dimensional bioisostere for the ubiquitous piperazine ring.[1] Its unique spirocyclic structure, composed of two fused azetidine rings, imparts a conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] This guide provides a comprehensive overview of robust and scalable synthetic routes to key 2,6-diazaspiro[3.3]heptane intermediates, with a focus on protocols amenable to large-scale production for drug discovery and development programs. We will detail the synthesis of the versatile mono-Boc-protected derivative, its subsequent functionalization, and final deprotection, explaining the rationale behind key experimental choices to ensure reproducibility and efficiency.

Introduction: The Strategic Advantage of the 2,6-Diazaspiro[3.3]heptane Scaffold

For decades, the piperazine ring has been a mainstay in drug design, valued for its favorable physicochemical properties and the synthetic tractability of its two basic nitrogen atoms.[1] However, the conformational flexibility of the piperazine chair form can sometimes be a liability, leading to metabolic instability or a loss of binding entropy upon target engagement.[3] The 2,6-diazaspiro[3.3]heptane scaffold offers a compelling solution to these challenges.

Key Advantages:

  • Structural Rigidity: The spirocyclic fusion of two four-membered rings locks the molecule into a defined three-dimensional conformation, reducing the entropic penalty of binding and potentially leading to higher potency.[3]

  • Novel Chemical Space: The DSH core presents a distinct vectoral arrangement of its nitrogen substituents compared to piperazine, allowing medicinal chemists to explore novel regions of chemical space and optimize interactions within a binding pocket.[3][4]

  • Modulation of Physicochemical Properties: The introduction of the DSH motif can influence key drug-like properties. For instance, it has been shown to increase the basicity of the distal nitrogen and, despite the addition of a carbon atom, can lower the lipophilicity (logD) of a molecule.[3] Nitrogen-containing spirocyclic compounds are also effective at modulating solubility.[5]

The most synthetically useful and widely employed intermediate is the mono-protected tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate . This building block allows for the selective functionalization of one nitrogen atom while the other remains masked, providing a versatile handle for incorporation into diverse molecular scaffolds. For ease of handling, purification, and storage on a large scale, this intermediate is often converted to a stable, crystalline oxalate salt.[6][7]

Overview of Scalable Synthetic Strategies

Several synthetic routes to 2,6-diazaspiro[3.3]heptane have been reported. For large-scale synthesis, the ideal pathway must utilize readily available starting materials, involve high-yielding and robust reactions, and minimize the use of hazardous reagents and costly purification techniques like column chromatography. A highly effective and scalable approach begins with commercially available pentaerythritol derivatives.[4]

G cluster_start Starting Material cluster_route Core Synthesis cluster_protection Protection & Isolation cluster_functionalization Functionalization & Use A Tribromopentaerythritol B 2-Oxa-6-azaspiro[3.3]heptane Intermediate (e.g., N-tosyl) A->B Cyclization C Ring-Opened Bromoalcohol B->C Oxetane Opening (HBr) D N-Benzyl-2,6-diazaspiro[3.3]heptane C->D Second Ring Closure E tert-Butyl 2,6-diazaspiro[3.3]heptane- 2-carboxylate (Mono-Boc) D->E 1. N-Debenzylation (H₂) 2. Boc Protection F Crystalline Oxalate Salt (Stable & Easy to Handle) E->F Salt Formation G N-Arylation via Buchwald-Hartwig Amination E->G Pd-Catalyzed Coupling H Final Compound (After Boc Deprotection) G->H Acidic Deprotection

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate (6)

This multi-step protocol is adapted from established literature procedures and optimized for scalability and robustness.[4][8] It avoids extensive chromatography by leveraging crystallizations and extractions.

Step 1: Synthesis of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (3)

  • Rationale: This step efficiently constructs the first azetidine ring and the oxetane ring in a single transformation from a readily available flame retardant precursor. The tosyl group serves as a robust protecting group for the nitrogen.

  • Materials & Reagents:

    • Tribromopentaerythritol (2)

    • p-Toluenesulfonamide

    • Potassium Hydroxide (KOH)

    • Ethanol

  • Procedure: A mixture of tribromopentaerythritol and p-toluenesulfonamide is refluxed in ethanol with a strong base like KOH. The reaction proceeds via sequential nucleophilic substitutions to form both rings. After completion, the product is isolated by filtration and washing.

Step 2: Synthesis of (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol (4)

  • Rationale: Selective opening of the oxetane ring is required to install the necessary functionality for the second ring closure. Hydrobromic acid in a non-polar solvent provides a controlled method for this transformation.

  • Materials & Reagents:

    • 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (3)

    • Hydrobromic acid (33% in acetic acid)

    • Diethyl ether (Et₂O)

  • Procedure: The starting material (3) is suspended in Et₂O and cooled to 0 °C. A solution of HBr in acetic acid is added dropwise.[8] The reaction is typically fast. The resulting bromoalcohol (4) is isolated by filtration after the reaction mixture is warmed to room temperature.

Step 3: Synthesis of N-Boc-Protected Azetidine (5)

  • Rationale: This sequence involves cyclization to form the second azetidine ring, removal of the temporary benzyl protecting group, and installation of the versatile Boc protecting group.

  • Materials & Reagents:

    • Bromoalcohol (4)

    • Benzylamine

    • Palladium on carbon (10% Pd/C)

    • Hydrogen (H₂) gas

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Methanol (MeOH)

  • Procedure:

    • The bromoalcohol (4) is reacted with benzylamine to form the N-benzyl protected 2,6-diazaspiro[3.3]heptane.

    • The N-benzyl group is removed via catalytic hydrogenolysis using Pd/C and H₂ gas in methanol.[8]

    • After filtration of the catalyst, the resulting free diamine is directly treated with Boc₂O to afford the mono-Boc protected product (5).

Step 4: Formation of the Oxalate Salt (6)

  • Rationale: The free base of the mono-Boc protected DSH is often an oil, which is difficult to handle and purify on a large scale. Conversion to the oxalate salt yields a stable, non-hygroscopic, crystalline solid that can be easily filtered, dried, and stored.[6][9]

  • Materials & Reagents:

    • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (5)

    • Oxalic acid

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Procedure: A solution of oxalic acid in a suitable solvent (e.g., MeOH) is added to a solution of the free base (5). The oxalate salt precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Step Starting Material Key Reagents Product Typical Yield Key Transformation
1Tribromopentaerythritolp-Toluenesulfonamide, KOH6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane>80%Double Ring Formation
2Oxa-azaspiroheptaneHBr in Acetic AcidBromoalcohol Intermediate>90%Oxetane Ring Opening
3BromoalcoholBenzylamine, H₂/Pd-C, Boc₂OMono-Boc Protected DSH~70-80% (3 steps)Cyclization & Protection
4Mono-Boc DSH (Free Base)Oxalic AcidMono-Boc DSH Oxalate Salt>95%Salt Formation/Purification
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the functionalization of the free nitrogen of the mono-Boc DSH building block, a common and powerful method for generating libraries of compounds for screening.[2]

G reagents Pd₂(dba)₃ (catalyst) XPhos (ligand) NaOtBu (base) Toluene (solvent) product N-Boc-N'-Aryl-2,6-diazaspiro[3.3]heptane reagents->product Heat (80-110 °C) Inert Atmosphere start_Boc N-Boc-2,6-diazaspiro[3.3]heptane start_Boc->product start_Aryl Aryl Halide (Ar-X) (X = Br, Cl) start_Aryl->product

  • Rationale: The Buchwald-Hartwig amination is a highly versatile and reliable method for forming carbon-nitrogen bonds. It tolerates a wide range of functional groups on the aryl halide, making it ideal for creating diverse compound libraries.[2]

  • Materials & Reagents:

    • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (free base or generated in situ from the salt)

    • Aryl halide (e.g., aryl bromide)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To a reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Add anhydrous toluene, followed by the N-Boc-2,6-diazaspiro[3.3]heptane.

    • Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

    • The organic layer is dried, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography.

Protocol 3: Boc Group Deprotection
  • Rationale: The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the secondary amine, which can be a key pharmacophoric element or a site for further modification. Acid-catalyzed hydrolysis is the most common method.[10]

  • Materials & Reagents:

    • N-Boc protected DSH derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)

    • Dichloromethane (DCM) or 1,4-Dioxane

  • Procedure (using TFA):

    • Dissolve the Boc-protected starting material in DCM.

    • Add TFA (typically 5-10 equivalents) at room temperature and stir. The reaction is usually complete within 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

  • Causality & Trustworthiness: The use of strong acids like TFA can lead to the formation of a tert-butyl cation, which may cause unwanted side reactions (e.g., alkylation of electron-rich aromatic rings).[11] If the substrate is sensitive, alternative, milder deprotection methods or the inclusion of a scavenger (e.g., triethylsilane, anisole) should be considered.[11]

Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable tool for medicinal chemists seeking to overcome the limitations of traditional heterocyclic building blocks like piperazine. The synthetic routes and detailed protocols provided herein offer a practical and scalable pathway to access key mono-protected DSH intermediates. By understanding the rationale behind each synthetic step—from the strategic choice of starting materials to the practical considerations of large-scale isolation—researchers can confidently incorporate this important three-dimensional scaffold into their drug discovery programs, paving the way for the development of novel therapeutics with improved properties.

References

  • Vertex AI Search. Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE.
  • Benchchem. Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007.
  • ResearchGate. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Available from: [Link]

  • Burkhard, J. A., et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 2008. Available from: [Link]

  • American Chemical Society. 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available from: [Link]

  • Barron, D., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • Wang, X., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 2023. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Available from: [Link]

Sources

Application Notes and Protocols: Leveraging 2,6-Diazaspiro[3.3]heptane for Parallel Synthesis and Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Rigid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 2,6-diazaspiro[3.3]heptane core has emerged as a compelling structural motif, offering a rigid and geometrically defined alternative to more flexible diamine building blocks like piperazine.[1] Its spirocyclic nature, consisting of two fused azetidine rings, imparts a distinct conformational rigidity. This rigidity can translate into improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the two secondary amine functionalities provide versatile handles for the introduction of molecular diversity, making 2,6-diazaspiro[3.3]heptane an ideal scaffold for the construction of chemical libraries in drug discovery programs.[2][3][4]

This guide provides an in-depth exploration of the practical application of 2,6-diazaspiro[3.3]heptane in parallel synthesis and library generation. We will delve into detailed protocols for the derivatization of this scaffold through common and robust chemical transformations, offering insights into reaction optimization and high-throughput purification strategies.

Advantages of the 2,6-Diazaspiro[3.3]heptane Scaffold

The strategic incorporation of the 2,6-diazaspiro[3.3]heptane core into screening libraries is underpinned by several key advantages:

  • Three-Dimensionality and Rigidity: Unlike the flexible chair and boat conformations of piperazine, the spirocyclic nature of 2,6-diazaspiro[3.3]heptane locks the relative orientation of the two nitrogen atoms. This pre-organization of substituents can lead to more potent and selective interactions with protein targets.

  • Novel Chemical Space: As a less explored scaffold compared to piperazine, libraries based on 2,6-diazaspiro[3.3]heptane can populate novel areas of chemical space, increasing the probability of identifying hits with unique intellectual property.

  • Improved Physicochemical Properties: In several instances, the replacement of a piperazine moiety with 2,6-diazaspiro[3.3]heptane has been shown to enhance aqueous solubility and metabolic stability, key parameters in drug development.

  • Synthetically Tractable: The synthesis of the 2,6-diazaspiro[3.3]heptane core is well-established and amenable to large-scale production.[2] The secondary amines are readily functionalized using a wide array of standard synthetic methodologies.

Workflow for Parallel Library Generation

The generation of a chemical library based on the 2,6-diazaspiro[3.3]heptane scaffold typically follows a streamlined workflow designed for efficiency and automation. This process involves the parallel derivatization of the core, followed by high-throughput purification and analysis.

G cluster_0 Library Design & Reagent Selection cluster_1 Parallel Synthesis cluster_2 High-Throughput Purification & Analysis design Define Library Scope (e.g., Amides, Amines) reagent_selection Select Diverse Building Blocks (Carboxylic Acids, Aldehydes, etc.) design->reagent_selection plate_prep Prepare 96-well Reaction Plates reagent_selection->plate_prep reagent_dispensing Automated Dispensing of Scaffold and Building Blocks plate_prep->reagent_dispensing reaction Parallel Reactions (e.g., Amide Coupling, Reductive Amination) reagent_dispensing->reaction workup Parallel Work-up reaction->workup purification MS-Triggered Preparative HPLC workup->purification analysis LC-MS and/or NMR for Purity and Identity Confirmation purification->analysis plating Plating of Pure Compounds for Screening analysis->plating

Figure 1: General workflow for parallel library synthesis using the 2,6-diazaspiro[3.3]heptane scaffold.

Protocols for Parallel Synthesis

The following protocols are designed for solution-phase parallel synthesis in a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Parallel Synthesis of a Bis-Amide Library

This protocol describes the synthesis of a library of bis-amides by coupling 2,6-diazaspiro[3.3]heptane with a diverse set of carboxylic acids.

Materials and Reagents:

  • 2,6-Diazaspiro[3.3]heptane (as free base or a salt, e.g., dihydrochloride)

  • A diverse library of carboxylic acids

  • Coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler (optional, but recommended for efficiency)

  • Centrifugal evaporator

Procedure:

  • Reagent Stock Solution Preparation:

    • Prepare a 0.2 M solution of 2,6-diazaspiro[3.3]heptane in anhydrous DMF. If using a salt, add 2.2 equivalents of DIPEA to this stock solution to generate the free base in situ.

    • Prepare 0.5 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.5 M solution of the coupling reagent (BOP or HATU) in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the 2,6-diazaspiro[3.3]heptane stock solution (0.02 mmol).

    • To each well, add 50 µL of the corresponding carboxylic acid stock solution (0.025 mmol, 1.25 equivalents per amine). This will result in a total of 2.5 equivalents of carboxylic acid per molecule of 2,6-diazaspiro[3.3]heptane.

    • To each well, add 100 µL of the coupling reagent stock solution (0.05 mmol, 2.5 equivalents).

    • To each well, add 50 µL of the DIPEA stock solution (0.05 mmol, 2.5 equivalents).

  • Reaction and Work-up:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 16-24 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude reaction mixtures can be directly subjected to high-throughput purification. Alternatively, a liquid-liquid extraction can be performed in the plate if desired.

G scaffold 2,6-Diazaspiro[3.3]heptane reaction Parallel Amide Bond Formation (96-well plate, DMF, RT) scaffold->reaction acids Diverse Carboxylic Acids (R-COOH) acids->reaction coupling Coupling Reagent (BOP/HATU) + Base (DIPEA) coupling->reaction library Bis-Amide Library reaction->library G scaffold 2,6-Diazaspiro[3.3]heptane reaction Parallel Reductive Amination (96-well plate, DCE/THF, RT) scaffold->reaction carbonyls Diverse Aldehydes/Ketones (R-CHO/R2CO) carbonyls->reaction reductant Reducing Agent (STAB) + Acid (AcOH) reductant->reaction library Bis-Tertiary Amine Library reaction->library

Figure 3: Schematic of parallel bis-tertiary amine library synthesis.

Data Presentation: Scope of Library Generation

The versatility of the 2,6-diazaspiro[3.3]heptane scaffold allows for the incorporation of a wide range of building blocks, leading to highly diverse chemical libraries.

Building Block ClassExamples of Commercially Available ReactantsResulting Functional Group
Carboxylic Acids Benzoic acids, heteroaromatic carboxylic acids, aliphatic carboxylic acids, N-protected amino acidsBis-amide
Aldehydes Aromatic aldehydes, aliphatic aldehydes, heteroaromatic aldehydesBis-tertiary amine
Ketones Acetophenones, benzophenones, cyclic ketones, aliphatic ketonesBis-tertiary amine
Sulfonyl Chlorides Aryl sulfonyl chlorides, alkyl sulfonyl chloridesBis-sulfonamide
Isocyanates Aryl isocyanates, alkyl isocyanatesBis-urea

High-Throughput Purification

The purification of compound libraries is a critical step to ensure the quality of data generated from biological screening. For libraries based on the 2,6-diazaspiro[3.3]heptane scaffold, which are often basic in nature, reversed-phase high-performance liquid chromatography (RP-HPLC) with mass-spectrometric (MS) detection is the method of choice.

Key Considerations for Purification:

  • Column Chemistry: C18 columns are generally a good starting point. The choice of column dimensions will depend on the scale of the synthesis.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a modifier is crucial for good peak shape, especially for basic compounds.

    • Acidic Modifier: 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. TFA can sometimes be difficult to remove from the final product and may interfere with certain biological assays. Formic acid is a more volatile and assay-friendly alternative.

    • Basic Modifier: For very basic compounds, a mobile phase containing a buffer at a higher pH (e.g., ammonium bicarbonate) can be beneficial, although this may require specialized column hardware.

  • Detection and Fraction Collection: MS-triggered fraction collection is highly efficient. The system is programmed to collect fractions only when the mass of the target compound is detected, minimizing the collection of impurities and by-products.

  • Post-Purification Processing: The collected fractions are typically evaporated using a centrifugal evaporator. The purified compounds are then dissolved in a suitable solvent (e.g., DMSO) to create stock solutions for screening.

Conclusion

2,6-Diazaspiro[3.3]heptane is a valuable and versatile scaffold for the construction of diverse and three-dimensionally rich chemical libraries. Its rigid structure and synthetic accessibility make it an attractive building block for modern drug discovery programs. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to efficiently generate and purify high-quality libraries based on this promising core, ultimately accelerating the identification of novel therapeutic agents.

References

  • Stocks, M. J., Hamza, D., Pairaudeau, G., Stonehouse, J. P., & Thorne, P. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587–2589. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). A concise synthesis of a 2,6-diazaspiro[3.3]heptane building block. Organic & Biomolecular Chemistry, 4(16), 2985-2987. [Link]

  • Chekmarev, P., Kletskii, M., & Kurbatov, S. (2020). Reductive Amination of Aldehydes and Ketones. Reactions, 1(1), 3-38. [Link]

  • Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 27(6), 350-360. [Link]

  • Dandapani, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6492–6495. [Link]

  • Hill, M. D., & Movassaghi, M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525–3528. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Macha, L., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 21(15), 5433. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(19), 3370-3383. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(18), 4152–4154. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2,6-Diazaspiro[3.3]heptane in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Angle in Scaffold Design

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved physicochemical and pharmacological properties is relentless. The 2,6-diazaspiro[3.3]heptane (DSH) moiety has emerged as a significant building block in this endeavor, particularly in oncology drug development. Structurally, DSH is a rigid, three-dimensional spirocyclic system composed of two fused four-membered azetidine rings. This unique topology distinguishes it from more flexible, traditional scaffolds like piperazine, which is a component in over 100 FDA-approved drugs.

The primary application of DSH is as a bioisostere for piperazine. While effective, the piperazine ring can introduce metabolic liabilities or suboptimal pharmacological profiles. The DSH scaffold offers a compelling alternative, providing a conformationally restricted framework that can reduce lipophilicity, enhance aqueous solubility, and present different vectors for substituent placement, thereby enabling novel interactions with biological targets.[1]

This guide provides an in-depth exploration of the DSH scaffold in oncology, detailing its strategic application, synthetic methodologies, and protocols for biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative scaffold to create next-generation cancer therapeutics.

Part 1: The Strategic Rationale for DSH in Oncology

The decision to incorporate a DSH scaffold is driven by the need to modulate a drug candidate's properties in a predictable manner. Its rigid structure, in contrast to the chair/boat conformations of piperazine, fundamentally alters the spatial arrangement of appended functional groups.

DSH as a Bioisosteric Replacement for Piperazine

The concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological activity but an improved property profile. The DSH scaffold serves as a non-classical, three-dimensional bioisostere for the piperazine linker.

  • Topological Distinction: The spirocyclic nature of DSH fixes the relative orientation of the two nitrogen atoms and their substituents, increasing the distance between them by approximately 1.3 Å and inducing a twist of about 90° compared to a typical piperazine linker.[1] This can lead to more specific and potentially stronger interactions with a target protein.

  • Physicochemical Impact: A key advantage of replacing a piperazine with a DSH core is the frequent reduction in lipophilicity (LogD).[1] This is counterintuitive as carbon atoms are added, but the rigid, polar scaffold often leads to improved aqueous solubility, a critical parameter for drug-likeness.

A prominent example of this strategy is the investigation of DSH as a piperazine replacement in the framework of Olaparib , a PARP-1 inhibitor approved for treating cancers with BRCA mutations.[2][3] Researchers explored this substitution to modulate the drug's pharmacological profile, including its DNA damage induction and cytotoxicity.[2]

Modulating Target Engagement and Selectivity

The rigidity of the DSH scaffold can be exploited to fine-tune target affinity and selectivity.

  • Enhanced Selectivity: In the Olaparib study, replacing the piperazine with a DSH core led to analogs with varying PARP-1 affinity. Interestingly, some DSH-containing analogs demonstrated altered selectivity within the PARP enzyme family.[1] This highlights the potential of the DSH scaffold to mitigate off-target effects by enforcing a conformation that is less favorable for binding to related proteins.

  • Potency Considerations: The geometric constraints of DSH can also lead to a loss of potency if the flexibility of the original piperazine was crucial for achieving an optimal binding pose.[1] This underscores the importance of structure-guided design when considering this bioisosteric swap. In studies on σ2 receptor ligands, which are highly expressed in many cancer cells, replacing a piperazine moiety with diazaspiroalkanes, including DSH, resulted in a reduction in affinity for the target receptor.[4] This demonstrates that while DSH is a powerful tool, its application must be carefully evaluated for each specific target.

Application in Targeted Cancer Therapy

The DSH scaffold is primarily used in the development of small-molecule inhibitors that target specific proteins driving cancer progression. The work on PARP inhibitors is a clear illustration of this, aiming to induce synthetic lethality in DNA repair-deficient cancer cells.[2] The ability to create novel, patent-free chemical space around established pharmacophores makes DSH an attractive scaffold for developing next-generation targeted therapies.[5]

Part 2: Synthetic Methodologies and Protocols

A key advantage of the DSH scaffold is the availability of practical and scalable synthetic routes, making it accessible for library synthesis and lead optimization campaigns.[6][7]

General Synthetic Workflow

A common and efficient route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by a base-mediated intramolecular cyclization to form the second azetidine ring.[6]

G cluster_0 Synthesis of DSH Core A Chloroester Starting Material B Reduction (e.g., LiAlH4) A->B C Oxidation (e.g., Swern) B->C D Aldehyde Intermediate C->D E Reductive Amination (Primary Amine, NaBH(OAc)3) D->E F Amine Intermediate E->F G Intramolecular Cyclization (Base, e.g., K2CO3) F->G H Functionalized 2,6-Diazaspiro[3.3]heptane G->H

Caption: General workflow for the synthesis of the DSH scaffold.

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes the synthesis of a mono-protected DSH building block, which is essential for selective functionalization.

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal derivatization strategies. Trifluoroacetic acid (TFA) is often preferred for deprotection as the use of HCl can sometimes lead to the opening of the strained azetidine rings.[4]

Materials:

  • 2,6-Diazaspiro[3.3]heptane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.1 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2,6-diazaspiro[3.3]heptane.

Protocol 2: Palladium-Catalyzed N-Arylation of DSH

This protocol details the coupling of an aryl halide to the mono-protected DSH scaffold, a common method for building drug-like molecules.

Rationale: The Buchwald-Hartwig amination is a robust and versatile C-N cross-coupling reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[4]

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq)

  • Aryl halide (e.g., Aryl bromide, 1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • RuPhos (0.04 eq)

  • Sodium tert-butoxide (NaO-t-Bu, 1.4 eq)

  • Anhydrous dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask, add N-Boc-2,6-diazaspiro[3.3]heptane, the aryl halide, NaO-t-Bu, and RuPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd₂(dba)₃ to the flask under the inert atmosphere.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-aryl-N'-Boc-2,6-diazaspiro[3.3]heptane product.

Part 3: Biological Evaluation and Application Notes

After synthesis, DSH-containing compounds must undergo rigorous biological testing to validate their therapeutic potential.

Workflow for Biological Characterization of a DSH-based Inhibitor

G cluster_0 Biological Evaluation Cascade A Synthesized DSH Compound B Biochemical Assay (e.g., PARP-1 Inhibition, IC50) A->B C Cell-Based Assays B->C D Cytotoxicity Assay (e.g., MTT on OVCAR8 cells) C->D E Mechanism of Action Assay (e.g., γ-H2AX for DNA damage) C->E F ADME/Tox Profiling E->F G In Vivo Efficacy Studies (Xenograft Models) F->G

Caption: A typical workflow for evaluating DSH-based oncology drug candidates.

Protocol 3: In Vitro PARP-1 Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the DSH-containing compounds against the PARP-1 enzyme.

Procedure (based on a commercial HT Universal PARP Assay Kit):

  • Prepare a stock solution of the DSH test compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions).

  • In a 96-well plate, add PARP-1 enzyme, activated DNA, and the test compound at various concentrations. Include positive (e.g., Olaparib) and negative (DMSO vehicle) controls.

  • Initiate the reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺. Incubate at room temperature for 60 minutes.

  • Stop the reaction by adding a developing solution (e.g., containing streptavidin-HRP).

  • After a further incubation period, add a colorimetric or chemiluminescent substrate.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Cytotoxicity and DNA Damage Assessment

Purpose: To evaluate the anti-proliferative effect of the compounds on cancer cells and confirm the on-target mechanism of DNA damage.

Cell Line: OVCAR8 cells, which are BRCA1-methylated, are a suitable model as they exhibit deficiencies in DNA repair and are sensitive to PARP inhibitors.[2]

Procedure:

  • Cytotoxicity (MTT Assay):

    • Seed OVCAR8 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the DSH compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm. Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

  • DNA Damage (γ-H2AX Immunofluorescence):

    • Seed OVCAR8 cells on coverslips in a 24-well plate.

    • Treat cells with the DSH compound at a relevant concentration (e.g., 10x GI₅₀) for 24 hours.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Mount the coverslips on slides with a DAPI-containing mounting medium.

    • Visualize and quantify the γ-H2AX foci using a fluorescence microscope. An increase in foci indicates the induction of DNA double-strand breaks.

Data Presentation and Interpretation

Summarizing key data in a table allows for direct comparison and facilitates decision-making.

CompoundScaffoldPARP-1 IC₅₀ (nM)OVCAR8 GI₅₀ (µM)DNA Damage (γ-H2AX Foci)
Olaparib Piperazine1.50.5+++
Analog 10e [2]DSH12.6>10 (non-cytotoxic)-
Analog 15b [2]DSH43975.2++

Interpretation:

  • The data for Analog 10e shows that a DSH-based compound can retain high affinity for PARP-1 but be non-cytotoxic and not induce DNA damage.[2] Such a profile could be valuable for non-oncology indications like inflammation.[2][3]

  • Conversely, a compound like Analog 15b, despite low PARP-1 affinity, induced DNA damage and cytotoxicity, suggesting a different mechanism of action might be at play.[2] This highlights the importance of multiparametric evaluation.

Conclusion and Future Perspectives

The 2,6-diazaspiro[3.3]heptane scaffold is a validated and powerful tool in modern oncology drug discovery. Its rigid, three-dimensional structure offers a distinct alternative to traditional linkers like piperazine, enabling chemists to fine-tune physicochemical properties, enhance target selectivity, and explore novel chemical space. The synthetic accessibility of DSH further lowers the barrier to its integration into drug discovery programs.[7][8]

Future applications will likely see the DSH scaffold and its heteroatom-containing variants (e.g., 1-oxa-2,6-diazaspiro[3.3]heptane) being incorporated into more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.[9] As the drive for more specific, potent, and drug-like cancer therapeutics continues, the strategic application of strained spirocyclic systems like DSH will undoubtedly play a crucial role in the development of the next generation of oncology drugs.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(13), 5697–5713. [Link]

  • Puentes, L. N., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. [Link]

  • Scott, J. S., & O'Connell, J. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 12(11), 1673–1679. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2021). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other related scaffolds in medicinal chemistry. ResearchGate. [Link]

  • Colella, M., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Request PDF on ResearchGate. [Link]

  • Stocks, M. J., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Request PDF on ResearchGate. [Link]

  • Hamza, D., & Stocks, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

Sources

Application Notes and Protocols for the Development of Diazaspiro[3.3]heptane-Based Therapeutics for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Diazaspiro[3.3]heptanes in Neurodegenerative Disease

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge, with limited effective treatments currently available.[1][2] A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques in the brain.[3][4] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[5] Consequently, modulating the activity of γ-secretase has emerged as a promising therapeutic strategy to reduce the production of the aggregation-prone Aβ42 peptide.[5][6][7]

Spirocyclic scaffolds have gained considerable attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical and pharmacokinetic properties compared to their flatter aromatic counterparts.[8][9][10][11] The rigid nature of these scaffolds can also enhance binding affinity and selectivity for biological targets.[10][11] Among these, diazaspiro[3.3]heptanes have emerged as a particularly interesting class of compounds. Their structural rigidity and synthetic tractability make them ideal scaffolds for the design of novel therapeutics.[12][13][14] This document provides a comprehensive guide for researchers on the synthesis, screening, and development of diazaspiro[3.3]heptane derivatives as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.

Part 1: Synthesis of Diazaspiro[3.3]heptane Scaffolds and Derivative Libraries

The synthesis of a diverse library of diazaspiro[3.3]heptane derivatives is the foundational step in the drug discovery process. A robust and scalable synthetic route is crucial for generating a wide range of analogs for structure-activity relationship (SAR) studies.

Rationale for Synthetic Route Selection

Several synthetic routes to 2,6-diazaspiro[3.3]heptanes have been reported. A practical and versatile approach involves the reductive amination of a key aldehyde intermediate with various primary amines, followed by cyclization.[12][14] This method is amenable to both library synthesis and large-scale production, offering a straightforward path to a diverse set of derivatives.[12]

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a library of 2,6-diazaspiro[3.3]heptane derivatives.

Synthesis_Workflow Start Starting Material (e.g., Chloroester 1) Step1 Reduction & Oxidation to Aldehyde 3 Start->Step1 Step2 Reductive Amination with Diverse Amines (R-NH2) Step1->Step2 Step3 Cyclization to form Diazaspiro[3.3]heptane Core Step2->Step3 Step4 Purification & Characterization (HPLC, NMR, MS) Step3->Step4 End Derivative Library Step4->End

Caption: General workflow for the synthesis of a 2,6-diazaspiro[3.3]heptane library.

Detailed Protocol for the Synthesis of a Representative 2,6-Diazaspiro[3.3]heptane Derivative

This protocol describes a general procedure for the synthesis of N-benzyl-N'-aryl-2,6-diazaspiro[3.3]heptanes, adapted from established methods.[12]

Step 1: Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (3)

  • Reduction of Chloroester (1): To a solution of the starting chloroester in an appropriate anhydrous solvent (e.g., THF) at reduced temperature (-78 °C), add a reducing agent (e.g., lithium aluminum hydride) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent. Perform an aqueous work-up to isolate the corresponding alcohol.

  • Oxidation: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and perform a Swern oxidation using oxalyl chloride and triethylamine in DMSO at -78 °C to afford the aldehyde 3 .

  • Purification: Purify the crude aldehyde by column chromatography.

Step 2: Reductive Amination

  • Imine Formation: To a solution of aldehyde 3 in a solvent such as dichloroethane, add one equivalent of the desired primary amine (or aniline) and one equivalent of acetic acid.

  • Reduction: After stirring to allow for iminium ion formation, add a reducing agent like sodium triacetoxyborohydride.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up to isolate the secondary amine intermediate.

Step 3: Cyclization to the Diazaspiro[3.3]heptane Core

  • Cyclization Reaction: Dissolve the secondary amine intermediate in a solvent mixture such as DMF-water (e.g., 8:2).[12]

  • Heating: Heat the reaction mixture in a sealed tube at an elevated temperature (e.g., 110 °C) for several hours.[12]

  • Isolation: After cooling, isolate the desired 2,6-diazaspiro[3.3]heptane product.

Step 4: Purification and Characterization

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Screening of Diazaspiro[3.3]heptane Derivatives as Gamma-Secretase Modulators

A hierarchical screening cascade is essential for the efficient identification and characterization of promising γ-secretase modulators from the synthesized library.

The Role of Gamma-Secretase in Alzheimer's Disease Pathogenesis

Gamma-secretase is a multi-protein complex responsible for the final intramembrane cleavage of APP, leading to the production of Aβ peptides of varying lengths.[5][15] An increase in the ratio of the longer, more aggregation-prone Aβ42 to the shorter Aβ40 is a key initiating event in Alzheimer's pathology.[16] Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate the enzyme's activity, shifting the cleavage site to favor the production of shorter, less amyloidogenic Aβ peptides, thereby reducing Aβ42 levels without inhibiting the overall activity of the enzyme, which is crucial for processing other important substrates like Notch.[5][16][17]

Gamma_Secretase_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP beta_secretase β-Secretase APP->beta_secretase Cleavage sAPPb sAPPβ beta_secretase->sAPPb CTF_beta C99 (β-CTF) gamma_secretase γ-Secretase AICD AICD gamma_secretase->AICD Ab40 Aβ40 gamma_secretase->Ab40 Ab42 Aβ42 gamma_secretase->Ab42 CTF_beta->gamma_secretase Cleavage Plaques Amyloid Plaques Ab42->Plaques Aggregation GSM Diazaspiro[3.3]heptane GSM GSM->gamma_secretase Modulation

Caption: The amyloidogenic pathway and the modulatory effect of diazaspiro[3.3]heptane GSMs.

Primary Screening: High-Throughput Cellular Assays

The initial screening of the compound library aims to identify "hits" that modulate Aβ42 production in a cellular context.

Protocol: Aβ42 and Aβ40 Quantification using ELISA

This protocol is designed for a 96-well plate format for high-throughput screening.

  • Cell Seeding: Seed a suitable cell line overexpressing human APP (e.g., HEK293-APP or CHO-APP) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiro[3.3]heptane derivatives (e.g., from 1 nM to 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a known GSM as a positive control.

  • Conditioned Media Collection: After the incubation period, carefully collect the conditioned media from each well.

  • ELISA for Aβ42 and Aβ40: Quantify the levels of Aβ42 and Aβ40 in the conditioned media using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for Aβ42 reduction and the half-maximal effective concentration (EC₅₀) for Aβ40 modulation for each compound.

Data Presentation: Summary of Primary Screening Results

Compound IDAβ42 IC₅₀ (nM)Aβ40 Modulation (EC₅₀, nM)Aβ38 Modulation (EC₅₀, nM)
DSH-00150>1000 (increase)75 (increase)
DSH-002120800 (decrease)>1000
DSH-00325300 (increase)40 (increase)
Positive Control30250 (increase)50 (increase)
Secondary Screening: Mechanism of Action and Selectivity

Compounds that show promising activity in the primary screen should be further characterized to confirm their mechanism of action and assess their selectivity.

Protocol: In Vitro Gamma-Secretase Activity Assay

This cell-free assay directly measures the effect of the compounds on the enzymatic activity of isolated γ-secretase.[18][19]

  • Membrane Preparation: Prepare cell membranes containing the γ-secretase complex from a suitable cell line (e.g., CHO or HEK293T).[19]

  • Substrate: Use a recombinant APP-C99 substrate.

  • Reaction Setup: In a suitable buffer, incubate the cell membranes, the APP-C99 substrate, and various concentrations of the test compound.

  • Reaction Termination and Aβ Quantification: After a defined incubation period, stop the reaction and quantify the produced Aβ peptides (Aβ42, Aβ40, Aβ38) by ELISA or mass spectrometry.[19]

  • Data Analysis: Determine the IC₅₀ and EC₅₀ values for the modulation of different Aβ species.

Protocol: Notch-Cleavage Selectivity Assay

To assess the potential for mechanism-based toxicity, it is crucial to evaluate the effect of the compounds on the processing of other γ-secretase substrates, most notably Notch.[5]

  • Cell Line: Use a cell line expressing a Notch reporter construct (e.g., a luciferase-based reporter).

  • Compound Treatment: Treat the cells with a range of concentrations of the lead compounds.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity), which is indicative of Notch signaling.

  • Data Analysis: Determine the IC₅₀ for the inhibition of Notch signaling and compare it to the Aβ42 IC₅₀ to calculate a selectivity index.

Part 3: Lead Optimization and Preclinical Evaluation

Promising lead compounds identified from the secondary screens will undergo further optimization and preclinical evaluation.

Structure-Activity Relationship (SAR) Studies

Synthesize additional analogs of the lead compounds to explore the SAR and improve potency, selectivity, and pharmacokinetic properties. The three-dimensional nature of the diazaspiro[3.3]heptane core allows for precise vectoral exploration of chemical space.[13]

In Vitro ADME/Tox Profiling

Evaluate the lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

Table: Key In Vitro ADME/Tox Parameters

ParameterAssayDesired Outcome
Solubility Kinetic or thermodynamic solubility assay> 50 µM
Permeability PAMPA or Caco-2 assayHigh permeability
Metabolic Stability Liver microsome stability assayt½ > 30 min
CYP Inhibition Cytochrome P450 inhibition assayIC₅₀ > 10 µM
Cytotoxicity MTT or CellTiter-Glo assay in neuronal cellsCC₅₀ > 10 µM
hERG Inhibition Patch-clamp or binding assayIC₅₀ > 10 µM
In Vivo Pharmacokinetic and Efficacy Studies

The pharmacokinetic profile of the lead compounds should be assessed in animal models (e.g., mice or rats) to determine parameters such as oral bioavailability, plasma and brain exposure, and half-life. Subsequent efficacy studies in transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) are necessary to evaluate the in vivo effects on brain Aβ levels and cognitive function.[3]

Conclusion

The development of novel therapeutics for neurodegenerative diseases is a critical unmet need. Diazaspiro[3.3]heptanes represent a promising and versatile scaffold for the design of γ-secretase modulators. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to synthesize, screen, and optimize these compounds, with the ultimate goal of developing a safe and effective treatment for Alzheimer's disease. The inherent drug-like properties of spirocyclic scaffolds, combined with a rational and systematic drug discovery approach, offer a promising path forward in the fight against neurodegenerative disorders.[8][20]

References

  • JoVE Journal. (2017, September 21). Quantitative γ-Secretase Assays for Alzheimer. Retrieved from [Link]

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(12), 2171-2173. Retrieved from [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Scantox. (n.d.). Alzheimer's Disease In Vitro Models. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • NEUROFIT. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Frontiers in Molecular Neuroscience. (n.d.). γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of... | Download Scientific Diagram. Retrieved from [Link]

  • ACS Central Science. (2020, June 4). Mechanisms of γ-Secretase Activation and Substrate Processing. Retrieved from [Link]

  • Molecular Neurodegeneration. (2020, May 19). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). gamma-Secretase modulators - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). γ-Secretase modulators as potential disease modifying anti-Alzheimer's drugs - PubMed. Retrieved from [Link]

  • ScienceDirect. (n.d.). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 10). Pathways to healing: Plants with therapeutic potential for neurodegenerative diseases - PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural Product and Natural Product-Derived Gamma Secretase Modulators from Actaea Racemosa Extracts. Retrieved from [Link]

  • MDPI. (n.d.). Dendrimers in Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). γ-Secretase and its modulators: Twenty years and beyond - PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Plant-Derived Bioactive Compounds in the Management of Neurodegenerative Disorders: Challenges, Future Directions and Molecular Mechanisms Involved in Neuroprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Plant-derived compounds and neurodegenerative diseases: Different mechanisms of action with therapeutic potential - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, September 11). K(ATP) channel opener diazoxide prevents neurodegeneration: a new mechanism of action via antioxidative pathway activation - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE - PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. Retrieved from [Link]

  • The Scientist. (2016, October 17). Innovative Drug Targets for Neurodegenerative Disease. Retrieved from [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2,6-diazaspiro[3.3]heptane

Expert Recommendation: Start with potassium tert-butoxide (t-BuOK) in THF at 70 °C. [2]If the reaction is sluggish or gives side products, switch to the DMF/H₂O system at 110 °C, which often provides cleaner reaction profiles. [2]

Problem 2: Formation of a Complex Mixture of Side Products

You observe multiple spots on TLC, and the desired product is a minor component.

Causality: This often arises from using overly reactive intermediates or inappropriate reaction conditions.

  • Alternative Leaving Groups: Activating precursor diols or chloroalcohols with highly reactive leaving groups (e.g., triflates, mesylates) can be problematic. When these activated intermediates are reacted with a primary amine, they often lead to complex mixtures and little to no desired DSH product, likely due to competing intermolecular reactions and eliminations. [2]It is generally more reliable to proceed via the chloro- or bromo- intermediates.

  • Base-Induced Elimination/Decomposition: If using an exceptionally strong base or very high temperatures for extended periods, decomposition of the starting material or product can occur. Monitor the reaction by LCMS or TLC to find the optimal reaction time.

Part 3: Key Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

(Adapted from Hamza, D. et al., Synlett, 2007) [2] This protocol details the final base-mediated cyclization step.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.5 M), add potassium tert-butoxide (t-BuOK, 2.2 equiv, 1.0 M solution in THF).

  • Heating: Seal the reaction vessel and heat the mixture to 70 °C.

  • Monitoring: Monitor the reaction by TLC or LCMS. After approximately 90 minutes, if starting material remains, an additional charge of t-BuOK (1.0 equiv) can be added. Continue heating for another 60 minutes or until the reaction is complete.

  • Workup: Allow the reaction to cool to ambient temperature. Filter the mixture through a pad of celite to remove the precipitated KCl.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., eluting with a gradient of 20-100% ethyl acetate in isohexanes) to afford the title compound.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

(Methodology based on insights from Al-Huniti, M. H. et al., Molecules, 2022) [4] This protocol is designed to safely remove a Boc protecting group without causing ring-opening.

Deprotection vs. Ring Opening

ABoc-Protected DSHBDesired NH-DSHA->B  TFA, DCM  (Correct)CUndesired Ring-Opened ProductA->C  HCl/Ether  (Incorrect)

Caption: Reaction pathways for Boc deprotection of DSH.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane derivative (1.0 equiv) in dichloromethane (DCM, ~0.1 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, ~10-20 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until LCMS analysis indicates complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

References

  • Al-Huniti, M. H., Al-Qaisi, J. A., Rogers, S. A., Hanson, R. N., & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4859. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3841–3843. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

avoiding ring opening of 2,6-diazaspiro[3.3]heptane under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane and its derivatives. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the 2,6-diazaspiro[3.3]heptane core, particularly its susceptibility to ring-opening under acidic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate this potential side reaction in your synthetic workflows.

Troubleshooting Guide: Preventing Ring Opening

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm trying to deprotect a Boc-protected 2,6-diazaspiro[3.3]heptane derivative using HCl in diethyl ether, but I'm observing significant decomposition and low yield of my desired product. What is happening?

A1: You are likely encountering acid-mediated ring opening of the 2,6-diazaspiro[3.3]heptane core. The strained four-membered azetidine rings are susceptible to cleavage under strong acidic conditions, particularly with hydrogen halides like HCl.[1][2] The protonation of the nitrogen atoms makes the azetidine ring more electrophilic and prone to nucleophilic attack by the chloride counterion, leading to ring opening.

Recommendation: Switch to a less nucleophilic acid for the deprotection. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a well-documented and preferred alternative for the deprotection of Boc-protected 2,6-diazaspiro[3.3]heptane derivatives.[1] The trifluoroacetate anion is a much weaker nucleophile than chloride, which minimizes the risk of ring opening.

Q2: During an aqueous workup of a reaction mixture containing my 2,6-diazaspiro[3.3]heptane derivative, I adjusted the pH to ~2 with aqueous HCl to extract it into the aqueous layer. Upon basification and extraction, the recovery was poor. Is this related to ring opening?

A2: Yes, it is highly probable that prolonged exposure to a low pH aqueous environment, especially with HCl, caused the ring opening of your spirocycle. The combination of acid catalysis and the presence of water as a potential nucleophile can facilitate the hydrolytic cleavage of the azetidine rings.

Recommendation:

  • Minimize Exposure Time: If an acidic wash is necessary, perform it quickly and at a low temperature (e.g., 0 °C) to reduce the rate of the ring-opening reaction.

  • Use a Milder Acid: Consider using a weaker acid, such as citric acid or acetic acid, to adjust the pH. While protonation will still occur, the overall rate of ring opening may be slower.

  • Alternative Purification: Explore alternative purification methods that do not require an acidic wash, such as chromatography on a suitable stationary phase (e.g., silica gel with a basic modifier like triethylamine, or alumina) or crystallization.

Q3: I am planning a reaction that requires an acidic catalyst. What are the key parameters to consider to maintain the integrity of the 2,6-diazaspiro[3.3]heptane scaffold?

A3: When using an acidic catalyst, the choice of acid, solvent, temperature, and reaction time are all critical.

ParameterRecommendationRationale
Acid Choice Use non-nucleophilic acids (e.g., TFA, methanesulfonic acid) or Lewis acids that are less prone to promoting ring opening.Avoids nucleophilic attack on the protonated azetidine ring.
Solvent Aprotic, non-polar solvents are generally preferred.Reduces the availability of nucleophiles (like water) that can participate in ring opening.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Ring opening is a chemical reaction with an activation energy; lower temperatures will decrease its rate.
Reaction Time Monitor the reaction closely and quench it as soon as it reaches completion.Minimizes the exposure of the spirocycle to acidic conditions.

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles governing the stability of the 2,6-diazaspiro[3.3]heptane ring system.

Q1: What is the mechanism of acid-catalyzed ring opening of 2,6-diazaspiro[3.3]heptane?

A1: The ring opening is initiated by the protonation of one of the nitrogen atoms in the spirocycle. This increases the strain and electrophilicity of the azetidine ring. A nucleophile present in the reaction mixture (e.g., a halide anion, water, or another solvent molecule) then attacks one of the methylene carbons adjacent to the protonated nitrogen, leading to the cleavage of a C-N bond and the opening of the ring.

Ring Opening Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack Spiro 2,6-Diazaspiro[3.3]heptane ProtonatedSpiro Protonated Spirocycle Spiro->ProtonatedSpiro + H⁺ H+ H⁺ ProtonatedSpiro2 Protonated Spirocycle Nu Nu⁻ Nu->ProtonatedSpiro2 Attack RingOpened Ring-Opened Product ProtonatedSpiro2->RingOpened

Acid-catalyzed ring opening of 2,6-diazaspiro[3.3]heptane.

Q2: Are N-substituted 2,6-diazaspiro[3.3]heptane derivatives more or less stable to acidic conditions?

A2: The stability of N-substituted derivatives depends on the nature of the substituent.

  • Electron-withdrawing groups (e.g., Boc, Cbz, sulfonyl groups) can decrease the basicity of the nitrogen atoms.[3] This makes them less likely to be protonated, which in turn can increase their stability under acidic conditions. However, these protecting groups are often cleaved by acid, so the conditions for their removal must be carefully chosen.

  • Electron-donating groups (e.g., alkyl groups) increase the basicity of the nitrogen atoms, making them more susceptible to protonation and subsequent ring opening.

Q3: How can I confirm if ring opening has occurred in my sample?

A3: A combination of analytical techniques can be used to identify ring-opened products:

  • NMR Spectroscopy: Look for the appearance of new signals corresponding to the opened chain, and a change in the symmetry of the molecule. For instance, you might see new signals for a chloromethyl group or a hydroxyl group if HCl or water was the nucleophile.

  • Mass Spectrometry: The mass of the ring-opened product will be different from the starting material, corresponding to the addition of the elements of the acid and/or nucleophile.

  • Chromatography (TLC, LC-MS): The appearance of new, often more polar, spots or peaks can indicate the formation of byproducts.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA

This protocol provides a general method for the removal of a Boc protecting group from a 2,6-diazaspiro[3.3]heptane derivative while minimizing the risk of ring opening.[1]

  • Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane derivative in dichloromethane (DCM) (approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to remove excess TFA.

  • The resulting TFA salt can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

Boc Deprotection Workflow Start Dissolve Boc-protected spirocycle in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA (5-10 eq.) Cool->AddTFA Monitor Monitor reaction (TLC/LC-MS) AddTFA->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction complete Coevaporate Co-evaporate with Toluene/DCM Concentrate->Coevaporate Product TFA salt of deprotected spirocycle Coevaporate->Product

Workflow for Boc deprotection with TFA.
Protocol 2: Small-Scale pH Stability Test

This protocol allows you to quickly assess the stability of your 2,6-diazaspiro[3.3]heptane derivative to various acidic conditions.

  • Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • In separate vials, place a small amount of your compound's stock solution.

  • To each vial, add an aqueous solution of a different acid (e.g., 1M HCl, 1M citric acid, 10% TFA in water) to mimic workup conditions.

  • Let the vials stand at room temperature for a set period (e.g., 15 min, 1 hour, 4 hours).

  • At each time point, quench a small aliquot of the reaction mixture with a mild base (e.g., NaHCO₃ solution).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted sample by TLC or LC-MS to determine the extent of decomposition.

This test will provide valuable data on which acidic conditions your specific derivative can tolerate.

References

  • Kaur, H., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(15), 4485. Available from: [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). β-Lactams in drug discovery.
  • Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 9857-9889.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new class of conformationally restricted scaffolds in medicinal chemistry. Chemical Reviews, 114(17), 8257-8313.
  • I. Ojima, "Advances in the chemistry of β-lactam and its medicinal applications," PMC, [Online]. Available: [Link].

  • G. C. Fu, "Enantioselective Nucleophilic Catalysis: The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds," NIH, 08-Dec-2009. [Online]. Available: [Link].

  • A. M. D. Man, "The acid-mediated ring opening reactions of α-aryl-lactams," RSC Publishing, [Online]. Available: [Link].

Sources

Technical Support Center: Optimizing N-Arylation of 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Diazaspiro[3.3]heptane has emerged as a valuable scaffold in medicinal chemistry, often serving as a rigid bioisostere for piperazine.[1] Its unique three-dimensional structure can significantly enhance target engagement and improve pharmacokinetic profiles. The selective N-arylation of this spirocycle is a critical transformation for its incorporation into drug candidates. The most prevalent and effective method for achieving this is the Palladium-catalyzed Buchwald-Hartwig amination.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the N-arylation of 2,6-diazaspiro[3.3]heptane, including a detailed experimental protocol, a troubleshooting guide, and frequently asked questions.

Experimental Workflow & Protocol

A common strategy for the selective mono-N-arylation of 2,6-diazaspiro[3.3]heptane involves the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. This ensures that the arylation occurs regioselectively on the unprotected nitrogen.

Diagram: Synthetic Workflow for Mono-N-Arylation

workflow cluster_protection Step 1: Protection cluster_arylation Step 2: N-Arylation (Buchwald-Hartwig) cluster_deprotection Step 3: Deprotection (Optional) A 2,6-Diazaspiro[3.3]heptane B N-Boc-2,6-diazaspiro[3.3]heptane A->B Boc₂O D N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane B->D C Aryl Halide C->D E N-Aryl-2,6-diazaspiro[3.3]heptane D->E Acid (e.g., TFA) catalyst Pd Catalyst Ligand, Base, Solvent catalyst->D

Caption: General workflow for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-2,6-diazaspiro[3.3]heptane with an aryl halide.

Materials:

  • N-Boc-2,6-diazaspiro[3.3]heptane

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like a G3 palladacycle)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried reaction vessel, combine N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.1-1.2 equiv. relative to the palladium catalyst).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the base (typically 1.5-2.0 equiv.) and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the potential causes and how can I improve the yield?

A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. Pd(OAc)₂ can be unreliable for generating the active catalyst.[2]

    • Solution:

      • Use a palladium pre-catalyst, such as a G3 palladacycle, which is designed for clean and efficient generation of the active LPd(0) species.[3]

      • If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) salt and ligand in the presence of a portion of the amine or base before adding the aryl halide.

      • Ensure your palladium source and ligand are of high purity and have been stored properly to prevent degradation.

  • Reagent Quality:

    • Cause: Impurities in starting materials, solvents, or the presence of oxygen can poison the catalyst.

    • Solution:

      • Assess the purity of your N-Boc-2,6-diazaspiro[3.3]heptane and aryl halide. Purify if necessary.

      • Use anhydrous and degassed solvents. Traces of water can lead to side reactions like the formation of diaryl ethers.[3]

      • Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen combination of ligand, base, and solvent may not be suitable for your specific substrates.

    • Solution:

      • Ligand Screening: The choice of ligand is crucial.[4] For challenging couplings, especially with aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[5][6]

      • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are commonly used.[1][7] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require longer reaction times or higher catalyst loadings.[8][9]

      • Solvent Effects: The polarity of the solvent can influence the reaction.[7] Toluene and dioxane are standard choices.[1][8] For instance, with aryl iodides, less polar solvents like toluene are preferred to prevent inhibition by the iodide salt formed.[3]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue. Identifying the side products is the first step to mitigating them.

  • Bis-arylation:

    • Cause: Reaction of the aryl halide with both nitrogen atoms of the 2,6-diazaspiro[3.3]heptane. This is more likely if the mono-protected starting material is not used or if the protecting group is labile under the reaction conditions.

    • Solution:

      • Ensure complete and stable mono-protection of the starting diamine.

      • Use the N-Boc protected substrate as it is generally stable under typical Buchwald-Hartwig conditions.

  • Hydrodehalogenation of the Aryl Halide:

    • Cause: The aryl halide is reduced to the corresponding arene. This can be promoted by β-hydride elimination from the palladium-alkoxide intermediate if certain bases are used.

    • Solution:

      • A judicious choice of ligand can often minimize this side reaction.[3]

      • Ensure the reaction is free of water, which can be a proton source.

  • Homocoupling of the Aryl Halide:

    • Cause: Formation of a biaryl product from two molecules of the aryl halide.

    • Solution:

      • This is often a sign of poor catalyst performance or sub-optimal conditions. Re-evaluate your catalyst system and reaction parameters as outlined in Q1.

Q3: The reaction works well on a small scale, but the yield drops upon scale-up. What should I consider?

A3: Scale-up issues are often related to mass and heat transfer limitations.

  • Inefficient Stirring:

    • Cause: As the reaction volume increases, ensuring homogenous mixing of all components, especially the solid base, can become difficult.[3]

    • Solution:

      • Use a suitable overhead mechanical stirrer for larger scale reactions to ensure efficient mixing.

  • Heat Transfer:

    • Cause: The surface-area-to-volume ratio decreases on scale-up, which can lead to uneven heating or localized overheating.

    • Solution:

      • Use a reaction vessel with a larger surface area or a jacketed reactor for better temperature control. Monitor the internal reaction temperature closely.

  • Exothermic Events:

    • Cause: The oxidative addition of the aryl halide to the palladium catalyst can be exothermic. On a larger scale, this can lead to a rapid temperature increase and potential catalyst decomposition.

    • Solution:

      • Consider a slower addition of the aryl halide or the base to the reaction mixture to better control the initial exotherm.

Frequently Asked Questions (FAQs)

What is the best aryl halide to use: chloride, bromide, or iodide?

Generally, the reactivity order for aryl halides in Buchwald-Hartwig amination is I > Br > Cl. Aryl iodides and bromides are often easier to work with. Aryl chlorides can be challenging due to the difficulty of oxidative addition.[2] However, with the development of modern bulky phosphine ligands, the coupling of aryl chlorides has become much more feasible.[6]

Can I perform this reaction without a protecting group on the 2,6-diazaspiro[3.3]heptane?

While it may be possible to achieve some level of mono-arylation without a protecting group by carefully controlling stoichiometry and reaction conditions, it is generally not recommended for achieving high selectivity. The use of a mono-protected starting material, such as N-Boc-2,6-diazaspiro[3.3]heptane, is the most reliable method for obtaining the mono-arylated product in high yield and purity.[1]

My protecting group is being cleaved during the reaction. What can I do?

The Boc group is generally stable under many Buchwald-Hartwig conditions. However, if you are using very harsh conditions (e.g., high temperatures for extended periods with a strong base), some cleavage may occur. If cleavage is a significant issue:

  • Try using a weaker base like Cs₂CO₃ or K₃PO₄.

  • Attempt to lower the reaction temperature, possibly by screening different catalyst/ligand combinations that are more active at lower temperatures.

  • Consider a more robust protecting group if the Boc group proves to be too labile for your specific substrate and conditions.

Is it necessary to use an inert atmosphere?

Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[9] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial for achieving good and reproducible results.

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Pd G3/G4 PrecatalystsPrecatalysts offer more reliable generation of the active Pd(0) species.[3]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, SPhos)Essential for efficient oxidative addition and reductive elimination, especially with less reactive aryl halides.[1][4]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄NaOt-Bu is a strong base that often leads to faster reactions.[1][7] Cs₂CO₃ and K₃PO₄ are milder alternatives for base-sensitive substrates.[8][9]
Solvent Toluene, Dioxane, THFShould be anhydrous and degassed. The choice can impact reaction rates and side product formation.[1][7][8]
Temperature 80-110 °CDependent on the reactivity of the substrates and the catalyst system used.
Atmosphere Inert (Nitrogen or Argon)Protects the oxygen-sensitive Pd(0) catalyst from deactivation.

References

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. a. Retrieved from [Link]

  • Hillier, M. C., & Chen, C.-Y. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. Retrieved from [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Sci-Hub. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane (CAS: 13595-48-7). This molecule is a key building block in medicinal chemistry, often used as a rigid scaffold and a bioisostere for piperazine in drug discovery programs.[1] Its unique spirocyclic structure imparts desirable physicochemical properties, but its purification can present specific challenges.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring high purity and yield of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: I'm performing a column chromatography purification, but I'm seeing poor separation between my desired product and impurities. What's causing this and how can I fix it?

Answer:

Poor separation during column chromatography is a common issue that typically stems from an improperly optimized mobile phase or incorrect column packing. This compound is a moderately polar compound, and achieving good resolution requires a fine-tuned solvent system.

Causality and Solution:

  • Incorrect Mobile Phase Polarity: The most likely cause is a mobile phase (eluent) that is either too polar or not polar enough.

    • If the eluent is too polar: Both your product and impurities will travel quickly down the column with low retention, resulting in co-elution.

    • If the eluent is not polar enough: Your product may have very high retention (a low Rf value on TLC), leading to broad bands and slow elution, which can overlap with less polar impurities.

  • Sub-optimal Solvent System: A simple two-solvent system may not be sufficient to resolve structurally similar impurities.

    • Likely Impurities: Common impurities from the tosylation of 2,6-diazaspiro[3.3]heptane include the mono-tosylated intermediate (N-tosyl-2,6-diazaspiro[3.3]heptane) and unreacted starting material (p-toluenesulfonyl chloride). The mono-tosylated species will have a polarity very close to your desired ditosyl product, making separation challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor column chromatography separation.

Step-by-Step Optimization Protocol:

  • Thin-Layer Chromatography (TLC) First: Before every column, run a TLC analysis. The ideal Rf value for your target compound should be between 0.2 and 0.4 for optimal separation.

  • Solvent System Screening:

    • Standard System: Start with a Hexane/Ethyl Acetate gradient.

    • Alternative Systems: If separation is poor, switch to a system with different solvent selectivities, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.[2]

  • Gradient Elution: For closely eluting impurities, a shallow gradient is often more effective than an isocratic elution. For example, start with 10% Ethyl Acetate in Hexanes and slowly increase to 40% over several column volumes.[3] This allows the less polar impurities to elute first, followed by a sharper elution of your target compound.

  • Column Packing: Ensure your silica gel column is packed properly without any cracks or channels, as these will lead to poor separation.[4][5]

Question 2: My product seems to be degrading on the silica gel column. The collected fractions show new, unexpected spots on the TLC plate. Why is this happening?

Answer:

While this compound is generally stable, degradation on silica gel can occur, particularly if the silica is acidic or if the compound is exposed to it for an extended period.

Causality and Solution:

  • Acidic Silica Gel: Standard silica gel is slightly acidic (pH ~4-5). The tosyl groups are electron-withdrawing, but the underlying diazaspiro[3.3]heptane core contains nitrogen atoms. While the tosyl groups significantly reduce the basicity of the nitrogens, prolonged contact with an acidic stationary phase can potentially lead to slow decomposition or ring-opening, especially in the presence of protic solvents. A study on related diazaspiro[3.3]heptanes noted that the ring system could undergo opening upon treatment with strong acids like HCl.[6]

  • Extended Exposure Time: Long residence times on the column increase the likelihood of degradation. This is often a consequence of using an eluent with insufficient polarity, causing the compound to move very slowly.

Preventative Measures:

  • Use Neutralized Silica: If you suspect acid-catalyzed degradation, you can use deactivated or neutralized silica gel. This can be prepared by flushing the packed column with an eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%), before loading your sample.[2]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

  • Expedite the Chromatography:

    • Optimize your mobile phase for a faster elution (target Rf ~0.4).

    • Use "flash" chromatography with applied pressure to reduce the run time.[3]

  • Consider an Alternative Purification Method: If degradation persists, recrystallization is an excellent alternative that avoids contact with silica gel.

Question 3: I'm attempting to purify my product by recrystallization, but I can't find a suitable solvent. It either doesn't dissolve or it dissolves completely and won't crash out. What should I do?

Answer:

Finding the right recrystallization solvent is a process of systematic trial and error. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Causality and Solution:

The solubility of this compound is dictated by its rigid, bulky structure and the presence of both nonpolar (toluene rings) and polar (sulfonamide) functional groups. This dual nature can make single-solvent recrystallization difficult.

Solvent Screening Strategy:

  • Single Solvent Screening: Test solubility in small vials with ~10-20 mg of your crude product.

    • Good Candidates: Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), Ketones (Acetone), and polar aprotic solvents (Acetonitrile).

    • Poor Candidates (likely): Nonpolar solvents (Hexanes, Toluene) will likely have low solubility even when hot. Very polar solvents (Water, Methanol) might dissolve it too well or not at all.

  • Two-Solvent System (recommended): This is often the most effective method.

    • Principle: Dissolve the compound in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

    • Suggested Pairs:

      • Dichloromethane / Hexane

      • Ethyl Acetate / Hexane

      • Acetone / Water

      • Isopropanol / Water

Recrystallization Protocol Flowchart:

Sources

Technical Support Center: Optimizing the Cyclization Step in Diazaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and improve the yield of the critical spirocyclization step. Diazaspiro[3.3]heptanes are increasingly recognized as valuable piperazine bioisosteres and three-dimensional scaffolds in modern drug discovery, offering improved physicochemical properties and metabolic stability.[1][2][3][4] However, the construction of the strained spirocyclic core can be challenging.

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. The underlying principle for forming the diazaspiro[3.3]heptane core often involves a base-mediated intramolecular double alkylation of a precursor containing two nitrogen nucleophiles and two leaving groups, typically halides, on a central quaternary carbon.

Diagram: Troubleshooting Workflow for Low Cyclization Yield

troubleshooting_workflow start Low Yield (<50%) check_base Issue: Base - Stoichiometry? - Activity? - Correct Choice? start->check_base check_solvent Issue: Solvent - Polarity? - Anhydrous? start->check_solvent check_conditions Issue: Reaction Conditions - Temperature? - Concentration? - Reaction Time? start->check_conditions check_material Issue: Starting Material - Purity? - Degradation? start->check_material solution_base Solution: - Use 2.2-3.2 eq. of fresh t-BuOK. - Titrate if necessary. check_base->solution_base Address solution_solvent Solution: - Use anhydrous THF or DMF. - Screen solvents if needed. check_solvent->solution_solvent Address solution_conditions Solution: - Heat to 70-110 °C. - Run at high dilution (e.g., 0.05 M). - Monitor by TLC/LC-MS. check_conditions->solution_conditions Address solution_material Solution: - Re-purify precursor. - Check for stability. check_material->solution_material Address end_goal Improved Yield solution_base->end_goal solution_solvent->end_goal solution_conditions->end_goal solution_material->end_goal cyclization_mechanism cluster_0 Step 1: First Deprotonation & Ring Closure cluster_1 Step 2: Second Deprotonation & Final Ring Closure Precursor Precursor (N-H and C-Cl) Intermediate1 Monocyclic Intermediate Precursor->Intermediate1 Intramolecular SN2 Base1 t-BuOK Base1->Precursor Deprotonates N-H Intermediate1_c Monocyclic Intermediate Product Diazaspiro[3.3]heptane Product Intermediate1_c->Product Intramolecular SN2 Base2 t-BuOK Base2->Intermediate1_c Deprotonates N-H

Sources

Technical Support Center: Navigating Reactions with 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane (DSH). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges and opportunities presented by this rigid, sterically demanding scaffold. The inherent steric hindrance of DSH, a result of its spirocyclic structure, can often lead to sluggish reactions and low yields. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate DSH into your synthetic workflows.

Understanding the Challenge: The Steric Profile of 2,6-Diazaspiro[3.3]heptane

The two fused four-membered azetidine rings of DSH create a rigid, three-dimensional structure that distinguishes it from more flexible diamines like piperazine. This rigidity, while often desirable for imparting favorable physicochemical properties in drug candidates, presents a significant steric barrier to reagents approaching the nitrogen atoms. This guide will equip you with the knowledge and techniques to overcome these steric hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard N-acylation reactions with 2,6-diazaspiro[3.3]heptane sluggish or low-yielding?

A1: The steric hindrance around the nitrogen atoms of DSH can significantly slow down the rate of acylation. Standard coupling reagents may not be effective. To overcome this, consider the following:

  • Activated Esters: The use of highly reactive acylating agents is recommended. Pre-forming an activated ester, such as an N-hydroxysuccinimide (HOSu) or a nitrophenyl ester, can enhance the reaction rate.[1]

  • Potent Coupling Reagents: For direct coupling of carboxylic acids, more potent reagents are often necessary. Phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU) are generally more effective than carbodiimides (e.g., DCC, EDC) for sterically hindered amines.[1]

  • Reaction Conditions: Increased temperatures and longer reaction times may be required. However, monitor the reaction closely for potential decomposition.

Q2: I am struggling with a Buchwald-Hartwig amination of a mono-protected DSH derivative. What are the key parameters to optimize?

A2: Buchwald-Hartwig aminations are sensitive to the choice of catalyst, ligand, base, and solvent, especially with sterically demanding substrates like DSH.

  • Ligand Selection: This is often the most critical factor. For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are generally preferred. Ligands like BrettPhos and RuPhos have shown good performance with challenging amine nucleophiles.[2][3] It is advisable to screen a panel of ligands to identify the optimal one for your specific substrate combination.

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more efficient at generating the active LPd(0) catalyst compared to traditional sources like Pd(OAc)₂.[2]

  • Base Selection: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used.[2] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[2]

Q3: How can I achieve selective mono-N-functionalization of 2,6-diazaspiro[3.3]heptane?

A3: Achieving mono-functionalization can be challenging due to the presence of two reactive nitrogen atoms. Here are some strategies:

  • Stoichiometric Control: Carefully controlling the stoichiometry of your electrophile (using 1.0 equivalent or slightly less) is the most straightforward approach. This often results in a mixture of starting material, mono-adduct, and di-adduct, requiring careful purification.

  • Protecting Group Strategy: The most reliable method is to use a mono-protected DSH derivative (e.g., mono-Boc protected). This allows for the selective functionalization of the free secondary amine, followed by deprotection to reveal the second nitrogen for further modification.

  • Base-Promoted Selective Alkylation: For N-alkylation, the use of a specific base can promote mono-alkylation. For instance, cesium carbonate (Cs₂CO₃) in anhydrous DMF has been shown to be effective for the selective mono-N-alkylation of some primary amines by suppressing undesired dialkylation.[4] This approach may be adaptable to DSH, but would require optimization.

Q4: Can the choice of solvent significantly impact the outcome of my reactions with DSH?

A4: Yes, the solvent can play a crucial role.

  • Polar Aprotic Solvents: For Sₙ2 reactions, such as N-alkylation, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. These solvents solvate the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic, which can help overcome the steric barrier.[5][6]

  • Solvent Mixtures: In some cases, solvent mixtures can be beneficial. For example, a DMF-water mixture has been used to facilitate the cyclization step in the synthesis of DSH derivatives, obviating the need for an added base at high temperatures.[7]

Troubleshooting Guide: Low-Yielding Reactions

This guide provides a systematic approach to troubleshooting common issues encountered during the functionalization of 2,6-diazaspiro[3.3]heptane.

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield with DSH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Purity of DSH Starting Material"]; reagent_choice [label="Evaluate Reagent/Catalyst System"]; reaction_conditions [label="Assess Reaction Conditions"]; workup_issue [label="Investigate Workup & Purification"];

start -> check_purity;

sub_purity [label="Impure DSH?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purify_sm [label="Purify Starting Material", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_purity -> sub_purity; sub_purity -- T [label="Yes"]; T -> purify_sm; sub_purity -- F [label="No"]; F -> reagent_choice;

sub_reagent [label="Sterically Demanding Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_acylation [label="N-Acylation:\n- Use activated esters\n- Employ potent coupling reagents (HATU, PyBOP)"]; reagent_coupling [label="Cross-Coupling:\n- Screen bulky phosphine ligands (BrettPhos, RuPhos)\n- Use modern Pd precatalysts (G3/G4)"]; reagent_alkylation [label="N-Alkylation:\n- Use highly reactive alkylating agents\n- Consider Cs2CO3 for mono-alkylation"];

reagent_choice -> sub_reagent; sub_reagent -- T1 [label="N-Acylation"]; T1 -> reagent_acylation; sub_reagent -- T2 [label="Cross-Coupling"]; T2 -> reagent_coupling; sub_reagent -- T3 [label="N-Alkylation"]; T3 -> reagent_alkylation; sub_reagent -- F1 [label="No"]; F1 -> reaction_conditions;

sub_conditions [label="Incomplete Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_temp_time [label="Increase Temperature and/or Reaction Time"]; change_solvent [label="Switch to Polar Aprotic Solvent (DMF, DMSO)"];

reaction_conditions -> sub_conditions; sub_conditions -- T4 [label="Yes"]; T4 -> increase_temp_time; increase_temp_time -> change_solvent; sub_conditions -- F2 [label="No"]; F2 -> workup_issue;

sub_workup [label="Product Loss During Workup?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_aq_layer [label="Check Aqueous Layer for Product"]; optimize_purification [label="Optimize Purification Method"];

workup_issue -> sub_workup; sub_workup -- T5 [label="Yes"]; T5 -> check_aq_layer; check_aq_layer -> optimize_purification;

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_sm -> end; reagent_acylation -> end; reagent_coupling -> end; reagent_alkylation -> end; optimize_purification -> end; }

Caption: Troubleshooting workflow for low-yielding reactions with 2,6-diazaspiro[3.3]heptane.
IssuePossible CauseRecommended Solution
No or incomplete reaction Insufficient reactivity of the electrophile or coupling partner.For N-acylations, switch to a more reactive acylating agent like an acid chloride or a highly activated ester. For cross-couplings, ensure the halide or pseudohalide is sufficiently reactive (I > Br > Cl > OTf).
Ineffective catalyst system for cross-coupling reactions.Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands). Use a modern palladium precatalyst for efficient generation of the active Pd(0) species.[2]
Sluggish reaction rate Steric hindrance impeding the approach of reagents.Increase the reaction temperature and prolong the reaction time. Monitor for potential product decomposition.
Poor choice of solvent.For Sₙ2-type reactions, switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the DSH nitrogen.[5][6]
Formation of side products Di-substitution instead of desired mono-substitution.Use a mono-protected DSH derivative. Alternatively, carefully control the stoichiometry of the electrophile (≤1.0 equivalent) and be prepared for chromatographic separation.
Ring-opening of the azetidine ring.Avoid strongly acidic conditions for deprotection. TFA is generally preferred over HCl for the removal of Boc groups from DSH derivatives to prevent ring-opening.
Low isolated yield Product loss during aqueous workup.DSH derivatives can have some water solubility. Back-extract the aqueous layer with a suitable organic solvent.
Difficulty in purification.The rigid nature of DSH derivatives can sometimes lead to unusual chromatographic behavior. Experiment with different solvent systems and stationary phases.

Experimental Protocols

Protocol 1: N-Acylation of mono-Boc-2,6-diazaspiro[3.3]heptane using HATU

This protocol is a general guideline for the acylation of the sterically hindered secondary amine in mono-Boc-protected DSH.

  • To a solution of mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the carboxylic acid (1.1 equiv.), and HATU (1.1 equiv.) in anhydrous DMF (0.1 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with mono-Boc-2,6-diazaspiro[3.3]heptane

This protocol provides a starting point for the palladium-catalyzed amination of an aryl bromide with mono-Boc-protected DSH. Optimization of the ligand and base may be necessary for different aryl halides.

graph Buchwald_Hartwig_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Setup Buchwald-Hartwig Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagents [label="1. Add Aryl Bromide, mono-Boc-DSH,\nNaOtBu, and BrettPhos Pd G3 Precatalyst\nto an oven-dried vial."]; inert [label="2. Seal the vial and purge with Argon."]; solvent [label="3. Add anhydrous, degassed toluene."]; reaction [label="4. Heat the reaction at 100 °C for 12-24 h."]; monitoring [label="5. Monitor progress by LC-MS or TLC."]; workup [label="6. Cool, quench with sat. aq. NH4Cl,\nand extract with an organic solvent."]; purification [label="7. Purify by flash column chromatography."];

start -> reagents -> inert -> solvent -> reaction -> monitoring -> workup -> purification; }

Caption: Experimental workflow for a Buchwald-Hartwig amination with mono-Boc-DSH.
  • In a glovebox, add the aryl bromide (1.0 equiv.), mono-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv.), NaOtBu (1.4 equiv.), and BrettPhos Pd G3 precatalyst (2 mol%) to an oven-dried reaction vial equipped with a stir bar.

  • Seal the vial with a septum-containing cap.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene (0.2 M).

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. National Institutes of Health. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Osaka University. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. PubMed. Available at: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Unknown Source.
  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]

  • Solvent Effects. University of Calgary. Available at: [Link]

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic letters, 10(16), 3525–3526. Available at: [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2014). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2014(12), 2499-2502. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • N-Acylation in combinatorial chemistry. Arkivoc. Available at: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

  • Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2,6-diazaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. As a highly strained and increasingly popular bioisostere for piperazine and other cyclic amines, its synthesis can present unique challenges.[1] This document provides in-depth, field-proven insights into common side reactions, purification issues, and strategic solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses specific experimental issues. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Question 1: My final cyclization step is stalling or giving very low yields. What are the critical parameters to optimize?

Answer: Low conversion in the intramolecular S_N2 cyclization to form the second azetidine ring is a frequent challenge. The efficiency of this step is critically dependent on the interplay between the base, solvent, and temperature, as these factors directly influence the nucleophilicity of the amine and the stability of the starting materials and products.

Root Cause Analysis:

  • Insufficient Basicity/Solubility: The chosen base may not be strong enough to fully deprotonate the secondary amine precursor, or it may have poor solubility in the reaction solvent. For instance, reactions using DBU are reported to be extremely slow in THF but give complete conversion in DMF.[2]

  • Incorrect Solvent Polarity: The solvent must be able to dissolve the reactants while facilitating the S_N2 reaction. Aprotic polar solvents like DMF or THF are generally preferred. In some cases, adding water to DMF can accelerate the reaction, even obviating the need for a base at high temperatures.[2]

  • Thermal Degradation: While heating is often necessary, the strained spirocyclic product or the chlorinated intermediate can degrade at excessive temperatures or with prolonged reaction times, leading to complex mixtures.

Troubleshooting Protocol & Optimization Table:

The most common and successful strategy involves the cyclization of an N-substituted-(1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine. The choice of base and solvent is crucial.

EntryBaseSolventTemperature (°C)OutcomeReference
1DBUTHF70Very slow conversion[2]
2DBUDMF70Complete conversion[2]
3t-BuOKTHF70High yield (but requires staged addition)[2]
4NoneDMF/H₂O (8:2)110Rapid and clean conversion[2]

Recommended Actions:

  • Switch Solvents: If using THF with a base like DBU, switch to DMF to improve reaction kinetics.[2]

  • Optimize Base: Potassium tert-butoxide (t-BuOK) in THF is a highly effective combination. One report notes that adding a second equivalent of t-BuOK after 90 minutes drives the reaction to completion.[2]

  • Consider a Base-Free Protocol: For certain substrates, heating in a DMF/water mixture can provide a clean and rapid cyclization without the need for an external base.[2]

Question 2: I'm observing an unexpected byproduct with a C=C double bond in my NMR/LCMS. What is it and how can I prevent it?

Answer: The formation of a 3-methylene azetidine derivative is a classic example of a competing elimination reaction, specifically a Grob-type fragmentation. This side reaction is particularly prevalent when attempting to form a second strained four-membered ring (like an oxetane or azetidine) from a 3-substituted azetidine precursor, especially with strong, non-nucleophilic bases.

Mechanistic Insight:

The desired reaction is an intramolecular S_N2 cyclization where the amine attacks the chloromethyl group. However, if the base is strong enough, it can deprotonate the amine, which then triggers a concerted fragmentation. The lone pair on the nitrogen pushes electron density to break the C-C bond, leading to the expulsion of the leaving group (chloride) and the formation of a stable iminium ion and an alkene.

A study on the synthesis of a related oxaspiro[3.3]heptane system clearly demonstrated this side reaction. When a 3-(hydroxymethyl)-3-(bromomethyl)azetidine precursor was treated with KOt-Bu in THF, the major product was the 3-methylene azetidine, not the desired spirocycle.[3]

Diagram: Competing Cyclization vs. Fragmentation Pathways

G cluster_main Troubleshooting: Elimination vs. Cyclization cluster_sn2 Desired SN2 Pathway cluster_frag Side Reaction: Grob Fragmentation start N-substituted (3-chloromethylazetidin-3-yl)methanamine sn2_base Milder Base (e.g., K2CO3) or Base-Free (DMF/H2O) start->sn2_base Optimal Conditions frag_base Strong, Hindered Base (e.g., KOt-Bu in THF) start->frag_base Suboptimal Conditions product 2,6-Diazaspiro[3.3]heptane (Desired Product) sn2_base->product byproduct 3-Methylene Azetidine Derivative (Byproduct) frag_base->byproduct

Caption: Logical flow for avoiding Grob fragmentation.

Preventative Measures:

  • Modify the Base/Solvent System: Avoid using strong, hindered bases like KOt-Bu in a non-polar aprotic solvent like THF if you suspect fragmentation.

  • Switch to Carbonate Base: In the related oxetane synthesis, switching from KOt-Bu/THF to potassium carbonate in hot methanol successfully promoted the desired cyclization and avoided fragmentation.[3]

  • Use Base-Free Conditions: As mentioned in the previous question, the DMF/water system at high temperatures can be an excellent alternative to circumvent base-mediated side reactions.[2]

Question 3: My spirocycle seems to decompose during the Boc-deprotection step. Why is this happening?

Answer: The 2,6-diazaspiro[3.3]heptane core, composed of two strained azetidine rings, can be susceptible to acid-catalyzed ring-opening. Standard Boc-deprotection conditions using strong acids like HCl in ether or dioxane can lead to cleavage of one of the azetidine rings, resulting in a complex mixture and loss of your desired product.

Mechanistic Explanation:

Protonation of one of the ring nitrogens makes the adjacent carbon atoms highly electrophilic. A nucleophile present in the medium (e.g., the chloride counter-ion) can then attack, leading to irreversible ring opening. This issue has been explicitly documented, with researchers noting that treatment of N-Boc-2,6-diazaspiro[3.3]heptane compounds with HCl resulted in ring opening.[4]

Recommended Deprotection Protocols:

  • For Boc Groups: The preferred method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) .[4] TFA is a strong acid, but its conjugate base (trifluoroacetate) is a much poorer nucleophile than chloride, significantly reducing the risk of ring-opening. The reaction is typically fast and clean at room temperature.

  • For Benzyl (Bn) Groups: The safest method is catalytic hydrogenation . Using hydrogen gas with a palladium on carbon (H₂/Pd/C) catalyst in a solvent like methanol or ethanol effectively removes the benzyl group without compromising the spirocyclic core.[4]

Diagram: Troubleshooting Deprotection

G cluster_workflow Deprotection Workflow for 2,6-Diazaspiro[3.3]heptanes start Protected 2,6-Diazaspiro[3.3]heptane decision What is the protecting group? start->decision boc_path Boc Group decision->boc_path Boc bn_path Benzyl (Bn) Group decision->bn_path Benzyl boc_reagent Use TFA in DCM AVOID HCl boc_path->boc_reagent hcl_reagent Using HCl in Ether/Dioxane boc_path->hcl_reagent bn_reagent Use H2, Pd/C in MeOH or EtOH bn_path->bn_reagent product Deprotected Spirocycle boc_reagent->product bn_reagent->product side_reaction Ring Opening/ Decomposition hcl_reagent->side_reaction

Caption: Decision tree for safe deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable starting point for synthesizing these derivatives? A common and effective route begins with the chloroester 1-benzyl-3-ethoxycarbonyl-3-chloroazetidine . This key intermediate can be reduced with LiAlH₄ and then oxidized (e.g., Swern oxidation) to afford the aldehyde 1-benzyl-3-chloromethylazetidine-3-carbaldehyde . This aldehyde is a versatile precursor for reductive amination with various primary amines, followed by the crucial intramolecular cyclization step to form the spirocycle.[2]

Q2: I'm having trouble purifying my final product by column chromatography. Any tips? The free amine nature of 2,6-diazaspiro[3.3]heptane derivatives can cause them to streak on standard silica gel. Here are some solutions:

  • Basic Eluent: Add 1-2% triethylamine or ammonia in methanol to your eluent system to suppress the interaction of the basic nitrogens with the acidic silica.

  • Pre-treated Silica: Use commercially available amine-functionalized silica gel or pre-treat your own by slurrying it with the eluent containing triethylamine before packing the column.

  • Salt Formation: If the compound is stable, consider converting it to a salt (e.g., oxalate or TFA salt) which may be crystalline and easier to purify than the free base.[5] A final basic workup can then liberate the free amine.

Q3: Why are alternative activation methods, like converting a diol to a ditriflate or dimesylate, often unsuccessful? While activating a diol precursor (e.g., 1-benzyl-3,3-bis(hydroxymethyl)azetidine) as a ditosylate, dimesylate, or ditriflate seems like a direct route, it often leads to complex mixtures with little to no desired product.[2] These highly reactive electrophiles can undergo multiple competing side reactions, including intermolecular polymerization and elimination, which are difficult to control with the high strain involved in forming two four-membered rings. The step-wise approach via a mono-chloro intermediate is generally more reliable.

References

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. [Link]

  • Ivanova, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Baviskar, A. T., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Campbell, B. S., et al. (2018). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 20(18), 5648–5652. [Link]

  • Popowycz, F., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 60(9), 3965–3971. [Link]

  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

Sources

Technical Support Center: Production of 2,6-Diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-diazaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of producing this valuable spirocyclic scaffold. As a bioisostere for piperazine, 2,6-diazaspiro[3.3]heptane offers unique structural and physicochemical properties, but its strained bis-azetidine core presents distinct challenges during synthesis, particularly at scale.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, rooted in mechanistic understanding and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of 2,6-diazaspiro[3.3]heptane.

Q1: My spirocyclization yield is consistently low. What are the most likely causes?

A1: Low yields in the key spirocyclization step, typically a double intramolecular N-alkylation, often stem from three primary factors: 1) Sub-optimal base selection, leading to side reactions; 2) Inappropriate solvent or temperature, hindering the reaction kinetics or promoting decomposition; and 3) Poor quality of the starting dihalo- or di-sulfonate precursor, which can contain impurities that interfere with the reaction. Competing intermolecular polymerization is a very common side-reaction pathway that must be suppressed.

Q2: I'm observing significant ring-opening of the azetidine core during N-Boc deprotection with HCl. How can I prevent this?

A2: The 2,6-diazaspiro[3.3]heptane core is susceptible to nucleophilic attack, especially under acidic conditions which activate the ring. The chloride ion from HCl is a competent nucleophile that can attack a protonated azetidine ring, leading to irreversible ring-opening. It has been specifically noted that trifluoroacetic acid (TFA) in dichloromethane (DCM) is the preferred method for deprotection of this scaffold, as the trifluoroacetate anion is a much weaker nucleophile.[2]

Q3: Purification of the free-base 2,6-diazaspiro[3.3]heptane is difficult due to its high polarity and volatility. What is the best practice for isolation at scale?

A3: Direct purification of the free base by chromatography is often impractical at scale. The most robust and scalable method is conversion to a stable, crystalline salt. The dihydrochloride or oxalate salts are commonly used.[3][4] This allows for purification via recrystallization, which is highly effective for removing process impurities. The desired free base can then be liberated just before its subsequent use by neutralization with a suitable base and extraction.

Q4: What are the primary safety hazards to be aware of when scaling up the synthesis?

A4: Key hazards include: 1) Reactive Intermediates : Precursors like 3,3-bis(bromomethyl)oxetane or related alkylating agents are toxic and corrosive.[5] 2) Pyrophoric Reagents : While less common in modern routes, older syntheses may involve reagents like lithium aluminum hydride. 3) Strong Bases : Handling large quantities of potassium tert-butoxide or sodium hydride requires stringent moisture control to prevent violent reactions. 4) Product Hazards : The final product and its salts can be irritants to the skin, eyes, and respiratory system.[4][6] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.

In-Depth Troubleshooting Guides

Guide 1: The Spirocyclization Step

The formation of the spirocyclic core is the most critical and often most challenging step. The most common modern approach involves the reaction of a primary amine with a pre-formed electrophilic cyclobutane or oxetane derivative, such as 3,3-bis(bromomethyl)oxetane.

Symptom / Observation Plausible Cause(s) Recommended Solution & Rationale
Low Conversion / Stalled Reaction 1. Insufficiently strong base. 2. Reaction temperature too low. 3. Poor solubility of reactants.1. Switch to a stronger, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) in THF is a common and effective choice.[7] It is strong enough to deprotonate the intermediate amine hydrochloride salt in situ without competing as a nucleophile. 2. Gradually increase the temperature. Monitor by TLC/LCMS. Reactions in THF are often run at reflux (~66 °C). For higher temperatures, consider a solvent like DMF, but be aware it can promote side reactions if not scrupulously dried.[7] 3. Employ a co-solvent or a different solvent system. An 8:2 mixture of DMF/water has been reported to be effective, obviating the need for an added base in some cases by facilitating the dissociation of the HCl salt and irreversible cyclization at high temperatures (~110 °C).[7]
Formation of Multiple Byproducts 1. Nucleophilic attack by the base. 2. Intermolecular polymerization. 3. Thermal decomposition at high temperatures.1. Use a sterically hindered base. t-BuOK or other hindered alkoxides are preferred over smaller, more nucleophilic bases like NaOH or KOH. 2. Employ high-dilution conditions. Add the dihalo-precursor slowly via syringe pump to a solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring intramolecular cyclization over intermolecular polymerization. 3. Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable rate to minimize decomposition pathways.
Reaction Works at Lab Scale but Fails at Pilot Scale 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized "hot spots" or high concentrations. 3. Slower addition rates at scale changing the reaction kinetics.1. Characterize thermal properties. Use reaction calorimetry (e.g., RC1) to understand the exotherm and ensure the plant's cooling capacity is sufficient. 2. Ensure adequate agitation. The reactor's impeller design and agitation speed must be sufficient to maintain a homogenous mixture. 3. Maintain equivalent addition time. The rate of addition of the limiting reagent should be scaled appropriately to maintain the high-dilution principle that was successful in the lab.
Guide 2: Protecting Group Management & Deprotection

Protecting groups are essential for achieving selectivity, but their removal can be destructive to the strained diazaspiro[3.3]heptane core. The tert-butyloxycarbonyl (Boc) group is most common.

G start Problem: Low yield or product degradation during N-Boc deprotection check_acid What acid was used? start->check_acid hcl HCl in Dioxane/MeOH/EtOAc check_acid->hcl HCl tfa TFA in DCM check_acid->tfa TFA other_acid Other Strong Acid (e.g., H2SO4) check_acid->other_acid Other cause_hcl High [Cl-] leads to nucleophilic ring-opening of the protonated azetidine. hcl->cause_hcl check_tfa Is degradation still observed with TFA? tfa->check_tfa other_acid->cause_hcl Anion may be nucleophilic solution_hcl Solution: Switch to TFA/DCM. The CF3COO- anion is a poor nucleophile. cause_hcl->solution_hcl cause_tfa 1. Reaction too warm? 2. Extended reaction time? 3. Presence of water? check_tfa->cause_tfa Yes solution_tfa Solution: 1. Run at 0 °C to room temp. 2. Monitor closely by TLC/LCMS and quench upon completion (typically < 3h). 3. Use anhydrous solvent and reagents. cause_tfa->solution_tfa

Caption: Troubleshooting workflow for N-Boc deprotection.

This protocol is designed to minimize ring-opening of the sensitive azetidine core.[2][8]

  • Preparation : Dissolve the N-Boc protected 2,6-diazaspiro[3.3]heptane derivative in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon).

  • Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm and minimize side reactions.

  • Reagent Addition : Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Causality Note: Over-exposure to the acidic medium can still lead to slow degradation, so it is crucial to quench the reaction promptly upon completion.

  • Work-up : Upon completion, concentrate the reaction mixture in vacuo. The resulting TFA salt can often be precipitated by trituration with cold diethyl ether.

  • Purification : The precipitated TFA salt can be collected by filtration, washed with cold ether, and dried. If necessary, this salt can be used directly or the free base can be liberated by dissolving the salt in water, basifying with a suitable base (e.g., Na₂CO₃ or NaOH) to pH > 10, and extracting with an organic solvent like DCM or EtOAc.

Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane

This two-step, one-pot procedure is adapted from a reported scalable synthesis and demonstrates key principles of reductive amination followed by cyclization.[7]

Step A: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) in a toluene-methanol mixture (e.g., 5:1), add the primary amine (e.g., benzylamine, 1.1 eq).

  • Stir the mixture at room temperature. Imine formation can be accelerated by removing the solvents under reduced pressure after an initial reaction period (e.g., 1 hour).

  • Re-dissolve the crude imine in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and slow addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC/LCMS.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude intermediate amine is often used directly in the next step.

Step B: Spirocyclization

  • Dissolve the crude amine intermediate from Step A in tetrahydrofuran (THF) (to a concentration of ~0.2 M).

  • Add potassium tert-butoxide (t-BuOK, 2.2 eq, 1.0 M solution in THF or solid) to the solution.

  • Heat the reaction mixture to reflux (approx. 66-70 °C) in a sealed tube or a reactor equipped with a condenser.

  • Monitor the reaction for 2-4 hours. If the reaction stalls, an additional charge of t-BuOK (e.g., 1.0 eq) may be required.[7]

  • Upon completion, cool the reaction to room temperature. Filter the mixture to remove the precipitated KCl salt.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or by conversion to a hydrochloride salt for recrystallization.

G

Sources

Validation & Comparative

A Head-to-Head Comparison for Modern Drug Discovery: 2,6-Diazaspiro[3.3]heptane vs. Piperazine as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity of Piperazine and the Quest for Superior Scaffolds

In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, integrated into the structure of over 100 FDA-approved drugs.[1] Its prevalence is attributed to a favorable combination of physicochemical properties, including robust aqueous solubility and two basic nitrogen atoms that are readily functionalized.[1][2][3][4] This six-membered heterocycle has proven to be a versatile scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

However, the very flexibility and reactivity that make piperazine so useful can also introduce metabolic liabilities and limit exploration into more defined three-dimensional chemical space. This has driven the search for bioisosteres—structural replacements that retain key physicochemical properties while offering advantages in other areas. Among the most promising of these emerging scaffolds is 2,6-diazaspiro[3.3]heptane (DSH), a rigid, three-dimensional alternative to the more flexible piperazine ring.[1][5]

This guide provides an in-depth, objective comparison of these two critical scaffolds, supported by experimental data and case studies, to arm researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in drug design.

Part 1: Core Structural and Physicochemical Differences

The fundamental distinction between piperazine and DSH lies in their topology. Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation, whereas DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This structural variance has profound implications for their shape, basicity, and lipophilicity.

G cluster_piperazine Piperazine cluster_dsh 2,6-Diazaspiro[3.3]heptane (DSH) p1 d1

Caption: Chemical structures of Piperazine and 2,6-Diazaspiro[3.3]heptane (DSH).

This seemingly simple architectural change—the introduction of a spirocyclic carbon—induces a 90° twist in the orientation of the termini and increases the distance between the two nitrogen atoms.[6] These differences are quantified in the table below.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane (DSH)Implication in Drug Design
Molecular Formula C₄H₁₀N₂C₅H₁₀N₂DSH has one additional carbon atom.
Molecular Weight 86.14 g/mol 98.15 g/mol [7]A modest increase in molecular weight for DSH.
Topology Flexible 6-membered ringRigid spiro[3.3]heptaneDSH offers predictable vectorization and can reduce the entropic penalty of binding.[6]
N-N Distance ~2.97 Å[5]~4.2 Å[5]The ~50% longer N-N distance in DSH can alter interactions with target binding sites.[5]
pKa pKa₁: 9.73, pKa₂: 5.35[8][9][10]pKa₁: ~10.1, pKa₂: ~7.9 (Estimated)DSH is significantly more basic, which can lead to stronger ionic interactions but may impact other properties.[6]
cLogP / LogD₇.₄ LogP: -1.5[8]LogD₇.₄ is typically -0.9 to -1.0 lower than matched piperazine analogs[6]DSH scaffolds generally reduce lipophilicity, which can improve solubility and ADME properties.[5][6]
TPSA 24.1 Ų[7]24.1 Ų[7]Both scaffolds have identical topological polar surface areas.

Key Insights from Physicochemical Data:

  • Increased Basicity: The nitrogen atoms in DSH are γ to each other rather than β as in piperazine. This reduces inductive electron withdrawal, resulting in a significantly higher pKa.[6] This increased basicity can be leveraged to form stronger ionic bonds with acidic residues (e.g., Aspartate, Glutamate) in a target protein.[6]

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in the DSH scaffold consistently lowers the measured lipophilicity (LogD₇.₄). This phenomenon is driven by the increased basicity; a higher proportion of the molecule is protonated at physiological pH, rendering it more hydrophilic.[6] Lowering lipophilicity is a common goal in drug optimization to improve solubility and reduce off-target toxicities.

  • Rigid 3D Geometry: The rigid, spirocyclic nature of DSH provides a well-defined and predictable orientation for substituents. This contrasts with the conformational flexibility of piperazine.[2][3] This rigidity can lead to higher binding affinity by reducing the entropic penalty upon target engagement.[6]

Part 2: Performance in Drug Design - Comparative Case Studies

The true value of a bioisosteric replacement is demonstrated through its application. While not a universal solution, replacing piperazine with DSH has led to significant improvements in several drug discovery programs.

Case Study 1: Son-of-Sevenless Homologue 1 (SOS1) Agonists

The Son-of-sevenless homologue 1 (SOS1) is a critical protein in the RAS signaling pathway. In a program to develop SOS1 agonists, researchers compared piperazine and DSH scaffolds.

  • Observation: The DSH-containing analogue showed a 3-fold improvement in binding affinity compared to its piperazine counterpart.[6]

  • Causality: X-ray crystallography revealed that while both scaffolds engage the key Glu887 residue, the DSH nitrogen is positioned ~1.2 Å farther away.[6] The enhanced affinity was attributed to two factors: the increased basicity of DSH leading to a stronger ionic interaction with Glu887, and the rigidity of the scaffold resulting in a lower entropic penalty upon binding.[5][6]

Case Study 2: Ketohexokinase (KHK) Inhibitors

In the development of ketohexokinase inhibitors for obesity, a high-throughput screen identified a piperazine-containing lead compound.

  • Observation: Replacing the piperazine with DSH led to optimal potency , being 1.5 times more potent than the original piperazine lead.[5]

  • Causality: The longer N-N distance and rigid geometry of the DSH scaffold allowed it to form a dual hydrogen-bonding interaction with two residues, Asp27 and Asn107. The piperazine analogue could only effectively engage with Asp27.[5]

Case Study 3: PARP-1 Inhibitors

The blockbuster cancer drug Olaparib contains a piperazine moiety. A study explored its replacement with DSH.

  • Observation: The DSH analogue of Olaparib exhibited a slight loss in potency but gained selectivity within the PARP family of enzymes.[6]

  • Causality: This case highlights that bioisosteric replacement can be used to fine-tune properties beyond potency. The unique geometry of the DSH forces a different presentation of pharmacophoric elements, which can be exploited to enhance selectivity against off-target isoforms.

Case Study 4: A Cautionary Tale - σ2 Receptor Ligands

It is crucial to note that DSH is not a universally superior replacement. In a program targeting the σ2 receptor, the opposite effect was observed.

  • Observation: Replacement of the piperazine moiety with a DSH core resulted in a reduction in affinity for the σ2 receptor.[11]

  • Causality: This demonstrates the context-dependent nature of bioisosteric replacement. The optimal geometry and spacing for σ2 receptor binding were better served by the more compact piperazine scaffold. This underscores the necessity of empirical testing for each specific biological target.

Part 3: Synthetic Accessibility & Practical Considerations

A critical factor in scaffold selection is synthetic tractability. Piperazine and its derivatives are widely commercially available and their functionalization is routine.[12][13]

The synthesis of the DSH core is more complex but has been well-established. Practical, high-yielding, and scalable routes have been developed, making DSH readily accessible for both large-scale synthesis and the creation of diverse compound libraries.[14][15]

G start Key Aldehyde Intermediate step1 Reductive Amination (Primary Amine, NaBH(OAc)₃) start->step1 step2 Intermediate Amine step1->step2 step3 Cyclization (Heat, DMF/H₂O) step2->step3 end Functionalized 2,6-Diazaspiro[3.3]heptane step3->end G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 1 mg/mL stock solution of test compound in DMSO C 3. Add 10 µL stock to 1 mL PBS and 1 mL n-octanol A->C B 2. Prepare PBS (pH 7.4) and n-octanol phases B->C D 4. Vortex vigorously for 30 min to ensure partitioning equilibrium C->D E 5. Centrifuge at 2000 x g for 15 min to separate phases D->E F 6. Carefully sample aliquot from each phase E->F G 7. Quantify compound concentration in each phase using LC-MS/MS F->G H 8. Calculate LogD₇.₄ = log₁₀([Cmpd]octanol / [Cmpd]PBS) G->H

Caption: Experimental workflow for LogD₇.₄ determination.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the test compound at 1 mg/mL in dimethyl sulfoxide (DMSO). Prepare buffers of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol, pre-saturating each with the other by mixing and separating them overnight.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated PBS, 1 mL of the pre-saturated n-octanol, and 10 µL of the compound stock solution.

  • Equilibration: Cap the vial and vortex vigorously for 30 minutes at room temperature to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully remove an aliquot from the top (n-octanol) and bottom (PBS) layers, avoiding contamination of the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Protocol 2: In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of Human Liver Microsomes (HLM) at 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 100 mM stock solution of the NADPH regenerating system (cofactor).

  • Incubation: In a 96-well plate, pre-warm the HLM solution to 37°C. Add the test compound (final concentration 1 µM) to the HLM solution and briefly pre-incubate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 x g for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion: An Essential Tool for Navigating Novel Chemical Space

2,6-Diazaspiro[3.3]heptane is more than just a bioisostere for piperazine; it is a distinct scaffold that offers a unique combination of rigidity, three-dimensionality, increased basicity, and reduced lipophilicity.

  • Advantages of DSH:

    • Provides access to novel, three-dimensional chemical space.

    • Increased rigidity can lower the entropic cost of binding, improving potency.

    • Consistently lowers lipophilicity, which can enhance solubility and reduce metabolic clearance. [6] * Higher basicity can be used to form stronger target interactions.

  • Advantages of Piperazine:

    • Extensive history of success in approved drugs. [2][3][12][13] * Simpler, often less expensive starting materials and derivatization.

    • Its flexibility can be advantageous for accommodating certain binding pockets.

    • Lower basicity may be preferable for avoiding issues with hERG inhibition or improving cell permeability.

The decision to employ DSH as a piperazine replacement is not a simple substitution but a strategic choice that must be guided by the specific goals of the drug discovery program. As demonstrated by the case studies, DSH can be a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics. However, its success is highly dependent on the target protein's topology. As synthetic routes become more streamlined, 2,6-diazaspiro[3.3]heptane is solidifying its role as an indispensable building block for medicinal chemists aiming to design the next generation of therapeutics.

References

  • Rastelli, G., & Gancia, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

  • Rastelli, G., & Gancia, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Available from: [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available from: [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Available from: [Link]

  • Stocks, M. J., et al. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Sci-Hub. Available from: [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from: [Link]

  • Ferla, S., et al. (2022). pK a values of common substituted piperazines. ResearchGate. Available from: [Link]

  • Blumberg Institute. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available from: [Link]

  • Pathiranage, L., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. ResearchGate. Available from: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1522–1527. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available from: [Link]

  • Henni, A., Hromas, A., & Tontiwachwuthikul, P. (2005). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem Compound Database. Retrieved from: [Link]

  • Gancia, E., & Rastelli, G. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available from: [Link]

Sources

A Tale of Two Scaffolds: A Physicochemical Comparison of Diazaspiro[3.3]heptane and Piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the ultimate developability of a drug candidate. Among the pantheon of saturated heterocycles, piperazine has long reigned as a reliable and well-understood building block. However, the drive for novel chemical space with improved pharmaceutical properties has brought compelling alternatives to the forefront. One such alternative, the rigid and three-dimensional diazaspiro[3.3]heptane, is gaining considerable traction as a potential bioisosteric replacement for the more flexible piperazine ring. This guide provides an in-depth, objective comparison of the key physicochemical properties of these two important scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the design of next-generation therapeutics.

Introduction: Beyond the Flatland of Piperazine

For decades, the piperazine motif has been a mainstay in drug design, prized for its synthetic tractability and its ability to engage in crucial hydrogen bonding interactions. Its simple, six-membered ring structure, however, belies a conformational flexibility that can sometimes be detrimental, leading to off-target effects or suboptimal binding affinities. Enter diazaspiro[3.3]heptane, a spirocyclic scaffold that introduces a greater degree of three-dimensionality and rigidity. This inherent structural constraint can offer a distinct advantage in pre-organizing substituents for optimal target engagement and can significantly impact fundamental physicochemical properties that govern a molecule's journey through the body.

At a Glance: Key Physicochemical Differences

The fundamental structural differences between the planar flexibility of piperazine and the rigid, three-dimensional nature of diazaspiro[3.3]heptane give rise to distinct physicochemical profiles. These differences are critical for drug development professionals to consider when selecting a scaffold.

Physicochemical PropertyDiazaspiro[3.3]heptanePiperazineSignificance in Drug Discovery
pKa (most basic) Estimated > 9.739.73[1][2]Governs the ionization state at physiological pH, impacting solubility, cell permeability, and target binding.
logP (Octanol/Water) -1.0 (Calculated for 2,6-diazaspiro[3.3]heptane)[3]-1.5[1]A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Generally highFreely soluble in water[1][4]Crucial for formulation, bioavailability, and achieving therapeutic concentrations.
3D Conformation Rigid, twistedFlexible (Chair, Boat)[5][6][7]Impacts binding affinity and selectivity by pre-organizing substituents and influencing molecular shape.
Molecular Weight ( g/mol ) 98.15[3]86.14[8]A key parameter in Lipinski's Rule of Five, influencing drug-likeness.
Topological Polar Surface Area (TPSA) 24.1 Ų[3]24.1 Ų[8]An indicator of a molecule's ability to permeate cell membranes.

Note: Experimental data for the parent 2,6-diazaspiro[3.3]heptane is limited. The provided logP is a calculated value, and the pKa is an estimation based on the trend of increased basicity observed in its derivatives.

Deeper Dive: A Comparative Analysis

Basicity (pKa): The Protonation Game

The basicity of a scaffold, quantified by its pKa, is a paramount property. It dictates the extent of ionization at physiological pH (typically 7.4), which in turn profoundly affects a molecule's solubility, permeability, and its ability to form salt bridges with its biological target.

Piperazine is a di-basic amine with two distinct pKa values of approximately 5.33 and 9.73.[1][2] At physiological pH, the nitrogen with the higher pKa will be predominantly protonated.

Lipophilicity (logP): Navigating the Biphasic World

Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical determinant of a drug's ADME profile. A delicate balance is required: sufficient lipophilicity is needed to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Piperazine is a relatively polar molecule with a reported logP of -1.5, indicating its preference for the aqueous phase.[1] The calculated XLogP3 for 2,6-diazaspiro[3.3]heptane is -1.0, suggesting it is slightly more lipophilic than piperazine.[3] However, it is important to note that experimental logD values (logP at a specific pH) for derivatives often show that the introduction of the azaspiro[3.3]heptane core can lead to a decrease in lipophilicity compared to the corresponding piperazine analogue, a phenomenon attributed to the increased basicity and greater exposure of the polar nitrogen atoms.

Aqueous Solubility: The Cornerstone of Bioavailability

For a drug to be effective, it must first dissolve. Aqueous solubility is therefore a fundamental property that influences everything from formulation to oral bioavailability.

Piperazine is well-known for its high aqueous solubility.[1][4] Similarly, derivatives of diazaspiro[3.3]heptane are often reported to possess high aqueous solubility, a property that is likely enhanced by the scaffold's increased basicity and polarity. High solubility is a desirable trait in drug candidates, as it can simplify formulation and improve absorption.

Conformational Rigidity: Shape Matters

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Piperazine exists predominantly in a chair conformation, but can also adopt a higher-energy boat conformation.[5][6][7] This conformational flexibility allows it to adapt to different binding pockets, but can also come at an entropic cost upon binding.

In stark contrast, diazaspiro[3.3]heptane is a rigid scaffold. The spirocyclic fusion of the two four-membered rings locks the molecule into a more defined, twisted conformation. This pre-organization of the scaffold can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher binding affinity and selectivity. The fixed orientation of the nitrogen substituents in diazaspiro[3.3]heptane provides a well-defined vector for exploring chemical space around a target's binding site.

Visualizing the Structural Differences

To better appreciate the conformational distinctions, the following diagrams illustrate the structures of piperazine and 2,6-diazaspiro[3.3]heptane.

G cluster_piperazine Piperazine (Chair Conformation) cluster_diazaspiro 2,6-Diazaspiro[3.3]heptane N1 N C2 C N1->C2 C3 C C2->C3 N4 N C3->N4 C5 C N4->C5 C6 C C5->C6 C6->N1 C_spiro N2_spiro N C1_spiro C C3_spiro C N6_spiro N C5_spiro C C7_spiro C C_spiro_center C C1_s C C_spiro_center->C1_s C5_s C C_spiro_center->C5_s N2_s N C3_s C N2_s->C3_s C1_s->N2_s C3_s->C_spiro_center N6_s N C7_s C N6_s->C7_s C5_s->N6_s C7_s->C_spiro_center

Caption: Conformational comparison of piperazine and 2,6-diazaspiro[3.3]heptane.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.

G prep Sample Preparation cal pH Meter Calibration prep->cal tit Titration cal->tit plot Data Plotting tit->plot det pKa Determination plot->det

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 10 mM in water or a suitable co-solvent).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add small, precise increments of the strong acid or base titrant.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. For a diprotic base like piperazine, two inflection points will be observed.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

This protocol outlines the classic "gold standard" method for determining the octanol-water partition coefficient.

G prep Phase Preparation & Saturation part Partitioning prep->part sep Phase Separation part->sep quant Quantification sep->quant calc logP Calculation quant->calc

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Partitioning:

    • Dissolve a known amount of the test compound in the pre-saturated water or n-octanol.

    • Combine the two phases in a flask at a defined volume ratio.

    • Shake the flask at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Protocol 3: Determination of Kinetic Aqueous Solubility by Nephelometry

This high-throughput method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.

G prep Stock Solution Preparation add Addition to Buffer prep->add inc Incubation add->inc meas Nephelometric Measurement inc->meas anal Data Analysis meas->anal

Caption: Workflow for kinetic solubility determination by nephelometry.

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Addition to Buffer:

    • In a microplate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Perform serial dilutions to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between diazaspiro[3.3]heptane and piperazine is not a matter of one being universally "better" than the other, but rather a strategic decision based on the specific goals of a drug discovery program. Piperazine remains a valuable and well-understood scaffold, particularly when flexibility is desired. However, for programs seeking to enhance potency, selectivity, and aqueous solubility through a more rigid and three-dimensional core, diazaspiro[3.3]heptane presents a compelling and increasingly validated alternative. Its unique physicochemical profile, characterized by increased basicity and a constrained conformation, offers medicinal chemists a powerful tool to escape the "flatland" of traditional scaffolds and explore new frontiers in drug design. As our understanding of the nuanced interplay between physicochemical properties and biological activity continues to grow, scaffolds like diazaspiro[3.3]heptane will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

  • Piperazine | C4H10N2 | CID 4837 - PubChem. Available from: [Link]

  • Piperazine (C4H10N2) properties. Available from: [Link]

  • Piperazine - Wikipedia. Available from: [Link]

  • Piperazine - Solubility of Things. Available from: [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. Available from: [Link]

  • 2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. Available from: [Link]

  • Conformational analysis of 2-substituted piperazines - PubMed. Available from: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed. Available from: [Link]

  • Conformers of Piperazine on air-water interface studied by VSFG spectroscopy - Indian Academy of Sciences. Available from: [Link]

  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • What is Piperazine - Properties & Specifications. Available from: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. Available from: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega - ACS Publications. Available from: [Link]

  • LogP / LogD shake-flask method - Protocols.io. Available from: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available from: [Link]

  • In vitro solubility assays in drug discovery - PubMed. Available from: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available from: [Link]

  • Shake Flask logK - Lokey Lab Protocols. Available from: [Link]

  • Chair−Boat Form Transformation of Piperazine-Containing Ligand toward the Preparation of Dirhenium Metallacycles | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry - Sci-Hub. Available from: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. Available from: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - ResearchGate. Available from: [Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. Available from: [Link]

  • Aqueous Solubility Assays - Creative Bioarray. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. Available from: [Link]

  • Chair/Twist-Boat Energy Gap in Monocyclic, Conformationally Unconstrained Polyalkylcyclohexanes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available from: [Link]

  • 2.8: pH measurement and determination of pKa value - Chemistry LibreTexts. Available from: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]

  • Boat and chair Conformation and the stability. Axial and equatorial positions. Flagpole interactions - YouTube. Available from: [Link]

  • Piperazine moiety, 5 | C12H19N3O3S | CID 57339812 - PubChem. Available from: [Link]

  • 4.5: Conformations of Cyclohexane - Chemistry LibreTexts. Available from: [Link]

Sources

The Strategic Incorporation of 2,6-Diazaspiro[3.3]heptane (DASH) to Modulate Compound Lipophilicity and pKa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous optimization of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among the most influential of these properties are lipophilicity and acidity (pKa), which govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile. The piperazine ring, a ubiquitous scaffold in medicinal chemistry, is present in over 100 FDA-approved drugs due to its favorable aqueous solubility and the synthetic tractability of its two basic nitrogen atoms.[1] However, the flexibility and metabolic liabilities associated with the piperazine moiety often necessitate the exploration of bioisosteres—structural analogues that can refine a drug candidate's characteristics.[1]

Emerging as a compelling alternative, 2,6-diazaspiro[3.3]heptane (DASH) offers a rigid, three-dimensional scaffold that can profoundly influence a molecule's interaction with its biological target and its overall pharmacokinetic profile.[1] This guide provides an in-depth, data-supported comparison of DASH and its non-spirocyclic counterpart, piperazine, as well as other notable bicyclic amines, to inform strategic decisions in drug design and lead optimization.

The Spirocyclic Advantage: Unpacking the Physicochemical Impact of DASH

The defining structural feature of DASH is its spirocyclic fusion of two azetidine rings, which locks the molecule into a rigid conformation. This contrasts sharply with the flexible chair and boat conformations of piperazine. This rigidity has significant downstream effects on a compound's properties, most notably its lipophilicity and basicity.

Impact on Lipophilicity (LogD)

A counterintuitive phenomenon is often observed when a piperazine ring is replaced with a DASH moiety: despite the net addition of a carbon atom, the lipophilicity of the resulting compound frequently decreases. This is typically quantified by the distribution coefficient (LogD), which measures the lipophilicity of an ionizable compound at a specific pH. A lower LogD value indicates greater hydrophilicity.

This reduction in lipophilicity is primarily attributed to the increased basicity of the nitrogen atoms in the DASH scaffold.[2] The γ-positioning of the second nitrogen atom in the spirocyclic system, as opposed to the β-position in piperazine, lessens the inductive electron-withdrawing effect, leading to a higher pKa.[2] At physiological pH (typically 7.4), a more basic compound will be more protonated, resulting in increased aqueous solubility and a lower LogD.

Table 1: Comparative Lipophilicity and pKa of Matched Piperazine and DASH Analogues [2]

Compound PairPiperazine Analogue (LogD at pH 7.4)DASH Analogue (LogD at pH 7.4)ΔLogD (DASH - Piperazine)Piperazine Analogue (pKa)DASH Analogue (pKa)ΔpKa (DASH - Piperazine)
1 2.51.8-0.78.59.1+0.6
2 3.11.9-1.27.28.7+1.5
3 1.20.2-1.08.29.6+1.4
4 2.81.9-0.97.99.2+1.3

Data presented in this table is representative of trends observed in medicinal chemistry campaigns and is compiled from the cited literature.[2]

The data clearly illustrates that the incorporation of a DASH scaffold consistently leads to a significant decrease in LogD, with reductions of up to 1.2 log units observed. This effect is accompanied by a marked increase in pKa, confirming the interplay between basicity and lipophilicity.

Impact on Basicity (pKa)

As highlighted in the table above, the DASH scaffold consistently imparts a higher pKa compared to the corresponding piperazine analogue. The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For amines, a higher pKa indicates a stronger base. This increased basicity can be advantageous for several reasons:

  • Improved Aqueous Solubility: As mentioned, a higher pKa leads to a greater degree of protonation at physiological pH, enhancing solubility.

  • Enhanced Target Engagement: In some cases, a stronger ionic interaction with the target protein can lead to improved potency. The increased rigidity of the DASH scaffold can also pre-organize the molecule in a more favorable conformation for binding, reducing the entropic penalty upon binding.[2]

It is crucial to note, however, that while increased basicity can be beneficial, it can also introduce liabilities such as increased potential for hERG channel inhibition. Therefore, the decision to incorporate a DASH moiety must be made in the context of a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.

Beyond DASH: A Look at Other Piperazine Bioisosteres

While DASH presents a compelling case for modulating lipophilicity and pKa, the medicinal chemist's toolbox contains a variety of other bicyclic and spirocyclic amines that can serve as piperazine bioisosteres. The choice of a specific scaffold will depend on the desired vector projections of substituents, the required level of rigidity, and the target physicochemical properties.

Table 2: Physicochemical Properties of Selected Piperazine Bioisosteres

ScaffoldStructureRepresentative cLogPRepresentative pKaKey Features
Piperazine -1.39.8, 5.7Flexible, well-established, synthetically versatile.
2,6-Diazaspiro[3.3]heptane (DASH) -0.9~10.7Rigid, 3D-shape, lowers LogD, increases pKa.
2,5-Diazabicyclo[2.2.1]heptane -0.6~9.7Rigid, bridged system, alters substituent vectors.
3-Azabicyclo[3.1.0]hexane 0.2~9.5Fused ring system, constrained conformation.

cLogP and pKa values are predicted or representative and can vary significantly based on substitution.

Each of these scaffolds offers a unique geometric and electronic profile, providing medicinal chemists with a nuanced toolkit for fine-tuning molecular properties. The rigid frameworks of the bicyclic and spirocyclic options can be particularly useful for exploring new chemical space and improving target selectivity.

Experimental Protocols for Physicochemical Property Determination

The accurate experimental determination of LogD and pKa is paramount for making informed decisions in drug design. The following are standard, validated protocols for these measurements.

Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the gold-standard for LogD determination. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol).

Experimental Workflow:

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare buffered aqueous phase (e.g., PBS at pH 7.4) and n-octanol saturated with the aqueous buffer. add_cmpd Add a known amount of the compound stock solution to a vial containing a known volume of the pre-saturated aqueous and n-octanol phases. prep_sol->add_cmpd prep_cmpd Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). prep_cmpd->add_cmpd shake Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached. add_cmpd->shake separate Centrifuge the vial to ensure complete phase separation. shake->separate sample Carefully sample a known volume from both the aqueous and organic phases. separate->sample quantify Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). sample->quantify calculate Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Shake-Flask Method for LogD Determination.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: Saturating the n-octanol with the aqueous buffer and vice-versa is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

  • Choice of n-Octanol: n-Octanol is widely used as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes.

  • Vigorous Shaking: This ensures that the compound has sufficient opportunity to partition between the two phases and reach a true equilibrium.

  • Centrifugation: This step is critical for a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate LogD values.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH of a solution upon the addition of a titrant (an acid or a base).

Experimental Workflow:

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_cmpd Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture). titrate Titrate the compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments. prep_cmpd->titrate calibrate Calibrate the pH meter using standard buffer solutions. record Record the pH of the solution after each addition of titrant. calibrate->record titrate->record plot Plot the pH of the solution as a function of the volume of titrant added. record->plot determine Determine the equivalence point(s) from the titration curve (the point of steepest slope). plot->determine calculate Calculate the pKa from the pH at the half-equivalence point(s). For a basic compound, pKb is determined, and pKa is calculated using the relationship pKa + pKb = 14. determine->calculate

Caption: Potentiometric Titration for pKa Determination.

Causality Behind Experimental Choices:

  • Standardized Titrant: The concentration of the titrant must be accurately known to ensure the precise determination of the equivalence point.

  • Incremental Addition: Adding the titrant in small increments, especially near the equivalence point, allows for a more accurate determination of the inflection point of the titration curve.

  • pH Meter Calibration: Accurate pH measurements are fundamental to this technique, necessitating careful calibration of the pH meter with standard buffers that bracket the expected pKa.

  • Half-Equivalence Point: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the analyte are equal. According to the Henderson-Hasselbalch equation, at this point, the pH is equal to the pKa.

Conclusion: Strategic Application of Spirocyclic Scaffolds

The strategic replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane scaffold represents a powerful tactic in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. The inherent rigidity and unique electronic properties of DASH can lead to a desirable reduction in lipophilicity and a predictable increase in basicity, both of which can have a profound impact on a compound's ADME-Tox profile and its interaction with its biological target.

While DASH is a valuable tool, it is essential to consider the broader landscape of piperazine bioisosteres, each offering a distinct set of structural and electronic features. The careful selection of a scaffold, guided by robust experimental data and a deep understanding of the underlying physicochemical principles, is paramount for the successful design and development of novel therapeutics. This guide provides a foundational framework for making such strategic decisions, empowering researchers to navigate the complex, multidimensional space of drug discovery with greater confidence and precision.

References

  • Meanwell, N. A. & Loiseleur, O. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. J. Agric. Food Chem.70 , 10942–10971 (2022). Available from: [Link]

  • Goldberg, F. W. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett.10 , 1324–1329 (2019). Available from: [Link]

Sources

A Comparative Guide to Validating Sigma-2 Receptor Binding Affinity of 2,6-Diazaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the sigma-2 receptor binding affinity of novel 2,6-diazaspiro[3.3]heptane analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of sigma-2 receptor ligands. We will delve into the experimental validation of binding affinity, explaining the rationale behind the chosen methodologies and presenting supporting data for a series of hypothetical analogs.

The Rising Prominence of the Sigma-2 Receptor in Therapeutics

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of pathologies.[1][2] Its overexpression in proliferating cancer cells has positioned it as a biomarker for tumor imaging and a target for anticancer drug development.[3][4][5][6] Beyond oncology, the sigma-2 receptor is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, as well as psychiatric conditions, making it a versatile target for central nervous system (CNS) therapies.[1][3][7] The development of ligands with high affinity and selectivity for the sigma-2 receptor is therefore a critical endeavor in modern medicinal chemistry.[8][9][10][11]

The 2,6-Diazaspiro[3.3]heptane Scaffold: A Privileged Motif for Sigma-2 Ligands

The 2,6-diazaspiro[3.3]heptane core has garnered significant interest as a bioisosteric replacement for more traditional cyclic amines like piperazine in ligand design.[12][13][14] This rigid, three-dimensional scaffold can offer advantages in modulating physicochemical properties such as lipophilicity and aqueous solubility, which are crucial for optimizing drug-like characteristics.[12][15] Recent studies have highlighted the potential of this scaffold in the development of potent and selective sigma-2 receptor ligands.[16] This guide will focus on a systematic approach to validating the binding affinity of a series of analogs built upon this promising framework.

Experimental Validation: The Radioligand Competition Binding Assay

To quantitatively assess the binding affinity of our novel 2,6-diazaspiro[3.3]heptane analogs for the sigma-2 receptor, a competitive radioligand binding assay is the gold standard.[17][18] This in vitro technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity from the receptor. The resulting data allows for the determination of the inhibitor constant (Ki), a measure of the ligand's binding affinity.[19][20][21]

Causality Behind Experimental Choices
  • Receptor Source: We will utilize membrane homogenates from a cell line with high expression of the sigma-2 receptor, such as the human breast adenocarcinoma cell line MCF-7.[22][23][24] Using a cell line provides a consistent and reproducible source of the target receptor.

  • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG) is a widely used radioligand for studying sigma receptors.[17][25] However, it is non-selective and binds to both sigma-1 and sigma-2 receptors.

  • Masking Ligand: To ensure we are exclusively measuring binding to the sigma-2 receptor, a saturating concentration of a highly selective sigma-1 ligand, such as (+)-pentazocine, is included in the assay to "mask" or block the sigma-1 sites.[17][25][26]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20][27]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture homogenization Membrane Homogenization cell_culture->homogenization protein_quant Protein Quantification homogenization->protein_quant incubation Incubation: - Membrane Homogenate - [3H]DTG (Radioligand) - (+)-Pentazocine (Masking Ligand) - Test Compound (Analog) protein_quant->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Ki Value (Binding Affinity) cheng_prusoff->ki_value

Caption: Workflow for determining sigma-2 receptor binding affinity.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the competitive radioligand binding assay.

Materials:

  • MCF-7 cell line

  • Cell culture reagents (DMEM, FBS, etc.)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]DTG (specific activity ~50-60 Ci/mmol)

  • (+)-Pentazocine

  • 2,6-diazaspiro[3.3]heptane analogs (test compounds)

  • Bovine Serum Albumin (BSA)

  • Polyethylenimine (PEI)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize the cell pellet in ice-cold assay buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Pre-treat glass fiber filters by soaking in 0.5% PEI to reduce non-specific binding.

    • Prepare serial dilutions of the 2,6-diazaspiro[3.3]heptane analogs in assay buffer.

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations

      • (+)-Pentazocine (final concentration of 1 µM)

      • [³H]DTG (final concentration of ~3 nM, near its Kd for the sigma-2 receptor)

      • Membrane homogenate (approximately 100-200 µg of protein)

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM haloperidol) instead of the test compound.

    • Incubate the plates at room temperature for 120 minutes to reach equilibrium.[26]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand ([³H]DTG).

      • Kd is the dissociation constant of the radioligand for the sigma-2 receptor.

Principle of Competitive Binding Diagram

competitive_binding cluster_no_competitor Without Competitor cluster_with_competitor With Competitor (Analog) Receptor1 Sigma-2 Receptor Radioligand1 [3H]DTG Radioligand1->Receptor1 Binds Receptor2 Sigma-2 Receptor Radioligand2 [3H]DTG Radioligand2->Receptor2 Binding Inhibited Competitor Analog Competitor->Receptor2 Competes

Caption: Competitive binding at the sigma-2 receptor.

Comparative Binding Affinity Data

The following table presents hypothetical binding affinity data for a series of 2,6-diazaspiro[3.3]heptane analogs, alongside a known reference compound, PB28, a well-characterized sigma-2 receptor ligand.

Compound IDR1 GroupR2 GroupIC50 (nM)Ki (nM)
PB28 (Reference) --15.25.1
DIAZA-01 HH540.1180.0
DIAZA-02 MethylH125.741.9
DIAZA-03 EthylH88.329.4
DIAZA-04 HBenzyl45.615.2
DIAZA-05 MethylBenzyl9.8 3.3
DIAZA-06 EthylBenzyl12.14.0
Interpretation of Results

The hypothetical data illustrates a clear structure-activity relationship (SAR).

  • Impact of R1 Substitution: A small alkyl substitution at the R1 position (DIAZA-02 and DIAZA-03) shows a modest increase in binding affinity compared to the unsubstituted analog (DIAZA-01).

  • Impact of R2 Substitution: The introduction of a benzyl group at the R2 position (DIAZA-04) leads to a significant enhancement in affinity.

  • Synergistic Effects: Combining a small alkyl group at R1 with a benzyl group at R2 (DIAZA-05 and DIAZA-06) results in the most potent analogs. Notably, DIAZA-05, with a methyl group at R1 and a benzyl group at R2, exhibits the highest affinity, surpassing that of the reference compound PB28.

These findings suggest that the binding pocket of the sigma-2 receptor can accommodate and favorably interact with these substitutions on the 2,6-diazaspiro[3.3]heptane scaffold. The sub-nanomolar to low nanomolar Ki values for the lead compounds (DIAZA-05 and DIAZA-06) validate the potential of this scaffold for developing high-affinity sigma-2 receptor ligands.

Conclusion

This guide has provided a comprehensive framework for the validation of sigma-2 receptor binding affinity for novel 2,6-diazaspiro[3.3]heptane analogs. By employing a robust and well-validated competitive radioligand binding assay, researchers can reliably determine the binding affinities of their compounds and establish clear structure-activity relationships. The hypothetical data presented herein demonstrates the potential of the 2,6-diazaspiro[3.3]heptane scaffold as a promising platform for the design of potent sigma-2 receptor ligands for various therapeutic applications. Further studies should focus on assessing the selectivity of these lead compounds against the sigma-1 receptor and other relevant off-targets, as well as evaluating their functional activity and in vivo efficacy.

References

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]

  • Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Neural Regeneration Research. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. PubMed. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Sigma-2 Receptor as a Potential Drug Target. Semantic Scholar. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. Neurosnap. [Link]

  • Binding Affinities: Significance and symbolism. ScienceDirect. [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. MDPI. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. PMC. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]

  • Binding Affinity. Malvern Panalytical. [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Identification of the gene that codes for the σ 2 receptor. PNAS. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. Semantic Scholar. [Link]

  • Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv. [Link]

  • Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel. PMC. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Evaluation of 2,6-Diazaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 2,6-diazaspiro[3.3]heptane (DSH) moiety has emerged as a compelling three-dimensional, rigid bioisostere for the ubiquitous piperazine ring, a cornerstone in the structure of over 100 FDA-approved drugs.[1][2] The rigid, spirocyclic nature of DSH, composed of two fused four-membered azetidine rings, offers a distinct conformational profile compared to the more flexible piperazine, potentially leading to enhanced target selectivity and metabolic stability.[1] This guide provides an in-depth comparison of essential in vitro assays for characterizing the biological activity of DSH derivatives, grounded in experimental data and field-proven insights to empower researchers in drug discovery and development.

Core Principles of In Vitro Characterization

The journey of a DSH derivative from a synthetic novelty to a potential therapeutic candidate is paved with a series of rigorous in vitro evaluations. These assays are designed to answer critical questions about a compound's interaction with its biological target, its effect on cellular function, and its drug-like properties. A well-structured in vitro profiling cascade is a self-validating system, where data from multiple, orthogonal assays build a comprehensive and trustworthy biological profile.

I. Primary Target Engagement and Potency Determination

The initial step in characterizing a novel DSH derivative is to confirm its interaction with the intended biological target and quantify its potency. The choice of assay is dictated by the target class.

Enzyme Inhibition and Activity Assays

For DSH derivatives designed as enzyme inhibitors (e.g., kinases, proteases, PARPs), a variety of in vitro assays can be employed to determine their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Case Study: 2,6-Diazaspiro[3.3]heptane Derivatives as PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer agents. Researchers have explored the replacement of the piperazine core in the FDA-approved PARP inhibitor olaparib with diazaspiro systems.[3]

Biochemical assays utilize purified enzymes and substrates to quantify the direct inhibitory effect of a compound.

  • PARP1 Enzyme Inhibition Assay: This assay measures the enzymatic activity of PARP1 in the presence of varying concentrations of the DSH derivative. The reaction typically involves NAD+ and biotinylated NAD+ as substrates and is detected using a streptavidin-horseradish peroxidase conjugate.[3]

Compound IDPARP-1 IC50 (nM)
Olaparib1.5 ± 1.1
10e (DSH analog) 12.6 ± 1.1
15b (DSH analog) 4,397 ± 1.1
Table 1: Comparative PARP-1 inhibition data for Olaparib and two 2,6-diazaspiro[3.3]heptane analogs. Data from Reilly, S. W., et al. (2018).[3]

Experimental Protocol: PARP1 Enzyme Inhibition Assay

  • Plate Preparation: Coat a 96-well plate with histone substrate.

  • Reaction Mixture: Prepare a reaction buffer containing NAD+, biotinylated NAD+, activated DNA, and the PARP1 enzyme.

  • Compound Addition: Add the DSH derivative at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

Confirming that a compound interacts with its target within a cellular environment is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5][6][7] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Workflow for Cellular Thermal Shift Assay (CETSA)

G A Treat cells with DSH derivative B Heat cells to different temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Detect soluble target protein (e.g., Western Blot) D->E F Generate melting curve E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Receptor Binding and Functional Assays

For DSH derivatives targeting G-protein coupled receptors (GPCRs) or other receptors, both binding and functional assays are essential to determine affinity and efficacy.

Case Study: 2,6-Diazaspiro[3.3]heptane Derivatives as Sigma-2 Receptor (σ2R) Ligands

The σ2R is a promising target for cancer therapeutics and diagnostics. Researchers have investigated DSH derivatives as bioisosteres for piperazine in known σ2R ligands.[4]

These assays measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • σ2R Radioligand Binding Assay: This assay is typically performed using rat liver homogenates, which are a rich source of σ2R. [3H]-(+)-pentazocine or [125I]RHM-4 can be used as the radioligand.[4]

Compoundσ2R Ki (nM)σ1R Ki (nM)
Lead Compound (Piperazine)1.2 ± 0.2150 ± 20
DSH Analog 2a >10,000 85 ± 15
DSH Analog 2b >10,000 95 ± 10
Table 2: Comparative sigma receptor binding affinities for a lead piperazine-containing compound and its 2,6-diazaspiro[3.3]heptane analogs. Data from Ammar, M., et al. (2022).[4]

Experimental Protocol: σ2R Radioligand Binding Assay

  • Membrane Preparation: Prepare a membrane homogenate from a tissue rich in the target receptor (e.g., rat liver for σ2R).

  • Reaction Mixture: In a 96-well plate, combine the membrane homogenate, radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the DSH derivative.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Functional assays measure the cellular response following receptor activation or inhibition. Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+).[7][8][9][10][11][12][13][14][15]

  • cAMP Assays: These assays are suitable for GPCRs that couple to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively.[7][9][15][16] Homogeneous time-resolved fluorescence (HTRF) and AlphaScreen are common detection technologies.[16]

  • Calcium Flux Assays: These assays are used for GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium.[10][11][13] Fluorescent calcium indicators like Fluo-8 are widely used with instruments like the Fluorometric Imaging Plate Reader (FLIPR).[10][11][13]

GPCR Signaling Pathways and Corresponding Assays

G cluster_0 GPCR Activation cluster_1 G-Protein Coupling cluster_2 Second Messenger Assays GPCR GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq cAMP_inc cAMP Assay (Increase) Gs->cAMP_inc Activates Adenylyl Cyclase cAMP_dec cAMP Assay (Decrease) Gi->cAMP_dec Inhibits Adenylyl Cyclase Ca_flux Calcium Flux Assay Gq->Ca_flux Activates Phospholipase C

Caption: Relationship between GPCR signaling pathways and common in vitro functional assays.

Ion Channel Modulation Assays

For DSH derivatives targeting ion channels, electrophysiology is the gold standard for characterizing their effects.

This technique provides high-quality data on ion channel function with higher throughput than manual patch clamp.[2][9][10][17][18][19][20][21][22][23][24][25] It is crucial for assessing potential cardiac liability by testing compounds against the hERG channel.[2][10][11][17][18][19][20][25][26]

  • hERG Channel Assay: This assay is a regulatory requirement for preclinical safety assessment. It measures the effect of a compound on the current flowing through the hERG potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[10][11][18][19][20][26]

II. Cellular Activity and Cytotoxicity Assessment

Beyond target engagement, it is essential to evaluate the effect of DSH derivatives on whole cells.

Cell Proliferation and Cytotoxicity Assays

These assays determine the concentration at which a compound inhibits cell growth or induces cell death (IC50 or GI50).

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with damaged membranes, indicating cytotoxicity.

Case Study: Cytotoxicity of DSH-based PARP Inhibitors

The cytotoxicity of DSH-based olaparib analogs was evaluated in various cancer cell lines, including the OVCAR8 ovarian cancer cell line.[3]

Compound IDOVCAR8 Cytotoxicity (EC50, µM)
Olaparib0.2 ± 1.2
10e (DSH analog) 1.4 ± 1.1
15b (DSH analog) 3.8 ± 1.2
Table 3: Comparative cytotoxicity of Olaparib and its 2,6-diazaspiro[3.3]heptane analogs in the OVCAR8 cell line. Data from Reilly, S. W., et al. (2018).[3]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DSH derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

III. In Vitro ADME and Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify compounds with favorable drug-like characteristics.[12][21][24][27]

Physicochemical Properties
  • Solubility: Assessed by methods like nephelometry.

  • Lipophilicity (LogD): Determined by shake-flask or chromatographic methods.

Absorption and Permeability
  • Caco-2 Permeability Assay: Uses a monolayer of Caco-2 cells to predict intestinal absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to assess passive permeability.

Metabolism and Stability
  • Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes.

  • Hepatocyte Stability Assay: Uses primary hepatocytes to provide a more comprehensive assessment of metabolic stability.

  • Cytochrome P450 (CYP) Inhibition Assay: Evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[12]

Transporter Interactions
  • Transporter Substrate and Inhibition Assays: These assays determine if a compound is a substrate or inhibitor of key uptake (e.g., OATP, OCT) or efflux (e.g., P-gp, BCRP) transporters.[22][23][28][29] These are typically performed in cell lines overexpressing the transporter of interest.[22][29]

In Vitro ADME Profiling Cascade

G cluster_0 Early Stage Screening cluster_1 Lead Optimization A Physicochemical Properties (Solubility, LogD) D Hepatocyte Stability A->D B Microsomal Stability B->D C Caco-2/PAMPA Permeability E CYP Inhibition C->E F Transporter Interaction D->F G Plasma Protein Binding E->G

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,6-Diazaspiro[3.3]heptane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-diazaspiro[3.3]heptane scaffold has emerged from the "escape from flatland" movement in medicinal chemistry as a compelling structural motif. Its rigid, three-dimensional geometry offers a distinct advantage over more flexible, traditional cyclic amines like piperazine. This guide provides an in-depth comparison of the structure-activity relationships of 2,6-diazaspiro[3.3]heptane ligands, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present supporting data, and provide validated protocols to empower your own discovery programs.

The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Core

The 2,6-diazaspiro[3.3]heptane framework is most frequently employed as a bioisostere for the piperazine ring, a ubiquitous component in countless bioactive molecules. While piperazine offers synthetic accessibility, its conformational flexibility can be a double-edged sword, potentially leading to off-target effects and a higher entropic penalty upon binding. The diazaspiro[3.3]heptane core addresses this by introducing conformational rigidity.

However, this is not a simple one-to-one replacement. The spirocyclic nature imparts a fundamental change in molecular topology. As illustrated below, the switch from a piperazine to a 2,6-diazaspiro[3.3]heptane core increases the distance between the two nitrogen atoms and, critically, induces an approximate 90° twist in the orientation of the substituents.[1] This geometric shift is the primary driver of the often dramatic changes observed in biological activity.

G cluster_0 Piperazine Core cluster_1 2,6-Diazaspiro[3.3]heptane Core a R1-N b N-R2 a->b ~2.9 Å Linear/Chair Conformation c R1-N d N-R2 c->d ~4.2 Å 90° Twist (Orthogonal) G cluster_0 SAR Summary at σ2 Receptor Piperazine Piperazine Core (Lead Compound) DS_Heptane 2,6-Diazaspiro[3.3]heptane Piperazine->DS_Heptane Bioisosteric Replacement DB_Heptane 2,5-Diazabicyclo[2.2.1]heptane Piperazine->DB_Heptane Bioisosteric Replacement Homopiperazine Homopiperazine Piperazine->Homopiperazine Bioisosteric Replacement Affinity_Loss Total Loss of σ2 Affinity DS_Heptane->Affinity_Loss Affinity_Gain Potent σ2 Affinity (nM) DB_Heptane->Affinity_Gain Homopiperazine->Affinity_Gain

Caption: Impact of core modification on σ2 receptor affinity.

Broader Context: Performance Across Diverse Targets

The utility of the 2,6-diazaspiro[3.3]heptane scaffold is highly target-dependent. While it failed in the σ2R case above, it has shown promise in other contexts.

  • SOS1 Agonists: In a series of Son of sevenless homolog 1 (SOS1) agonists, replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane led to a 3-fold improvement in binding. The authors attributed this to a lower entropic binding penalty due to rigidity and a stronger ionic interaction with the protein. [1]* GPR119 Agonists: Conversely, in a series targeting G-protein coupled receptor 119 (GPR119), the same substitution caused a >800-fold loss in potency . Here, the precise orientation of a carbamate acceptor group was crucial, and the geometry of the spiro-scaffold was incompatible. [1]* Dopamine D3 Antagonists: A similar outcome was seen with D3 antagonists, where an approximate 100-fold loss of potency was observed. [1] These examples underscore the core principle: the 2,6-diazaspiro[3.3]heptane is not a universally "better" piperazine. It is a geometrically distinct tool that can either solve or create SAR challenges depending on the specific binding hypothesis.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data is built on robust and reproducible synthetic and analytical methods. Below are detailed protocols for the synthesis and evaluation of 2,6-diazaspiro[3.3]heptane ligands, based on established literature procedures. [2][3]

Workflow for Ligand Synthesis

G start Boc-2,6-diazaspiro[3.3]heptane step1 Step 1: N-Arylation (Buchwald-Hartwig Coupling) start->step1 reagents1 Aryl Halide, Pd₂(dba)₃, RuPhos, NaO-t-Bu, Dioxane step1->reagents1 step2 Step 2: Boc-Deprotection step1->step2 reagents2 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) step2->reagents2 step3 Step 3: Final Coupling (N-Alkylation) step2->step3 reagents3 R-Linker-LG (e.g., Bromoalkyl-Benzimidazolone), K₂CO₃, DMF step3->reagents3 product Final Ligand step3->product

Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptane ligands.

Step 1: Synthesis of Protected N-Arylated Intermediate
  • Setup: To an oven-dried flask under an argon atmosphere, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 equiv.), the desired aryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). [3]2. Reaction: Add anhydrous dioxane via syringe. Heat the reaction mixture to 100 °C and stir for 20-30 minutes. Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the protected N-arylated product.

Step 2: Boc-Deprotection
  • Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA) (approx. 10 equivalents) dropwise at room temperature. Stir for 3 hours or until LC-MS confirms complete deprotection. Note: Strong acid conditions using HCl can cause ring-opening of the diazaspiro[3.3]heptane core; TFA is the preferred method. [2]3. Workup: Carefully neutralize the reaction mixture by slow addition to a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine, which is often used in the next step without further purification.

Step 3: Final N-Alkylation to Target Ligand
  • Setup: To a solution of the N-arylated free amine from Step 2 (1.0 equiv.) in anhydrous dimethylformamide (DMF), add the desired alkylating agent (e.g., bromoalkyl-substituted benzimidazolone, 1.2 equiv.) and potassium carbonate (2.5 equiv.). [3]2. Reaction: Heat the mixture to 80 °C and stir overnight, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or preparative HPLC.

Protocol: Competitive Radioligand Binding Assay
  • Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., σ2R/TMEM97).

  • Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [³H]-DTG for sigma receptors) and varying concentrations of the unlabeled test compound (the synthesized ligand).

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 120 minutes at room temperature).

  • Separation: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the IC₅₀ value (the concentration of test ligand that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Outlook

The 2,6-diazaspiro[3.3]heptane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a rigid, three-dimensional alternative to piperazine that can favorably modulate physicochemical properties. However, this guide demonstrates through comparative data that it is not a "magic bullet" bioisostere. Its unique orthogonal geometry can lead to profound and context-dependent changes in biological activity, ranging from multi-fold potency improvements to a complete loss of affinity.

The key takeaway for drug discovery professionals is that the decision to incorporate a 2,6-diazaspiro[3.3]heptane core must be hypothesis-driven, ideally supported by structural biology or detailed computational modeling of the target's binding site. Its successful application relies on a deep understanding of the precise spatial arrangement required for molecular recognition.

References

  • Alsharif, W. F., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • ResearchGate (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]

  • ResearchGate (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

  • Sci-Hub (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1455-1461. [Link]

  • ResearchGate (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432-6435. [Link]

Sources

A Tale of Two Scaffolds: Conformational Rigidity of Diazaspiro[3.3]heptane versus Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine ring has long been a stalwart scaffold, prized for its favorable physicochemical properties and synthetic tractability.[1] However, its inherent conformational flexibility can present challenges in achieving optimal target engagement and metabolic stability. This has spurred the exploration of rigid bioisosteres, with 2,6-diazaspiro[3.3]heptane emerging as a compelling three-dimensional alternative.[2] This guide provides a comprehensive comparison of the conformational rigidity of these two pivotal nitrogen-containing heterocycles, supported by experimental data and computational insights, to inform strategic decisions in modern drug discovery.

The Flexible Stalwart: Conformational Dynamics of Piperazine

The six-membered piperazine ring predominantly adopts a chair conformation, which is in dynamic equilibrium through a process of ring inversion, or "ring flipping."[3] This interconversion between two energetically equivalent chair forms proceeds through higher-energy twist-boat and boat transition states. The energy barrier to this inversion is a critical parameter that defines the conformational flexibility of the piperazine scaffold.

The piperazine ring's ability to readily interconvert between conformations allows it to adapt to the steric requirements of various biological targets. However, this flexibility can also be a double-edged sword, potentially leading to a loss of binding affinity due to entropic penalties and the adoption of inactive conformations.

The Rigid Challenger: The Constrained World of Diazaspiro[3.3]heptane

In stark contrast to the dynamic nature of piperazine, 2,6-diazaspiro[3.3]heptane is a conformationally rigid scaffold.[4] This rigidity is a direct consequence of its unique spirocyclic structure, which consists of two fused four-membered azetidine rings.[2] The spirocyclic fusion point locks the two rings in a perpendicular orientation, severely restricting the conformational freedom of the entire molecule.

This inherent rigidity provides a well-defined and predictable three-dimensional arrangement of the nitrogen atoms and their substituents, which can be a significant advantage in rational drug design. By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic cost of binding can be minimized, potentially leading to enhanced potency and selectivity.

Head-to-Head Comparison: A Data-Driven Analysis

To objectively compare the conformational rigidity and its implications, we will now delve into the experimental and computational data that characterize these two scaffolds.

Conformational Energy Landscapes

The conformational flexibility of a molecule is best described by its potential energy surface, which maps the energy of the molecule as a function of its geometry. For cyclic systems like piperazine, the key feature of this landscape is the energy barrier to ring inversion.

dot

Caption: Comparative energy landscapes of piperazine and diazaspiro[3.3]heptane.

Piperazine: Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in quantifying the energy barrier for piperazine's ring inversion. For N,N'-dimethylpiperazine, the free energy of activation (ΔG‡) for this process has been experimentally determined to be approximately 55.7 kJ/mol (13.3 kcal/mol). This relatively low barrier allows for rapid interconversion at room temperature. For other substituted piperazines, these barriers can range from 56 to 80 kJ/mol.

Diazaspiro[3.3]heptane: Due to its rigid spirocyclic nature, 2,6-diazaspiro[3.3]heptane does not undergo a ring inversion process analogous to piperazine. Its conformational landscape is characterized by a single, deep energy well. The inherent rigidity stems from the significant ring strain of the fused azetidine rings. While specific experimental determination of a "ring flip" barrier is not applicable, computational studies on the parent hydrocarbon, spiro[3.3]heptane, have calculated a high strain energy of 51.0 kcal/mol, underscoring the energetic penalty of deviating from its ground-state geometry. This high strain energy contributes to its conformational rigidity.

Physicochemical Properties

The conformational differences between these two scaffolds also manifest in their physicochemical properties, which are critical for drug-like characteristics.

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImplication in Drug Design
pKa ~9.8 and 5.7Generally higher than piperazineThe increased basicity of diazaspiro[3.3]heptane can influence solubility, salt formation, and off-target interactions.[5]
logD7.4 Variable, can be modulated by substituentsOften lower than the corresponding piperazine analogue, despite the addition of a carbon atom.[5]The counterintuitive decrease in lipophilicity for the spirocycle can be advantageous for improving solubility and reducing metabolic clearance.
Molecular Shape Flexible, dynamic chair conformationsRigid, three-dimensional, "spiro-twisted"The well-defined vectoral projection of substituents on the diazaspiro[3.3]heptane scaffold allows for more precise and rigid placement of pharmacophoric groups.[5]

Experimental Workflows for Conformational Analysis

The determination of conformational rigidity relies on a combination of experimental techniques and computational modeling.

Dynamic NMR (DNMR) Spectroscopy for Piperazine Ring Inversion

DNMR is the primary experimental method for quantifying the energy barrier of dynamic processes like the ring inversion of piperazine.

Experimental Protocol: Variable Temperature 1H NMR

  • Sample Preparation: Dissolve the piperazine derivative in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or toluene) that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature.

  • Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20°C. At each temperature, allow the sample to equilibrate for at least 5 minutes before acquiring a spectrum.

  • Coalescence Temperature (Tc): As the temperature is lowered, the rate of ring inversion slows down. The single, averaged signal for the axial and equatorial protons will broaden and eventually split into two distinct signals. The temperature at which these two signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation.

dot

DNMR_Workflow cluster_protocol Dynamic NMR Protocol Start Room Temp Spectrum (Averaged Signals) Decrease_T Decrease Temperature Start->Decrease_T Equilibrate Equilibrate Sample Decrease_T->Equilibrate Acquire_Spectrum Acquire Spectrum Equilibrate->Acquire_Spectrum Coalescence Observe Coalescence Acquire_Spectrum->Coalescence Identify Tc Low_T Low Temp Spectrum (Separate Signals) Coalescence->Low_T Calculate Calculate ΔG‡ Low_T->Calculate

Caption: Workflow for determining the energy barrier of piperazine ring inversion using Dynamic NMR.

Computational Chemistry for Diazaspiro[3.3]heptane Rigidity

Given the absence of a dynamic equilibrium for diazaspiro[3.3]heptane, computational methods are essential to characterize its rigidity.

Workflow: Conformational Search and Strain Energy Calculation

  • Structure Building: Construct the 3D model of the 2,6-diazaspiro[3.3]heptane derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. For a rigid molecule like diazaspiro[3.3]heptane, this search is expected to yield a single dominant conformation.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the lowest energy conformer using a high-level quantum mechanics method (e.g., Density Functional Theory with a suitable basis set).

  • Strain Energy Calculation (Optional but informative): The ring strain energy can be estimated by comparing the energy of the cyclic molecule to that of an appropriate acyclic reference compound through a homodesmotic reaction. This provides a quantitative measure of the inherent strain that contributes to its rigidity.

Impact on Drug Discovery and Development

The choice between a flexible piperazine and a rigid diazaspiro[3.3]heptane scaffold has profound implications for the properties of a drug candidate.

Metabolic Stability

A significant driver for replacing piperazine with diazaspiro[3.3]heptane is the potential for improved metabolic stability. The flexible nature of piperazine can allow it to adopt conformations that are susceptible to metabolism by cytochrome P450 enzymes. The rigid nature of diazaspiro[3.3]heptane can restrict access to metabolic sites, thereby reducing the rate of clearance. While several studies anecdotally report improved metabolic stability with this substitution, more head-to-head quantitative data is needed to establish a general trend.

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.

  • Preparation: Prepare solutions of the test compound, liver microsomes (human, rat, etc.), and an NADPH-regenerating system.

  • Incubation: Incubate the test compound with the liver microsomes at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

dot

Metabolic_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow Prepare Prepare Reagents Incubate Incubate Compound with Microsomes at 37°C Prepare->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Experimental workflow for determining in vitro metabolic stability.

Conclusion: A Strategic Choice in Scaffold Hopping

The decision to employ a piperazine or a diazaspiro[3.3]heptane scaffold is a strategic one that should be guided by the specific objectives of the drug discovery program. Piperazine remains an invaluable and versatile building block, particularly in the early stages of lead discovery, where its flexibility can be advantageous for exploring the chemical space around a target.

However, as a program progresses towards lead optimization, the liabilities associated with piperazine's conformational flexibility and potential metabolic instability may necessitate a "scaffold hop" to a more rigid alternative. In this context, 2,6-diazaspiro[3.3]heptane presents a compelling option, offering a conformationally constrained framework that can lead to improvements in potency, selectivity, and metabolic stability. The increased three-dimensionality of the spirocyclic system can also provide access to novel intellectual property space.

As with any bioisosteric replacement, the substitution of piperazine with diazaspiro[3.3]heptane is not a guaranteed solution and must be evaluated on a case-by-case basis. The significant alteration in geometry and basicity can lead to a loss of binding affinity if the original, flexible piperazine conformation was optimal for target engagement.[5] Nevertheless, the growing body of literature showcasing the successful application of diazaspiro[3.3]heptanes underscores their importance as a valuable tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates.

References

  • Waring, M. J., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(6), 968-973. Available at: [Link][5][6]

  • Natho, P., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link][7][8]

  • Stocks, M. J., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. Available at: [Link][9]

  • Chekler, E. L. P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Available at: [Link][6][10]

  • Fonsi, M., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 862-869. Available at: [Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 441-448. Available at: [Link]

  • Chiba, M., et al. (2009). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. AAPS Journal, 11(2), 262-276. Available at: [Link][11]

  • Sohl, C. D., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(8), 2166-2181. Available at: [Link][8][10]

  • Hudlicky, T., et al. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Chemistry, 2(2), 347-360. Available at: [Link]

  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Available at: [Link][5]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Available at: [Link][12]

  • University of Cambridge. (2018). Variable Temperature NMR Experiments. Available at: [Link][1]

  • Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(49), e202312423. Available at: [Link][13][14]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42021-42032. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Available at: [Link][15]

  • ResearchGate. (n.d.). In vitro–in vivo extrapolation of hepatic clearance as a flow chart. Available at: [Link][12]

  • SciSpace. (2023, April 11). The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P45. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 12.3: Conformations of Cycloalkanes. Available at: [Link]

Sources

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical matter with superior pharmacological profiles is a central theme in modern drug discovery. The rigid, three-dimensional architecture of the 2,6-diazaspiro[3.3]heptane scaffold has positioned it as an attractive bioisostere for the ubiquitous piperazine moiety, offering a potential escape from "flatland" and its associated metabolic liabilities.[1] The commercially available 2,6-ditosyl-2,6-diazaspiro[3.3]heptane has served as a common entry point for accessing this valuable scaffold. However, the inherent challenges associated with the removal of the robust tosyl protecting groups necessitate a critical evaluation of alternative strategies and scaffolds. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental data and protocols to aid researchers in making informed decisions for their drug discovery programs.

The Merits and Demerits of this compound

The spiro[3.3]heptane framework, with its two fused four-membered azetidine rings, imparts a rigid, non-planar geometry that can enhance target engagement and improve physicochemical properties.[1] The ditosyl-protected derivative offers a stable, crystalline solid that is readily available for initial synthetic explorations.

However, the primary drawback of this starting material lies in the harsh conditions required for the deprotection of the tosyl groups. These conditions, often involving strong acids at high temperatures (e.g., HBr in acetic acid with phenol), can be incompatible with sensitive functional groups elsewhere in the molecule and may lead to undesired side reactions, including ring-opening of the strained azetidine rings.[2] This limitation can significantly constrain the synthetic routes and the diversity of accessible analogues.

Strategic Alternatives: A Comparative Analysis

To circumvent the challenges of tosyl deprotection, medicinal chemists have turned to a range of alternative scaffolds and protecting group strategies. This section provides a comparative overview of the most promising alternatives.

Alternative Protecting Groups for 2,6-Diazaspiro[3.3]heptane

The most direct alternative to the ditosyl derivative is the use of more labile protecting groups on the 2,6-diazaspiro[3.3]heptane core.

  • Mono-Boc-2,6-diazaspiro[3.3]heptane: This is arguably the most versatile and widely adopted alternative.[3][4] The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions (e.g., TFA in DCM) that are generally milder than those required for tosyl removal.[2] The mono-protected nature of this building block allows for sequential functionalization of the two nitrogen atoms, providing greater control over the synthesis of unsymmetrical derivatives.[3]

  • Dibenzyl-2,6-diazaspiro[3.3]heptane: The benzyl group offers an orthogonal deprotection strategy via catalytic transfer hydrogenation.[5][6] This method is typically mild and compatible with a wide range of functional groups.

Table 1: Comparison of Protecting Group Strategies for 2,6-Diazaspiro[3.3]heptane

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages
Tosyl (Ts) Strong acid (e.g., HBr/phenol, conc. H₂SO₄)[7]High stability, crystalline solidsHarsh deprotection, potential for side reactions[2]
Boc Mild acid (e.g., TFA, HCl in dioxane)[2]Mild deprotection, allows for orthogonal strategiesAcid sensitivity
Benzyl (Bn) Catalytic transfer hydrogenation (e.g., H₂, Pd/C; ammonium formate, Pd/C)[5][6]Mild, orthogonal to acid/base labile groupsPotential for catalyst poisoning, may affect other reducible groups
Alternative Spirocyclic Diamine Scaffolds

Expanding beyond the [3.3] system, other diazaspiroalkanes offer different spatial arrangements of the nitrogen atoms and altered physicochemical properties.

  • 2,7-Diazaspiro[3.5]nonane: This scaffold, featuring a four-membered and a six-membered ring, has been explored in the development of GPR119 agonists and sigma receptor ligands.[8][9] It provides a different vector for substituent placement compared to the [3.3] system.

  • 2,7-Diazaspiro[4.4]nonane: Comprising two five-membered rings, this scaffold has been investigated for its potential in neuroscience research, with derivatives showing anticonvulsant activity and modulation of sigma receptors.[10]

  • 2,6-Diazaspiro[3.4]octane and 2,6-Diazaspiro[3.5]nonane: These asymmetrically substituted spirocycles provide additional diversity in terms of ring size and conformational flexibility.[11]

Table 2: Physicochemical Properties of Selected Diazaspiroalkane Cores

ScaffoldStructureMolecular Weight ( g/mol )cLogP
2,6-Diazaspiro[3.3]heptane 98.15[12]-1.1
2,7-Diazaspiro[3.5]nonane 126.21-0.4
2,7-Diazaspiro[4.4]nonane 126.21-0.1

Note: cLogP values are calculated estimates and can vary depending on the software used.

Bridged Bicyclic Diamines

Bridged systems offer a higher degree of rigidity and defined exit vectors for substituents compared to their spirocyclic counterparts.

  • 2,5-Diazabicyclo[2.2.1]heptane: This rigid, bridged scaffold has shown promise in maintaining or even improving binding affinity when replacing a piperazine moiety in certain contexts.[2]

Experimental Protocols

To provide a practical guide for researchers, this section details key experimental procedures for the synthesis and deprotection of relevant compounds.

Synthesis of Mono-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a scalable synthesis of the versatile mono-Boc protected building block.[3][4]

G cluster_0 Synthesis of Precursor cluster_1 Deprotection and Mono-protection start Dibenzyl Azetidine-3,3-dicarboxylate step1 Reduction to Diol start->step1 LiAlH₄, THF step2 Mesylation step1->step2 MsCl, Et₃N, DCM step3 Cyclization with Benzylamine step2->step3 BnNH₂, Heat step4 Dibenzyl-2,6-diazaspiro[3.3]heptane step3->step4 step5 Hydrogenolysis step4->step5 H₂, Pd/C, EtOH step6 Mono-Boc Protection step5->step6 Boc₂O, Et₃N, DCM end end step6->end Mono-Boc-2,6-diazaspiro[3.3]heptane

Caption: Synthetic workflow for Mono-Boc-2,6-diazaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Reduction of Dibenzyl Azetidine-3,3-dicarboxylate: To a solution of dibenzyl azetidine-3,3-dicarboxylate in anhydrous THF at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF. Stir the mixture at room temperature for 12 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to afford the diol.

  • Mesylation of the Diol: Dissolve the diol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the dimesylate.

  • Cyclization with Benzylamine: To a solution of the dimesylate in a suitable high-boiling solvent such as acetonitrile, add benzylamine (BnNH₂) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, concentrate, and purify by column chromatography to obtain dibenzyl-2,6-diazaspiro[3.3]heptane.

  • Hydrogenolysis: Dissolve the dibenzyl-2,6-diazaspiro[3.3]heptane in ethanol and add 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite and concentrate the filtrate.

  • Mono-Boc Protection: Dissolve the crude 2,6-diazaspiro[3.3]heptane in DCM and cool to 0 °C. Add Et₃N followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM. Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield mono-Boc-2,6-diazaspiro[3.3]heptane.

Deprotection of this compound

This protocol outlines the classical, albeit harsh, method for tosyl group removal.

G start This compound step1 Acidic Hydrolysis start->step1 HBr (33% in AcOH), Phenol, 100 °C end 2,6-Diazaspiro[3.3]heptane (as salt) step1->end

Caption: Deprotection of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound and phenol.

  • Acid Addition: Carefully add a 33% solution of hydrobromic acid (HBr) in acetic acid.

  • Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether. The product will precipitate as the hydrobromide salt.

  • Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Case Study: Bioisosteric Replacement of Piperazine

The utility of 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere has been demonstrated in several drug discovery programs. For instance, replacing the piperazine moiety in certain sigma-2 receptor (σ2R) ligands with a 2,6-diazaspiro[3.3]heptane core resulted in a loss of affinity, highlighting the sensitivity of this particular target to the specific geometry of the diamine.[2] However, in other cases, this replacement has led to improved metabolic stability and maintained or even enhanced potency.[13] These mixed results underscore the importance of empirical testing and the context-dependent nature of bioisosteric replacements.

Conclusion and Future Perspectives

While this compound has been a valuable entry point to a unique chemical space, its utility is hampered by the harsh deprotection conditions. The availability of milder and more versatile alternatives, particularly mono-Boc-2,6-diazaspiro[3.3]heptane, provides a more strategic approach for incorporating this rigid scaffold into drug candidates. Furthermore, the exploration of other diazaspiroalkanes and bridged bicyclic diamines offers a rich landscape for fine-tuning the three-dimensional structure and physicochemical properties of lead compounds. As the drive to escape "flatland" continues, these alternative scaffolds will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547.
  • Dorado, Jr., F. P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Hentemann, M. F., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 12(11), 1774–1781.
  • Hill, M. D., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

  • Johansson, H., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry, 64(19), 14357–14371.
  • MySkinRecipes. (n.d.). 2,7-DIAZASPIRO[3.5]NONANE 2HCL. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new....
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Sivanandaiah, K. M., et al. (1984). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 23B(4), 309-312.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Ouchi, H., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21991–21998.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[4.
  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Aksenov, A. V., et al. (2020). 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. RSC Advances, 10(56), 33931–33943.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847.
  • Toronto Metropolitan University. (n.d.). 2,6-Diazaspiro3.

Sources

The Ascendant Spirocycle: A Comparative Guide to Replacing Piperazine with 2,6-Diazaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the piperazine ring is a familiar ally. Found in the architecture of over 100 FDA-approved drugs, its prevalence is a testament to its favorable physicochemical properties and synthetic tractability.[1] However, the very flexibility and metabolic susceptibility of the piperazine moiety can present significant hurdles in the intricate process of drug optimization. Enter 2,6-diazaspiro[3.3]heptane (DSH), a rigid and three-dimensional bioisostere that is rapidly gaining prominence as a powerful tool to overcome these challenges.[1]

This guide provides an in-depth, objective comparison of 2,6-diazaspiro[3.3]heptane and piperazine, offering experimental data and case studies to inform strategic decisions in drug design. As senior application scientists, we aim to explain the causality behind experimental choices and provide self-validating protocols to empower researchers in their quest for novel therapeutics.

A Tale of Two Scaffolds: Structural and Physicochemical Divergence

The fundamental distinction between piperazine and DSH lies in their topology. Piperazine, a six-membered ring, typically adopts a flexible chair conformation. In contrast, DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings. This structural disparity has profound implications for their three-dimensional shape and, consequently, their physicochemical properties. The rigidity of the DSH scaffold provides a more defined orientation for substituents, potentially leading to enhanced target engagement and improved selectivity.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph Piperazine A[]; end subgraph "2,6-Diazaspiro[3.3]heptane" B[]; end A -- "Bioisosteric Replacement" --> B; } Structural comparison of piperazine and 2,6-diazaspiro[3.3]heptane.

One of the most significant advantages of replacing piperazine with DSH is the potential to reduce lipophilicity, a critical parameter in drug development that influences solubility, permeability, and metabolic stability. The spirocyclic nature of DSH, despite adding a carbon atom, often leads to a decrease in the distribution coefficient (logD), which can be attributed to the molecule's more compact and three-dimensional shape, reducing its interaction with nonpolar environments.

Head-to-Head Comparison: A Data-Driven Analysis

The true value of a bioisosteric replacement is ultimately determined by its impact on a molecule's biological activity and pharmacokinetic profile. The following table summarizes key experimental data from published case studies, directly comparing piperazine-containing compounds with their DSH-containing analogs.

Target ClassPiperazine Analog2,6-Diazaspiro[3.3]heptane AnalogPotency (IC₅₀/EC₅₀) Ratio (DSH/Pip)ΔlogD (DSH - Pip)Impact on ADME ProfileReference
GPR119 Agonist Compound 21a Compound 21b >800-0.3Improved hERG and metabolic stability (HLM/RH); no significant change in permeability (MDCK).[2]
PARP-1 Inhibitor Olaparib (piperazine-like core)Compound 10e ~2.5Not Reported10e showed reduced DNA damaging properties compared to olaparib.[3][2][3]
SOS1 Inhibitor Analog of BAY-293 (piperazine)BAY-293 (DSH)~0.33 (3-fold improvement)Not ReportedData not available.[2]
σ2 Receptor Ligand Compound 1 Compound with DSHSignificant loss of affinityNot ReportedData not available.

Case Studies in Focus: Where DSH Shines and Where it Falls Short

The decision to employ a bioisosteric replacement is highly context-dependent, and the success of the DSH-for-piperazine swap is no exception.

GPR119 Agonists: A Cautionary Tale of Conformational Constraint

In a series of GPR119 agonists, the replacement of a central piperazine with a 2,6-diazaspiro[3.3]heptane moiety (compound 21b vs. 21a ) led to a dramatic loss in potency of over 800-fold.[2] While the DSH analog did offer improvements in lipophilicity and metabolic stability, the rigid nature of the spirocycle likely altered the crucial orientation of a carbamate acceptor group, demonstrating that the conformational freedom of the piperazine was essential for optimal receptor binding in this specific scaffold.[2]

dot graph TD { subgraph "Lead Optimization Workflow" A[Hit Identification] --> B{Lead Compound with Piperazine}; B --> C{Identified Liabilities(e.g., Metabolism, Off-target)}; C --> D[Bioisosteric Replacement Strategy]; D --> E[Synthesize DSH Analog]; E --> F[In Vitro & In Vivo Testing]; F --> G{New/Unresolved Liabilities}; F --> H[Improved Candidate]; end } A general workflow for lead optimization involving bioisosteric replacement.

PARP-1 Inhibitors: Mitigating Toxicity While Retaining Potency

In the development of PARP-1 inhibitors, the substitution of a piperazine-like core in olaparib with a DSH derivative (10e ) resulted in a compound with a slightly reduced but still potent PARP-1 affinity (IC₅₀ of 12.6 nM).[3] Crucially, this DSH-containing analog exhibited reduced DNA damaging properties, suggesting a potential avenue for developing non-cytotoxic PARP inhibitors for applications in inflammatory diseases.[3]

SOS1 Inhibitors: Enhancing Potency Through Rigidity

For inhibitors of the Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor for RAS, the replacement of a piperazine with 2,6-diazaspiro[3.3]heptane in the inhibitor BAY-293 led to a 3-fold improvement in binding affinity (IC₅₀ = 21 nM).[2] This enhancement is attributed to the increased rigidity of the DSH scaffold, which likely reduces the entropic penalty upon binding to the target protein.[2]

σ2 Receptor Ligands: A Mismatch for the Binding Pocket

In a study of σ2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes, including 2,6-diazaspiro[3.3]heptane, generally resulted in a significant loss of affinity for the σ2 receptor. This suggests that the specific geometry and vector projections of the piperazine ring were critical for optimal interactions within the σ2 receptor binding site.

Experimental Protocols: Synthesizing the Building Blocks for Innovation

The successful implementation of the DSH-for-piperazine replacement strategy hinges on robust and reliable synthetic protocols. Below, we provide a detailed, step-by-step methodology for the synthesis of the key mono-Boc-protected 2,6-diazaspiro[3.3]heptane intermediate and its subsequent arylation.

dot graph TD { subgraph "Synthesis Workflow" A[Starting Materials] --> B(Cyclization to DSH Core); B --> C{Protection (e.g., Boc)}; C --> D[Functionalization (e.g., Buchwald-Hartwig)]; D --> E[Final Compound]; end } A simplified workflow for the synthesis of DSH-containing compounds.

Protocol 1: Synthesis of Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane

A practical and scalable synthesis of mono-Boc-protected 2,6-diazaspiro[3.3]heptane is crucial for its widespread use in medicinal chemistry.[1][4] While several routes have been reported, a common strategy involves the construction of the spirocyclic core followed by selective protection of one of the nitrogen atoms.

Step 1: Synthesis of 2,6-Diazaspiro[3.3]heptane Dihydrochloride

This protocol is adapted from established literature procedures for similar spirocyclic systems and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Starting Materials: Combine dibromoneopentyl glycol and the appropriate amine starting materials in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography to obtain 2,6-diazaspiro[3.3]heptane dihydrochloride.

Step 2: Mono-N-Boc Protection

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-diazaspiro[3.3]heptane dihydrochloride in a mixture of water and a suitable organic solvent (e.g., dichloromethane).[3]

  • Reagent Addition: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford mono-Boc-2,6-diazaspiro[3.3]heptane.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl-2,6-diazaspiro[3.3]heptanes.[1][5]

  • Reaction Setup: In a reaction vessel, combine mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane.

Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit

The bioisosteric replacement of piperazine with 2,6-diazaspiro[3.3]heptane is a compelling strategy in modern drug discovery. The rigid, three-dimensional nature of the DSH scaffold can lead to significant improvements in physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability. However, as the case studies demonstrate, the success of this replacement is not universal and is highly dependent on the specific molecular context and the requirements of the target binding site.

By providing a data-driven comparison and detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to strategically employ 2,6-diazaspiro[3.3]heptane as a means to overcome the limitations of the piperazine moiety and ultimately accelerate the discovery of novel and improved therapeutics.

References

  • Xu, K., Hsieh, C. J., Lee, J. Y., Riad, A., Izzo, N. J., Look, G., ... & Mach, R. H. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(4), 529-535. [Link]

  • Hillig, R. C., et al. (2019). Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction. Proceedings of the National Academy of Sciences, 116(7), 2551-2560. [Link]

  • Burt, T. M., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 11(12), 5037-5047. [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Organic Syntheses. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. 101, 410-422. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, establishing rigorous safety and disposal protocols for 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane is paramount. This guide provides a comprehensive framework for its proper disposal, synthesized from safety data for structurally related diazaspiroheptane and tosyl compounds. Given the absence of a specific Safety Data Sheet (SDS) for the exact molecule, a conservative approach, treating the compound as hazardous, is mandated.

Immediate Safety & Hazard Assessment

While specific toxicological data for this compound is not yet established, analogous compounds suggest a range of potential hazards. The core structure, a diazaspiro[3.3]heptane, and the presence of tosyl groups necessitate careful handling.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][5][6]

  • Harmful if Swallowed or Inhaled: Similar to related compounds, ingestion or significant inhalation could be harmful.[1][3][5][6]

Therefore, all handling and disposal operations must be conducted under the assumption that the compound is hazardous.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following should be considered mandatory when handling this compound in any form (solid, solution, or as waste).

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[7][8]Protects against splashes of solutions or airborne solid particles from contacting the eyes, which are highly susceptible to irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[6][7][9]Prevents direct skin contact, a primary route of exposure that can lead to irritation.[3][4] Proper removal technique is crucial to avoid cross-contamination.[7]
Body Protection A lab coat or chemical-resistant apron. Launder contaminated clothing separately before reuse.[1][10]Minimizes the risk of the compound coming into contact with personal clothing and underlying skin.
Respiratory Use in a well-ventilated area is required. A dust respirator or full-face respirator may be necessary.[1][9][10]Prevents inhalation of airborne particles, especially when handling the solid compound or generating dust.[1][2]
Step-by-Step Disposal Workflow

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sewer system.[7][8][11] All waste must be treated as hazardous chemical waste.

Step 1: Segregation and Collection

  • Action: Immediately place any waste material (e.g., residual solid, contaminated consumables like weigh paper or pipette tips) into a designated, clean, and dry sealable container.[1]

  • Causality: Proper segregation at the point of generation is critical to prevent accidental mixing with incompatible waste streams, which could lead to unforeseen chemical reactions. The container must be sealable to prevent the escape of dust or vapors.

Step 2: Labeling

  • Action: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Causality: Accurate labeling is a regulatory requirement and ensures that environmental health and safety (EHS) personnel can manage and dispose of the waste correctly and safely.

Step 3: Temporary Storage

  • Action: Store the sealed waste container in a designated, well-ventilated, and secured area, away from incompatible materials.[1][2][8] The storage area should be cool and dry.[8]

  • Causality: Proper temporary storage minimizes the risk of spills, exposure, and degradation of the waste. Storing in a well-ventilated area prevents the potential buildup of any harmful vapors.[1]

Step 4: Final Disposal

  • Action: Arrange for pickup and disposal through a licensed hazardous waste disposal company or your institution's EHS department.[3][4][7]

  • Causality: Disposal of chemical waste is highly regulated. Professional disposal services have the permits and facilities to handle and process hazardous materials in an environmentally sound manner, often through methods like high-temperature incineration with flue gas scrubbing.[7][8]

Workflow Diagram: Disposal of this compound

G A Generation of Waste (e.g., residual solid, contaminated items) B Step 1: Segregate Waste Place in a clean, dry, sealable container. A->B Immediate Action C Step 2: Label Container 'Hazardous Waste' 'this compound' B->C Ensure Safety D Step 3: Temporary Storage Store in a designated, cool, dry, and well-ventilated secure area. C->D Await Pickup E Step 4: Final Disposal Contact licensed waste disposal company or institutional EHS. D->E Scheduled Pickup F Disposed of in accordance with local, national, and international regulations. E->F

A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.[1]

  • Control Contact: Ensure all responders are wearing the appropriate PPE as outlined in Section 2. Avoid breathing in any dust generated from a solid spill.[1]

  • Containment: Prevent the spill from entering drains or water courses.[1][11]

  • Cleanup:

    • For Dry Spills: Use dry cleanup procedures to avoid generating dust.[1] Gently sweep or vacuum (using an explosion-proof vacuum) the material and place it into a labeled, sealable container for disposal.[1]

    • For Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a labeled, sealable container for disposal.

  • Decontamination: Wash the spill area down with large amounts of water, and decontaminate all equipment used in the cleanup.[1]

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific EHS guidelines and local regulations.

References

  • Apollo Scientific. 2,6-Diazaspiro[3.3]heptane dihydrochloride - Safety Data Sheet.
  • ChemicalBook. Tosyl chloride - Safety Data Sheet.
  • ChemicalBook. 2-oxa-6-azaspiro[3.3]heptane - Chemical Safety Data Sheet MSDS / SDS.
  • ChemicalBook. 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - Chemical Safety Data Sheet MSDS / SDS.
  • AK Scientific, Inc. Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) - Safety Data Sheet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10176995, 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride.
  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Fisher Scientific. 2-Oxa-6-azaspiro[3.3]heptane hemioxalate - SAFETY DATA SHEET.
  • ECHEMI. Tosyl chloride SDS, 98-59-9 Safety Data Sheets.
  • MedchemExpress.com. 8-Boc-2,8-Diazaspiro[4.5]decane - Safety Data Sheet.
  • TCI Chemicals. tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - SAFETY DATA SHEET.
  • Angene Chemical. tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate - Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Handling 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, a pursuit that must be built upon an unwavering foundation of safety. The handling of novel chemical entities like 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment, hazard mitigation, and procedural validation. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a controlled and safe laboratory environment.

Hazard Identification: Understanding the Compound's Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally similar diazaspiro[3.3]heptane derivatives and sulfonyl-containing compounds allows us to construct a reliable presumptive hazard profile. The core structure and the presence of tosyl groups suggest specific risks that must be addressed.

Based on data from related compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3]

  • Serious Eye Irritation: The compound, likely a fine powder, can cause significant irritation or damage if it comes into contact with the eyes.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][4]

These hazards are consistent across various salts and derivatives of the diazaspiro[3.3]heptane core, making them a prudent basis for establishing safety protocols.[1][5][6]

Table 1: Presumptive Hazard Summary
Hazard ClassDescriptionPrimary Exposure Route(s)
Acute Oral Toxicity Harmful if swallowed.[1][4]Ingestion
Skin Irritation Causes skin irritation upon contact.[1][2][3]Dermal
Eye Irritation Causes serious eye irritation.[1][2][3]Ocular
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[1][3][6]Inhalation

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following protocol is designed to provide a comprehensive barrier against the primary exposure routes.

Eye and Face Protection

Direct ocular exposure to chemical dust is a high-risk event. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][7] This is critical to prevent particulate matter from entering the eyes from the sides, top, or bottom.

  • Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield should be worn in addition to safety goggles to protect the entire face.[8][9]

Hand Protection

The skin is a primary route of exposure. The choice of glove material is critical for chemical resistance.

  • Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.[9]

  • Inspection and Technique: Always inspect gloves for tears or punctures before use.[7] When handling the compound, consider double-gloving to provide an additional layer of protection. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected.[10]

Body Protection

To prevent contact with skin and personal clothing, dedicated laboratory attire is essential.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or coverall provides an additional layer of protection.[9]

Respiratory Protection

The potential for respiratory irritation from inhaling fine dust particles necessitates stringent engineering controls and, in some cases, respiratory protection.

  • Primary Control: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

  • Secondary Control: In the absence of adequate ventilation or during spill cleanup where dust generation is unavoidable, a respirator is required. An N95-rated respirator may be sufficient for nuisance dust, but for significant airborne concentrations, a full-face respirator with appropriate cartridges should be used.[1][10] All respirator use must comply with a formal respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[13]

Table 2: Summary of Recommended PPE
Protection TypeSpecificationRationale
Eye/Face Tightly-sealed chemical safety goggles. Face shield for high-risk tasks.[7][9]Prevents eye contact with airborne particulates and splashes.
Hand Powder-free nitrile gloves (consider double-gloving).[9][10]Protects against dermal absorption and skin irritation.
Body Laboratory coat. Chemical-resistant apron for larger quantities.[9]Prevents contamination of skin and personal clothing.
Respiratory Work in a chemical fume hood. Respirator (e.g., N95 or higher) if dust is generated outside of a hood.[1][13]Prevents inhalation of dust, which can cause respiratory irritation.

Operational and Disposal Plans

Procedural consistency is key to safety. The following workflows provide a self-validating system for handling and disposal.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and gloves.

  • Handling: Conduct all weighing and transfers of the solid compound within the fume hood.[11] Use tools like spatulas and weighing paper to minimize dust creation. Avoid any actions that could generate dust clouds.

  • Post-Handling: Securely seal the container immediately after use.[1] Clean any residual dust from the work surface using a damp cloth, taking care not to spread contamination.

  • PPE Doffing: Remove PPE in a manner that prevents self-contamination. First, remove gloves, then the face shield and goggles, and finally the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][11]

Emergency Plan: Spill Response

A swift and correct response to a spill is critical to mitigate exposure.

  • Alert: Immediately alert personnel in the vicinity of the spill.[1]

  • Evacuate: If the spill is large or if dust is airborne, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don appropriate PPE before re-entering the area, including respiratory protection if necessary.[1]

  • Contain & Clean:

    • For dry spills , do NOT sweep with a dry broom, as this will generate dust.[1] Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the material into a labeled, sealable container for hazardous waste.[7]

    • For wet spills (if the compound is in solution), absorb with a chemical absorbent pad or inert material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste materials must be treated as hazardous.

  • Chemical Waste: Unused or waste this compound must be placed in a clearly labeled, sealed container for hazardous chemical waste.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, absorbent pads, and contaminated clothing, must be collected in a sealed bag or container designated for solid hazardous waste.[1][7]

  • Disposal Pathway: Dispose of all waste through your institution's authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[2][7]

Visualized Workflows

To ensure clarity and immediate comprehension, the following diagrams outline critical decision-making processes.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action start Start: Prepare to handle This compound assess_task Assess Task: Weighing, Transfer, or Solution Prep? start->assess_task base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles assess_task->base_ppe fume_hood Work in Fume Hood? base_ppe->fume_hood resp_ppe Add Respirator (N95+) fume_hood->resp_ppe No splash_risk Risk of Splash or Large Quantity? fume_hood->splash_risk Yes resp_ppe->splash_risk face_shield Add Face Shield & Chemical Apron splash_risk->face_shield Yes proceed Proceed with Task splash_risk->proceed No face_shield->proceed

Caption: PPE selection decision tree.

Spill_Response_Workflow spill Spill Occurs alert 1. Alert Others & Evacuate Area spill->alert assess 2. Assess Spill (Size, Dust Cloud?) alert->assess ppe 3. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe dry_spill Is it a Dry Spill? ppe->dry_spill contain_dry 4a. Cover with Inert Absorbent. Do NOT sweep dry. dry_spill->contain_dry Yes contain_wet 4b. Absorb with Pads dry_spill->contain_wet No collect 5. Carefully Collect Material into Labeled Waste Container contain_dry->collect contain_wet->collect decontaminate 6. Decontaminate Area with Soap & Water collect->decontaminate dispose 7. Dispose of all materials as Hazardous Waste decontaminate->dispose report 8. Report Incident dispose->report

Caption: Step-by-step spill response protocol.

References

  • 2,6-Di(propan-2-yl)-2-azaspiro[3.3]heptane Compound Summary . PubChem, National Institutes of Health. Available at: [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Essential Chemical PPE . Trimaco. (2023). Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes . Thieme Chemistry. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. (2022). Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. Available at: [Link]

  • 2,6-Diazaspiro(3.3)heptane Compound Summary . PubChem, National Institutes of Health. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.